Wedelolactone
Description
This compound has been reported in Hypericum erectum, Aconitum kongboense, and other organisms with data available.
antihepatotoxic coumestan from Eclipta prostrata and Wedelia calendulacea (both Asteraceae); structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDCKJKKMFWXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200408 | |
| Record name | Wedelolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-12-9 | |
| Record name | Wedelolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wedelolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wedelolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Wedelolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WEDELOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K6L725GNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
The Biological and Functional Properties of Wedelolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone, a naturally occurring coumestan, has garnered significant scientific interest due to its diverse and potent biological activities.[1] Isolated primarily from plants of the Asteraceae family, such as Eclipta prostrata and Wedelia chinensis, this polyphenol has been traditionally used in herbal medicine for various ailments.[1][2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential, revealing a complex interplay with key cellular signaling pathways. This technical guide provides an in-depth overview of the biological and functional properties of this compound, with a focus on its quantitative data, experimental methodologies, and effects on critical signaling cascades.
Quantitative Biological Activity
The following tables summarize the quantitative data on the biological activities of this compound from various in vitro and in vivo studies.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of this compound
| Target | Assay System | IC50 Value/Inhibition | Reference |
| 5-Lipoxygenase (5-Lox) | Neutrophils | ~2.5 µM | [1][3] |
| α-Glucosidase | In vitro enzyme assay | 39.12 ± 2.54 µM | [4] |
| α-Amylase | In vitro enzyme assay | 93.83% inhibition (concentration not specified) | [5] |
| Trypsin | In vitro enzyme assay | 2.9 µg/mL | [6] |
| Chymotrypsin-like activity (26S proteasome) | In vitro | 9.97 µM | [7] |
| Chymotrypsin-like activity (20S proteasome) | In vitro | 6.13 µM | [7] |
| IL-6 Production | LPS-stimulated RAW264.7 macrophages | 5.66 ± 0.54 μM | [8] |
| TNF-α, IL-6, IL-8 Production | LPS-stimulated RAW 264.7 cells | Significant inhibition at 30 µg/mL | [9] |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| MDA-MB-231 | Breast Cancer | Not specified, but induces growth arrest and apoptosis | [7] |
| MDA-MB-468 | Breast Cancer | 12.78 µM (proteasome inhibition) | [7] |
| T47D | Breast Cancer | 19.45 µM (proteasome inhibition) | [7] |
| LNCaP | Prostate Cancer | Apoptosis induced at 30 µmol/L | [10] |
| PC3 | Prostate Cancer | Apoptosis induced at 30 µmol/L | [10] |
| DU145 | Prostate Cancer | Apoptosis induced at 30 µmol/L | [10] |
| HeLa | Cervical Cancer | Synergistic cytotoxic effects with cisplatin | [11] |
| A2780 | Ovarian Cancer | Synergistic cytotoxic effects with cisplatin | [11] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax | 74.9 ± 13.4 ng/mL | [12][13] |
| Tmax | 0.633 h | [12][13] |
| AUC0-t | 260.8 ± 141.8 ng·h/mL | [13] |
| t1/2 | 2.20 ± 0.59 h | [13] |
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to be a potent inhibitor of this pathway.[8][14] It can directly inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][] By preventing IκBα degradation, this compound sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[8][16]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cellular responses to cytokines and growth factors.[6][17] this compound has been shown to enhance IFN-γ signaling by inhibiting the dephosphorylation of STAT1.[18] It specifically targets T-cell protein tyrosine phosphatase (TCPTP), a key phosphatase responsible for inactivating STAT1.[18] By inhibiting TCPTP, this compound prolongs the phosphorylation and activation of STAT1, leading to enhanced transcription of IFN-γ target genes and synergistic pro-apoptotic effects in tumor cells.[18]
References
- 1. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpp.com [ijpp.com]
- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. UPLC-MS/MS Assay for Quantification of this compound and Demethylthis compound in Rat Plasma and the Application to a Preclinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma and its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a Naturally Occurring Coumestan, Enhances Interferon-γ Signaling through Inhibiting STAT1 Protein Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Step 2: In-depth Technical Guide on the Discovery and History of Wedelolactone
<Step_2>
For Immediate Release
Whitepaper: A Comprehensive Technical Guide to the Discovery, History, and Therapeutic Potential of Wedelolactone
Shanghai, China – December 19, 2025 – this compound, a naturally occurring coumestan, has garnered significant attention in the scientific community for its diverse pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and evolving understanding of this promising compound.
Introduction
This compound (7-methoxy-5,11,12-trihydroxy-coumestan) is a bioactive phytochemical predominantly found in plants of the Asteraceae family, most notably Eclipta prostrata (L.) L. (also known as Eclipta alba) and Wedelia calendulacea.[1][2] For centuries, extracts from these plants have been integral to traditional medicine systems, particularly Ayurveda, for treating a wide array of ailments including liver disorders, skin diseases, inflammation, and hair loss.[1][3][4] The isolation and characterization of this compound as a key active principle marked a pivotal moment, transitioning its study from traditional ethnobotany to modern pharmacology and drug discovery.[1] This guide chronicles this journey, detailing its discovery, structural elucidation, synthesis, and the expanding knowledge of its molecular mechanisms.
Discovery and Isolation
The journey of this compound began in the mid-20th century.
-
Initial Isolation (1956): The compound was first isolated in 1956 by Govindachari, Nagarajan, and Pai from the leaves of Wedelia calendulacea and later from Eclipta prostrata.[1][5] This foundational work laid the groundwork for future investigations into its chemical and biological properties.
-
Confirmation as a Major Bioactive Component: Subsequent studies, notably by Wagner et al. in 1986, confirmed that this compound and its demethylated form, demethylthis compound, were the main active hepatoprotective principles in Eclipta alba and Wedelia calendulacea.[1]
The chemical properties of this compound are summarized below:
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₀O₇ | [6][7] |
| Molecular Weight | 314.25 g/mol | [6][7] |
| Class | Coumestan | [5][7] |
| IUPAC Name | 1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one | [7] |
| CAS Number | 524-12-9 | [7] |
Structural Elucidation and Chemical Synthesis
Understanding the precise chemical structure of this compound was crucial for synthesizing it and its analogs, enabling more controlled pharmacological studies.
-
Structure: this compound possesses a rigid, tetracyclic structure, featuring a benzofuran (B130515) ring fused to a coumarin (B35378) moiety, with a dense pattern of oxygenated polyphenols.[6][8] This complex structure is responsible for its biological activities but also presents challenges for purification and synthesis due to its potential for decomposition.[5]
-
Early Synthesis Attempts: Initial reports on the synthesis of this compound appeared as early as 1963 and 1989. However, these early efforts were hampered by a lack of definitive spectroscopic data to confirm the structure, with reported ¹H NMR data not matching that of the naturally isolated compound.[5]
-
Definitive Total Synthesis (2003): A significant breakthrough came in 2003 when Zhen Yang and colleagues at Peking University reported a convergent total synthesis of this compound.[5][9][10] This work provided unambiguous confirmation of its structure and, importantly, a scalable method to produce the compound for further research.[5]
The 2003 synthesis is a landmark in the history of this compound, enabling the production of diversified analogues for structure-activity relationship (SAR) studies.[5][9]
History of Pharmacological Discovery
The investigation into this compound's biological effects has evolved from observing the effects of crude plant extracts to pinpointing its interactions with specific molecular targets.
Traditional and Early Uses
Eclipta alba, the primary source of this compound, has a long history in Ayurvedic and other traditional medicine systems for:
-
Hepatoprotection: Used to treat jaundice and other liver ailments.[1][4][11]
-
Anti-inflammatory: Applied for skin conditions and to reduce inflammation.[1][4]
-
Hair Health: Believed to prevent hair loss and promote hair growth.[3][4]
-
Antivenom: Used in Brazil as an antidote for snake venom, where it was shown to inhibit proteases and phospholipase A2 activity.[1]
Identification as an IKK Inhibitor and Anti-inflammatory Agent
A pivotal discovery in understanding this compound's mechanism of action came from its identification as a direct inhibitor of the IκB kinase (IKK) complex .[5][12] This discovery positioned it as a significant modulator of the NF-κB signaling pathway, a master regulator of inflammation and immune responses.
-
Mechanism of NF-κB Inhibition: In 2004, it was reported that this compound directly inhibits the IKK complex (specifically IKKα and IKKβ) with an IC₅₀ of less than 10 µM.[13][14][15] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[12][14] This blockage keeps NF-κB inactive, thereby suppressing the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[6][13]
// Invisible edges for layout control Proteasome -> NFkB [style=invis]; } END_OF_DOT Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Anticancer and Apoptosis-Inducing Activity
Following the elucidation of its anti-inflammatory mechanism, research expanded into its potential as an anticancer agent. This compound has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[16]
-
Prostate Cancer: Induces caspase-dependent apoptosis in prostate cancer cells (LNCaP, PC3, and DU145) by downregulating Protein Kinase C epsilon (PKCε), without affecting the Akt survival pathway.[1]
-
Breast Cancer: Inhibits the invasive growth of MDA-MB-231 breast cancer cells by reducing the expression of matrix metalloproteinases (MMPs) through the blockade of the IκB-α/NF-κB and MEK/ERK signaling pathways.[16]
-
Other Targets: It has also been identified as an inhibitor of DNA topoisomerase IIα and can disrupt the interaction between EZH2 and EED in the Polycomb Repressive Complex 2 (PRC2).[13][16]
// Connections this compound -> PKCe [arrowhead=tee, color="#EA4335"]; this compound -> IKK [arrowhead=tee, color="#EA4335"]; this compound -> MEK [arrowhead=tee, color="#EA4335"]; this compound -> EZH2 [arrowhead=tee, color="#EA4335"];
PKCe -> Apoptosis [arrowtail=tee, dir=back, color="#4285F4", style=dashed, label=" Downregulation leads to", fontsize=8]; IKK -> Invasion [arrowtail=tee, dir=back, color="#FBBC05", style=dashed, label=" Inhibition leads to", fontsize=8]; MEK -> Invasion [arrowtail=tee, dir=back, color="#34A853", style=dashed]; EZH2 -> Proliferation [arrowtail=tee, dir=back, color="#5F6368", style=dashed, label=" Disruption leads to", fontsize=8]; } END_OF_DOT Caption: Key anticancer mechanisms of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the inhibitory activities of this compound.
| Target | Assay Type | Cell Line / System | IC₅₀ / K_d | Reference |
| IKK Complex (IKKα/β) | Kinase Assay | In vitro | < 10 µM | [14] |
| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | In vitro | 2.5 µM | [17] |
| HCV NS5B Polymerase | RNA Polymerase Assay | In vitro | 36 µM | [13] |
| EZH2-EED Interaction | Binding Assay | In vitro | K_d = 2.8 µM | [13] |
| α-glucosidase | Enzyme Inhibition Assay | In vitro | 14.91 µM | [18] |
Experimental Protocols
Protocol for Isolation of this compound from Eclipta prostrata
This protocol is a generalized representation based on common phytochemical extraction methods.[11][19][20]
Objective: To extract and isolate this compound from the dried leaves of Eclipta prostrata.
Materials:
-
Dried, powdered leaves of Eclipta prostrata.
-
Methanol (B129727) (ACS grade).
-
Ethyl acetate (B1210297) (ACS grade).
-
Silica (B1680970) gel (60-120 mesh) for column chromatography.
-
Soxhlet apparatus.
-
Rotary evaporator.
-
Glass column for chromatography.
-
TLC plates (silica gel).
-
HPLC system for purity analysis.
Procedure:
-
Extraction: a. Place 100g of dried, powdered E. prostrata leaves into the thimble of a Soxhlet apparatus. b. Extract the material with 500 mL of methanol for 6-8 hours or until the solvent running through the siphon is colorless.[11] c. Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude residue.
-
Solvent Partitioning: a. Suspend the crude residue in 200 mL of distilled water and heat gently (below 80°C).[19] b. After cooling, partition the aqueous suspension with an equal volume of ethyl acetate three times. c. Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate extract.
-
Column Chromatography: a. Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of toluene (B28343) and ethyl acetate). b. Load the concentrated ethyl acetate extract onto the top of the column. c. Elute the column with the solvent system, collecting fractions. d. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound (visualized under UV light).
-
Purification and Confirmation: a. Pool the fractions rich in this compound and concentrate them. b. Recrystallize the residue from a suitable solvent (e.g., methanol) to obtain purified this compound crystals. c. Confirm the purity and identity of the isolated compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the data with a known standard.[11]
Conclusion and Future Directions
From its roots in traditional herbal medicine to its characterization as a potent, multi-target inhibitor of key cellular pathways, the story of this compound is a classic example of natural product drug discovery. Its ability to modulate critical signaling nodes, particularly the NF-κB pathway, underscores its therapeutic potential in inflammatory diseases and oncology.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Leveraging the total synthesis routes to create novel analogs with improved potency, selectivity, and pharmacokinetic profiles.[5][9]
-
Pharmacokinetic Optimization: Addressing the compound's metabolic profile, which includes hydrolysis and glucuronidation, to enhance its bioavailability and in vivo efficacy.[21]
-
Clinical Translation: Conducting well-designed preclinical and clinical trials to validate its therapeutic efficacy in relevant disease models.
The comprehensive history and evolving science of this compound provide a robust foundation for its continued development as a next-generation therapeutic agent.
References
- 1. This compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Eclipta 10% this compound | BECARRE Natural [becarre-natural.com]
- 4. Ethnopharmacological Significance of Eclipta alba (L.) Hassk. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijfmr.com [ijfmr.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. glpbio.cn [glpbio.cn]
- 16. A comprehensive review on this compound: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN104387404A - Method for extracting and separating this compound from herba ecliptae - Google Patents [patents.google.com]
- 21. This compound: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
Wedelolactone: A Technical Guide to Natural Sources, Extraction, and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wedelolactone, a naturally occurring coumestan, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. This technical guide provides a comprehensive overview of the primary botanical sources of this compound, detailed methodologies for its extraction and purification, and an in-depth analysis of its molecular mechanisms of action. Quantitative data from various extraction techniques are summarized for comparative analysis. Furthermore, key signaling pathways modulated by this compound, including the NF-κB and apoptosis pathways, are elucidated with detailed diagrams to facilitate a deeper understanding of its therapeutic potential.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Asteraceae family. The most well-documented botanical sources include:
-
Eclipta prostrata (L.) L. (synonym: Eclipta alba (L.) Hassk.), commonly known as False Daisy or Bhringraj, is a key source of this bioactive compound.[1][2]
-
Wedelia calendulacea Less. is another significant source from which this compound was first isolated.[2][3]
-
Wedelia chinensis (Osbeck) Merr. has also been identified as a producer of this compound.[4]
-
Sphagneticola trilobata (L.) Pruski (formerly Wedelia trilobata), a creeping perennial, is also known to contain this compound.[4]
These plants are widely distributed in tropical and subtropical regions and have a history of use in traditional medicine.[2][5]
Plant Extraction Methodologies
The extraction of this compound from its natural plant sources is a critical step in its isolation and purification for research and drug development. Various techniques have been employed, each with its own set of advantages and disadvantages in terms of yield, efficiency, and environmental impact.
Conventional Extraction Methods
Soxhlet extraction is a classic and widely used method for the extraction of this compound. It involves the continuous washing of the powdered plant material with a solvent.
Experimental Protocol:
-
Preparation of Plant Material: The plant material (e.g., leaves, whole plant) is thoroughly washed, shade-dried until brittle, and then ground into a fine powder to increase the surface area for extraction.
-
Extraction: A known quantity of the dried plant powder (e.g., 20 g) is placed in a thimble and inserted into the Soxhlet apparatus.[6]
-
Solvent Selection: Methanol (B129727) is a commonly used and effective solvent for this compound extraction.[3][6] Other solvents such as ethanol (B145695) and hexane (B92381) have also been tested.[6]
-
Extraction Process: The extraction is carried out for a specified duration (e.g., 6-36 hours) at the boiling point of the solvent.[6]
-
Concentration: After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.
Modern Extraction Techniques
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several modern techniques have been developed.
MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a more efficient extraction process.
Experimental Protocol:
-
Sample Preparation: 5.00 g of powdered Eclipta alba is placed in a 250 mL round-bottom flask.
-
Solvent and Conditions: The sample is extracted with 90% ethanol at a solvent-to-solid ratio of 33 mL/g.
-
Microwave Irradiation: The extraction is performed in a closed-vessel microwave system at a power of 208 W for 26.5 minutes.
-
Filtration and Analysis: The extract is filtered and the this compound content is quantified.
UAE, or sonication, uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.
Experimental Protocol:
-
Sample Preparation: Powdered plant material is soaked in the selected solvent for approximately one hour.
-
Ultrasonication: An ultrasonic probe is immersed in the solvent, and ultrasonication is applied with a specific duty cycle (e.g., 5 seconds ON and 5 seconds OFF).[3]
-
Optimized Parameters: For Eclipta alba, optimal conditions have been found to be methanol as the solvent, a 1:5 methanol-to-herb powder ratio, yielding 0.36% this compound.[3]
-
Filtration: The extract is then filtered to separate the plant residue.
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.
Experimental Protocol:
-
Sample Loading: 5 g of powdered Wedelia calendulacea is packed into the extractor column.
-
Supercritical CO2 Conditions: The extraction is performed at a pressure of 25 MPa and a temperature of 40°C.
-
Modifier: 10% methanol is used as a modifier to enhance the solubility of this compound in supercritical CO2.
-
Extraction Time: The extraction is carried out for 90 minutes.
Quantitative Data on this compound Yield
The yield of this compound can vary significantly depending on the plant source, the part of the plant used, and the extraction method employed. The following tables summarize the quantitative data from various studies to provide a basis for comparison.
| Plant Source | Plant Part | Extraction Method | Solvent | Yield (mg/g of dry material) | Reference |
| Eclipta alba | Leaves | Methanolic Solid-Liquid | Methanol | 5.1 | [1] |
| Eclipta alba | Leaves | Methanolic Solid-Liquid | Methanol | 0.41 | [1] |
| Eclipta alba | Leaves | Soxhlet Extraction | Methanol | 5.05 | [1] |
| Eclipta alba | Leaves | Soxhlet Extraction | Methanol | 0.7 | [1] |
| Eclipta alba | Aerial Parts | Heat Reflux Extraction | Ethanol-Water | - (62.93% of total extract) | [1] |
| Eclipta alba | Aerial Parts | Heat Reflux Extraction | Ethanol-Water | 3.89 | [1] |
| Eclipta alba | - | Aqueous Two-Phase Extraction | PEG 6000 / Sodium Citrate | 6.73 | [7] |
| Wedelia calendulacea | - | Supercritical CO2 Extraction | CO2 + Methanol | 0.0801 | [8] |
| Wedelia chinensis | In vitro shoots | - | - | 193.90 µg/g | [9] |
| Wedelia chinensis | In vivo plants | - | - | 89.95 µg/g | [9] |
Note: Direct comparison of yields can be challenging due to variations in experimental conditions and reporting units.
Purification of this compound
Following crude extraction, purification is necessary to obtain high-purity this compound for pharmacological studies. A common approach involves a hybrid chromatography and crystallization process.
Experimental Protocol:
-
Column Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography.
-
Elution: A solvent system of dichloromethane-methanol-acetic acid is used as the eluent.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Crystallization: The fractions containing this compound are pooled, and the solvent is evaporated. The residue is then subjected to dilution crystallization to obtain pure this compound crystals.
-
Purity Analysis: The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC), with reported purities reaching up to 99.46%.[10]
Molecular Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to be a potent inhibitor of this pathway.[11][12]
Mechanism of Inhibition:
-
Direct Inhibition of IKK Complex: this compound directly inhibits the IκB kinase (IKK) complex.[12] The IKK complex is responsible for phosphorylating the inhibitory protein IκBα.
-
Prevention of IκBα Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[11][13]
-
Sequestration of NF-κB: This leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm, preventing the translocation of the active NF-κB p65 subunit to the nucleus.[5][6]
-
Downregulation of Inflammatory Genes: As a result, the transcription of NF-κB target genes, which include pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2), is suppressed.[6][11]
Induction of Apoptosis
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, particularly in prostate cancer.[4][14]
Mechanism of Apoptosis Induction:
-
Downregulation of PKCε: this compound triggers apoptosis by downregulating Protein Kinase C epsilon (PKCε), a protein involved in cell survival signaling.[4][14]
-
Activation of JNK and Caspase-3: The induction of apoptosis by this compound is dependent on the activation of c-Jun N-terminal Kinase (JNK) and caspase-3.[4][14] Caspase-3 is a key executioner caspase in the apoptotic cascade.
-
Independence from Akt: Notably, this compound's pro-apoptotic effect occurs without inhibiting the Akt signaling pathway, which is another crucial cell survival pathway.[4][14]
Other Molecular Targets
In addition to the NF-κB and apoptosis pathways, this compound has been reported to interact with other molecular targets, including:
-
STAT3 Signaling Pathway: this compound can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[9][15]
-
Androgen Receptor Signaling: It has been shown to block androgen receptor function.[14]
-
Proteasome Inhibition: this compound can act as a proteasome inhibitor in breast cancer cells.[3][16]
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its natural sources and various extraction methodologies, offering valuable quantitative data for researchers. The elucidation of its molecular mechanisms, particularly its inhibitory effects on the NF-κB pathway and its pro-apoptotic properties, provides a strong foundation for further investigation and development of this compound-based therapies for a range of diseases, including inflammatory disorders and cancer. The provided experimental protocols and pathway diagrams serve as a practical resource for scientists and drug development professionals working with this multifaceted molecule.
References
- 1. This compound, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. This compound Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells | Semantic Scholar [semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound, a Naturally Occurring Coumestan, Enhances Interferon-γ Signaling through Inhibiting STAT1 Protein Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.cn [glpbio.cn]
- 13. This compound alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two naturally occurring terpenes, dehydrocostuslactone and costunolide, decrease intracellular GSH content and inhibit STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Acts as Proteasome Inhibitor in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Wedelolactone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wedelolactone, a naturally occurring coumestan (B1194414) found predominantly in the medicinal plants Eclipta alba and Wedelia calendulacea, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action involving key cellular signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
This compound is classified as a coumestan, a subclass of flavonoids characterized by a specific four-ring system.[1][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,8,9-Trihydroxy-3-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one | [1][3] |
| Synonyms | 7-Methoxy-5,11,12-trihydroxycoumestan, IKK Inhibitor II | [4][5] |
| CAS Number | 524-12-9 | [1][3] |
| Molecular Formula | C₁₆H₁₀O₇ | [1][3] |
| Molecular Weight | 314.25 g/mol | [1][3] |
| Melting Point | 327-330 °C | [1] |
| Appearance | White to brown powder/crystal | |
| Solubility | Soluble in DMSO (approx. 30 mg/mL), ethanol (B145695) (approx. 20 mg/mL), and methanol. Sparingly soluble in aqueous buffers. | [5] |
| UV/Vis. λmax | 253, 351 nm | [5] |
| Storage Temperature | 2-8°C | [1] |
Biological Activities and Pharmacological Properties
This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, hepatoprotective, and antioxidant effects. These activities are attributed to its ability to modulate various cellular signaling pathways. A summary of its key pharmacological properties is presented below.
| Biological Activity | Target/Pathway | IC₅₀ Value/Effective Concentration | Cell Line/Model | Reference(s) |
| Anti-inflammatory | IKKα and IKKβ kinase activity | < 10 µM | In vitro kinase assay | [1] |
| 5-lipoxygenase (5-Lox) | 2.5 µM | In vitro enzyme assay | [][7] | |
| Anticancer | HeLa (cervical cancer) | 14.85 ± 0.70 µM | MTT assay | [4] |
| Breast Cancer Cells (general) | 10 - 25 µM (for proteasome inhibition) | In-cell assay | [8] |
Mechanism of Action: Modulation of Signaling Pathways
This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways. The primary and most well-elucidated mechanism is the inhibition of the NF-κB pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. This compound has been identified as a potent inhibitor of this pathway. It directly targets the IκB kinase (IKK) complex, specifically inhibiting the catalytic subunits IKKα and IKKβ. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.
References
- 1. This compound | 524-12-9 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synergistic Cytotoxic Effect from Combination of this compound and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHYTON | Biological and Functional Properties of this compound in Human Chronic Diseases [techscience.com]
The Pharmacological Profile of Wedelolactone in Chronic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone, a naturally occurring coumestan (B1194414) found in plants of the Eclipta and Wedelia genera, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a specific focus on its therapeutic potential in a range of chronic diseases. Extensive research has highlighted its anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, hepatoprotective, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development efforts.
Data Presentation
The following tables summarize the quantitative data associated with the pharmacological effects of this compound across various studies.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target/Activity | Cell Line/System | IC50 Value | Reference |
| α-Glucosidase Inhibition | Enzyme Assay | 39.12 ± 2.54 μM | [1] |
| 5-Lipoxygenase (5-Lox) | Enzyme Assay | ~2.5 μM | [2] |
| Phosphodiesterase-4 (PDE4) | Enzyme Assay | 2.8 μM | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Chronic Disease
| Chronic Disease Model | Animal Model | Dosage | Key Findings | Reference |
| Ulcerative Colitis | Dextran Sulfate Sodium (DSS)-induced in rats | 50 & 100 mg/kg/day (oral) | Significant attenuation of colonic damage and inflammation.[4] | [4] |
| Particle-Induced Osteolysis | Murine Calvarial Model | 4 mg/kg (oral) | Significantly suppressed the growth of prostate cancer cells.[5] | [5] |
| Ovariectomy-Induced Bone Loss | Ovariectomized Mice | 10 mg/kg (i.p. every 2 days for 4 weeks) | Prevented bone loss by enhancing osteoblast and inhibiting osteoclast activity.[6] | [6] |
Core Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating several key signaling pathways implicated in the pathophysiology of chronic diseases.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway, a central mediator of inflammation. It has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 and p50 subunits of NF-κB.[4][7][8] This blockade of NF-κB activation leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[7][9]
References
- 1. Inhibition mechanism and behaviour of this compound against α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential role of herbal extract this compound for treating particle-induced osteolysis: an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 524-12-9 | NF-κB | MOLNOVA [molnova.com]
- 7. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijfmr.com [ijfmr.com]
Wedelolactone: A Comprehensive Technical Guide to its Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: Wedelolactone (WDL), a naturally occurring coumestan (B1194414) found predominantly in plants of the Eclipta and Wedelia genera, has garnered significant scientific interest for its broad spectrum of pharmacological activities. This document provides an in-depth technical overview of this compound, focusing on its potential as a therapeutic agent. It details its mechanisms of action across various chronic diseases, including cancer, inflammation, and liver disease, supported by quantitative data from preclinical studies. Key signaling pathways modulated by this compound are illustrated, and detailed experimental protocols for foundational research are provided to facilitate further investigation and drug development efforts.
Introduction
Natural products have historically been a vital source for the development of novel therapeutic agents.[1] this compound (C₁₆H₁₀O₇) is a bioactive phytochemical that demonstrates significant potential in the treatment of a range of human chronic diseases.[2][3] It has been traditionally used in Ayurvedic medicine for conditions like infective hepatitis and septic shock.[4][5] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its diverse therapeutic effects, which include anticancer, anti-inflammatory, hepatoprotective, and neuroprotective activities.[1][6] This guide synthesizes current research to provide a technical resource on the pharmacology of this compound, its molecular targets, and methodologies for its study.
Mechanisms of Action and Key Signaling Pathways
This compound exerts its biological effects by modulating multiple signaling pathways critical to the pathogenesis of various diseases. Its activity is often linked to the inhibition of key enzymes and transcription factors involved in inflammation, cell proliferation, and survival.
Anti-inflammatory Activity: NF-κB and IL-6/STAT3 Signaling
A primary mechanism of this compound's potent anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] this compound has been shown to inhibit the IKK kinase complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9] By preventing IκBα degradation, this compound blocks the translocation of the active NF-κB p65/p50 dimer to the nucleus, thereby downregulating the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.[10][11]
Furthermore, this compound has been demonstrated to suppress the IL-6/STAT3 signaling pathway.[12][13] In conditions like ulcerative colitis, this compound treatment leads to a significant decrease in the levels of IL-6 and the phosphorylation of STAT3, a key downstream effector, thereby mitigating inflammatory damage.[12]
Anticancer Activity: c-Myc and PKCε Pathways
In the context of cancer, particularly prostate cancer, this compound has been shown to interrupt crucial oncogenic signaling pathways. It significantly downregulates the expression, nuclear accumulation, DNA-binding, and transcriptional activity of the c-Myc oncogene.[5][14] c-Myc is a critical driver of cell proliferation and its inhibition is a key target in cancer therapy.
This compound also induces caspase-dependent apoptosis in prostate cancer cells by downregulating Protein Kinase C epsilon (PKCε), a protein involved in cell survival.[4][5] Notably, this pro-apoptotic effect is independent of the PI3K-Akt pathway, a common cell survival pathway, highlighting a distinct mechanism of action.[4]
Neuroprotective and Hepatoprotective Pathways
This compound demonstrates neuroprotective effects in models of ischemic stroke by inhibiting oxidative damage and ferroptosis. This is achieved through the modulation of the HIF-1α/SLC7A11/GPX4 signaling pathway.[15][16] It promotes the nuclear translocation of HIF-1α, which subsequently regulates the expression of SLC7A11 and GPX4, key proteins involved in antioxidant defense and the inhibition of ferroptosis.[16]
Its hepatoprotective effects are also linked to its anti-inflammatory and antioxidant properties, primarily through the inhibition of the NF-κB pathway in immune-mediated liver injury models.[7][10] Additionally, in cholestatic liver injury, this compound regulates bile acid metabolism and alleviates hepatotoxicity via the FXR-bile acid-NF-κB/NRF2 axis.[17]
Quantitative Data on Therapeutic Effects
The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings across different therapeutic areas.
Table 1: Anticancer Activity
| Cell Line | Cancer Type | Assay | Endpoint | Result (IC₅₀) | Reference |
| LNCaP | Prostate | Cell Viability | 72h | ~8-12 µM | [4] |
| PC3 | Prostate | Cell Viability | 72h | ~8-12 µM | [4] |
| DU145 | Prostate | Cell Viability | 72h | ~8-12 µM | [4] |
| SCC-4 | Head and Neck | MTT | Proliferation | >6.25 µg/mL | [18] |
| CU110-1 | Head and Neck | MTT | Proliferation | >6.25 µg/mL | [18] |
| HaCaT | Keratinocytes | Cytotoxicity | - | 25.6 µg/mL | [19] |
Table 2: Anti-inflammatory and Hepatoprotective Activity
| Model | Condition | Endpoint | Treatment | Result | Reference |
| Carrageenan-induced rat paw edema | Inflammation | Edema Inhibition | 100 mg/kg (extract) | 34.02% inhibition | [3] |
| Carrageenan-induced rat paw edema | Inflammation | Edema Inhibition | 200 mg/kg (extract) | 38.80% inhibition | [3] |
| DSS-induced colitis in rats | Inflammation | MPO Activity | 100 mg/kg WDL | Significant decrease (p < 0.01) | [7] |
| LPS-stimulated HRMCs | Inflammation | Cytokine Production | 10-20 µmol/L WDL | Significant inhibition of IL-1β, TNF-α | [9] |
| ConA-induced hepatitis in mice | Liver Injury | Serum ALT/AST | WDL pretreatment | Markedly reduced levels | [7] |
| CCl₄-induced liver injury in mice | Liver Injury | Serum ALT/AST | WDL pretreatment | Markedly decreased levels | [10] |
Table 3: Antimicrobial Activity
| Organism | Assay | Endpoint | Result (MIC) | Reference |
| Bacillus subtilis | MIC | Inhibition | 500 µg/mL | [19] |
| Escherichia coli | MIC | Inhibition | 1000 µg/mL | [19] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
In Vitro Cell Viability (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Human prostate cancer cells (e.g., LNCaP, PC3)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0-50 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest this compound dose (typically ≤0.2%).[4]
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[20]
-
Formazan (B1609692) Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.
In Vivo Anti-Inflammatory Activity (DSS-Induced Colitis in Rats)
This model is used to evaluate the efficacy of this compound in treating inflammatory bowel disease.
Animals:
-
Male Wistar rats.
Materials:
-
Dextran (B179266) Sulfate (B86663) Sodium (DSS), molecular weight 36,000–50,000 Da
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Grouping: Randomly divide rats into four groups (n=6 per group):
-
Group I (Vehicle control): Receive vehicle orally and normal drinking water.
-
Group II (DSS control): Receive vehicle orally and 5% (w/v) DSS in drinking water.
-
Group III (WDL 50 mg/kg): Receive 50 mg/kg/day this compound orally and 5% DSS in drinking water.[1]
-
Group IV (WDL 100 mg/kg): Receive 100 mg/kg/day this compound orally and 5% DSS in drinking water.[1]
-
-
Induction and Treatment:
-
Monitoring: Monitor rats daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Sacrifice and Tissue Collection: On day 8, sacrifice the rats. Collect the colon and measure its length. A portion of the distal colon is fixed in 10% formalin for histological analysis, and another portion is snap-frozen for Myeloperoxidase (MPO) activity assay.[7]
-
MPO Activity Assay: Homogenize colon tissue in a potassium phosphate (B84403) buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB). Centrifuge the homogenate and use the supernatant for the assay. MPO activity is measured spectrophotometrically by observing the change in absorbance at 460 nm after adding a reagent solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.[22]
Western Blot Analysis for NF-κB Pathway Proteins
This protocol details the detection of key proteins in the NF-κB pathway to assess the molecular effect of this compound.
Materials:
-
RAW 264.7 macrophage cells or other relevant cell types
-
LPS (Lipopolysaccharide)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 12 hours.[11]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the NF-κB pathway.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[23]
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH.
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential demonstrated across a range of preclinical models. Its ability to modulate key signaling pathways involved in inflammation, cancer cell survival, and cellular protection, such as NF-κB, c-Myc, and HIF-1α, underscores its significance as a lead compound for drug development. The comprehensive data and detailed protocols presented in this guide serve as a valuable resource for researchers and scientists aiming to further explore and harness the pharmacological properties of this compound for the treatment of human chronic diseases. Future research should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in more advanced preclinical and clinical settings.
References
- 1. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma and its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective Effect of this compound against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Ischemic Stroke by Inhibiting Oxidative Damage and Ferroptosis via HIF-1α/SLC7A11/GPX4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS method for the simultaneous quantification of luteolin, this compound and apigenin in mice plasma using hansen solubility parameters for liquid-liquid extraction: Application to pharmacokinetics of Eclipta alba chloroform fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transcriptomic analysis reveals a controlling mechanism for NLRP3 and IL-17A in dextran sulfate sodium (DSS)-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. researchhub.com [researchhub.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
A Technical Guide to the Anti-Inflammatory Pathways Modulated by Wedelolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract: Wedelolactone (WDL), a natural coumestan (B1194414) derived from plants such as Eclipta prostrata and Wedelia chinensis, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways central to the inflammatory response. This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on the Nuclear Factor-kappaB (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling cascades, as well as the NLRP3 inflammasome. This document summarizes key quantitative data, details common experimental protocols for investigating its activity, and provides visual representations of its mechanisms of action to support further research and development.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by targeting critical nodes within the cellular signaling networks that orchestrate the production of inflammatory mediators. Its primary mechanisms involve the inhibition of pro-inflammatory transcription factors, suppression of inflammatory enzyme expression, and interference with inflammasome activation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, the NF-κB p65-p50 dimer is held inactive in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[3] This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, freeing the NF-κB dimer to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]
This compound has been shown to be a potent inhibitor of this pathway.[3][5] It directly inhibits the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[3][6] This action stabilizes the IκBα protein, effectively sequestering NF-κB p65 in the cytoplasm and preventing its nuclear translocation.[2][3][5] Consequently, the expression of NF-κB target genes, including TNF-α, IL-6, iNOS, and COX-2, is significantly suppressed.[1][2][3]
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial signaling cascades that regulate a variety of cellular processes, including inflammation.[4] These pathways can be activated by stimuli like LPS and lead to the activation of transcription factors such as AP-1, which collaborates with NF-κB to drive inflammatory gene expression.[7] While some studies suggest this compound's anti-inflammatory effects are independent of MAPK phosphorylation in certain contexts, others indicate it can modulate these pathways.[3][8] For instance, this compound has been observed to stimulate ERK and JNK activation in the context of promoting osteoblastogenesis, which in turn upregulates BMP2/Smad signaling.[9] Conversely, in zymosan-induced inflammation models, this compound has been shown to negatively regulate the phosphorylation of p38 MAPK.[10] This context-dependent modulation suggests that this compound's impact on MAPK signaling may be cell-type and stimulus-specific.
Interference with JAK-STAT Signaling
The JAK-STAT pathway is a primary signaling route for a wide array of cytokines and growth factors.[11] Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[11] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[11] The IL-6/STAT3 signaling axis is particularly relevant in chronic inflammatory conditions.[12] this compound has been shown to suppress this pathway, significantly downregulating the expression of IL-6 and STAT3 in models of colitis.[1][12] Furthermore, this compound can enhance IFN-γ signaling by inhibiting the dephosphorylation of STAT1, specifically by targeting the T-cell protein tyrosine phosphatase (TCPTP).[13] This prolongs STAT1 activation, which can enhance anti-proliferative and apoptotic effects in tumor cells.[13]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[14][15] this compound is a broad-spectrum inhibitor of the NLRP3 inflammasome.[14] It blocks inflammasome activation and subsequent pyroptosis (inflammatory cell death).[14] The mechanism involves this compound-enhancing the Ser/Thr phosphorylation of the NLRP3 protein, an effect that is dependent on Protein Kinase A (PKA) signaling.[14] This phosphorylation event inhibits inflammasome assembly, blocking ASC oligomerization and speck formation, thereby preventing caspase-1 activation and the release of IL-1β and IL-18.[14][15]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.
Table 1: In Vitro Effects of this compound on Inflammatory Mediators
| Cell Line | Stimulus | This compound Conc. | Target | Effect | Reference |
| RAW 264.7 | LPS (1 µg/mL) | 0.1, 1, 10 µM | NO, PGE2, TNF-α | Significant inhibition | [1][3][16] |
| RAW 264.7 | LPS (1 µg/mL) | 0.1, 1, 10 µM | iNOS, COX-2 Protein | Significant dose-dependent inhibition | [1][3][16][17] |
| Human Renal Mesangial Cells | LPS (1 µg/mL) | 10, 20 µmol/L | IL-1β, TNF-α, NO | Significant inhibition | [6] |
| BALB/c 3T3 | LPS | 100 µmol/L | Caspase-11 | Inhibition via NF-κB pathway | [1] |
| Human Chondrocytes | IL-1β | Pretreatment | COX-2, iNOS, TNF-α, IL-6 | Effective inhibition | [2] |
| Human Chondrocytes | IL-1β | Pretreatment | Adamts5, MMP1, MMP3, MMP13 | Decreased expression | [2] |
| J774A.1 / BMDMs | ATP or Nigericin | Dose-dependent | LDH Release (Pyroptosis) | Inhibition | [14] |
| BMDMs | Zymosan (100 µg/mL) | 30 µg/mL | TNF-α, IL-6, IL-12p40 | Significant inhibition | [10] |
Table 2: In Vivo Effects of this compound on Inflammatory Markers
| Animal Model | Condition | This compound Dose | Target | Effect | Reference |
| Rats | DSS-induced colitis | 50, 100 mg/kg | IL-1α, IL-1β, IL-2, TNF-α, IFNγ, STAT3 | Significant decrease | [12] |
| Rats | DSS-induced colitis | 100 mg/kg | Myeloperoxidase Activity | Significant inhibition | [12] |
| Mice | Indomethacin-induced colitis | 50 mg/kg | IL-6/STAT3 signaling | Downregulation | [1] |
| Mice | Acute pancreatitis | 25, 50 mg/kg | GPX4 expression | Upregulation | [1] |
| Mice | MSU-induced arthritis | Not specified | Caspase-1 (p20), IL-1β in joint | Reduced expression | [14] |
| Mice | Zymosan-induced shock | 30 mg/kg | Serum TNF-α, IL-6 | Significant suppression | [10] |
| Mice | Collagen-induced arthritis | Not specified | Serum & synovial IL-1β, IL-6, TNF-α, IL-18 | Decreased release | [15] |
Experimental Protocols
This section outlines common methodologies used to evaluate the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 murine macrophages are frequently used as they provide a robust inflammatory response to LPS.[3] Human renal mesangial cells (HRMCs), human chondrocytes, and bone marrow-derived macrophages (BMDMs) are also used to study context-specific effects.[2][6][10]
-
Stimulation: Lipopolysaccharide (LPS), typically at a concentration of 1 µg/mL, is the most common stimulus to induce an inflammatory response in macrophages and other cells.[3][6] Other stimuli include Interleukin-1β (IL-1β) for chondrocyte models, or ATP/Nigericin/MSU crystals for NLRP3 inflammasome activation studies.[2][14]
-
Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (e.g., 0.1 to 20 µM) for a period of 1 to 12 hours before the addition of the inflammatory stimulus.[3][6][17] The cells are then co-incubated for a further period (e.g., 20-24 hours) before harvesting supernatants or cell lysates for analysis.[6][17]
Analysis of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent assay.[3][6]
-
ELISA: Enzyme-Linked Immunosorbent Assays are used to quantify the levels of secreted cytokines such as TNF-α, IL-1β, and IL-6, as well as Prostaglandin E2 (PGE2), in the culture supernatant.[3][6][7]
-
Western Blotting: This technique is used to measure the protein expression levels of key inflammatory and signaling molecules in cell lysates. Common targets include iNOS, COX-2, IκBα, phosphorylated IκBα (p-IκBα), NF-κB p65, and the phosphorylated forms of MAPKs (p-p38, p-ERK, p-JNK).[3][6][16] GAPDH or β-actin are used as loading controls.
-
Quantitative PCR (qPCR): Used to measure the mRNA expression levels of target genes (e.g., IκBα, IKKβ, TNF-α, IL-6) to determine if this compound's effects occur at the transcriptional level.[6]
-
NF-κB Luciferase Reporter Assay: To directly measure NF-κB transcriptional activity, cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A decrease in luciferase activity upon this compound treatment indicates inhibition of the pathway.[3][16]
Conclusion
This compound is a multi-target anti-inflammatory agent with well-defined mechanisms of action. Its ability to potently inhibit the NF-κB pathway by preventing IκBα degradation is a central feature of its activity. Furthermore, its capacity to modulate MAPK and JAK-STAT signaling and inhibit NLRP3 inflammasome activation underscores its broad-spectrum efficacy. The comprehensive data presented in this guide highlight this compound's potential as a lead compound for the development of novel therapeutics for a wide range of inflammatory diseases, from arthritis and colitis to neuroinflammation.[1][2][3] Future research should focus on its pharmacokinetic properties, bioavailability, and clinical efficacy in human inflammatory conditions.
References
- 1. A comprehensive review on this compound: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 2. This compound alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on COX-2, NO and TNF-α expression in lipopolysaccharide induced RAW264.7 cells [manu41.magtech.com.cn]
- 8. Regulating mitochondrial oxidative phosphorylation and MAPK signaling: this compound as a novel therapeutic for radiation-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 12. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Naturally Occurring Coumestan, Enhances Interferon-γ Signaling through Inhibiting STAT1 Protein Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound ameliorates synovial inflammation and cardiac complications in a murine model of collagen-induced arthritis by inhibiting NF-κB/NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Wedelolactone's Antioxidant and Free Radical Scavenging Capabilities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wedelolactone, a naturally occurring coumestan (B1194414) found in plants such as Eclipta prostrata, has demonstrated significant antioxidant and free radical scavenging properties. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's antioxidant activity. The information is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal metabolic processes. An imbalance between the production of these species and the body's ability to detoxify them leads to oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage. This compound has emerged as a promising natural antioxidant with potent free radical scavenging capabilities.[2][3] This document synthesizes the current scientific knowledge on its antioxidant profile.
Quantitative Antioxidant Activity
The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative look at its potency in scavenging different types of free radicals.
| Assay | Radical Scavenged | IC50 / EC50 (µg/mL) | Reference |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 19.25 | [4][5] |
| Superoxide (B77818) Radical Scavenging | Superoxide (O₂⁻) | 39.25 | [4][5] |
| Nitric Oxide Radical Scavenging | Nitric Oxide (NO) | 58.26 | [4][5] |
| Hydroxyl Radical Scavenging | Hydroxyl (•OH) | 30 | [6] |
Table 1: Summary of IC50/EC50 values for this compound in various free radical scavenging assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key assays used to evaluate the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]
Protocol:
-
A stock solution of DPPH (e.g., 1.3 mg/mL in methanol) is prepared.[4][5]
-
A working solution is made to achieve an initial absorbance of approximately 0.9 at 516 nm.[4][5]
-
Various concentrations of this compound are added to the DPPH working solution.
-
The mixture is incubated in the dark for a specified period (e.g., 15-30 minutes).[4][5][7]
-
The absorbance is measured at 517 nm.[7]
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[8]
Superoxide Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals, often generated by a riboflavin/light/NBT (nitro blue tetrazolium) system.[4][5]
Protocol:
-
The reaction mixture contains EDTA, NaCN, riboflavin, NBT, and a phosphate (B84403) buffer (pH 7.8).[4][5]
-
Various concentrations of this compound are added to the reaction mixture.
-
The tubes are illuminated under an incandescent lamp for a set time (e.g., 15 minutes) to generate superoxide radicals.[4][5]
-
The reduction of NBT by superoxide radicals forms a colored formazan (B1609692) product.
-
The absorbance is measured before and after illumination (e.g., at 530 nm).[4][5]
-
The inhibition of superoxide radical generation is determined by comparing the absorbance values of the control with those of the treatments.
Nitric Oxide Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from a source like sodium nitroprusside. The remaining nitric oxide is quantified using the Griess reagent.[4][5]
Protocol:
-
Sodium nitroprusside in a phosphate-buffered saline (PBS) is mixed with various concentrations of this compound.[4][5]
-
The mixture is incubated at room temperature (e.g., 25°C for 150 minutes).[4][5]
-
An aliquot of the reaction mixture is removed and mixed with Griess reagent (containing sulfanilamide (B372717) and naphthylethylenediamine dihydrochloride (B599025) in phosphoric acid).[4][5]
-
The formation of a pink-colored chromophore is measured spectrophotometrically (e.g., at 546 nm).[4][5]
-
The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample to the control.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of an antioxidant to quench this color is measured.[9]
Protocol:
-
ABTS radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[9][10]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol (B129727) or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Various concentrations of this compound are added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 7 minutes).[10]
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Mechanisms of Action and Signaling Pathways
This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in the antioxidant response.
Direct Radical Scavenging
This compound's primary antioxidant mechanism is believed to be direct radical scavenging.[11] This is largely attributed to its chemical structure, specifically the catechol moiety, which can donate electrons to neutralize free radicals. The proposed mechanism involves a Single Electron Transfer (SET) followed by Radical Adduct Formation (RAF).[11] A secondary, minor pathway involves the chelation of metal ions like Fe2+, which can catalyze the formation of reactive oxygen species.[11][12]
Modulation of Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[13] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-containing genes.
Some studies suggest that this compound can modulate this pathway. For instance, in certain contexts, this compound has been shown to inhibit the Nrf2/Keap1 signaling pathway, leading to specific cellular outcomes like pyroptosis in retinoblastoma cells.[14][15] Conversely, other research indicates that this compound can activate the PI3K/AKT/NRF2 pathway to mitigate oxidative stress and ferroptosis in sepsis-induced liver injury.[16][17] This highlights the context-dependent effects of this compound on Nrf2 signaling.
Influence on Ferroptosis and Oxidative Stress
Recent studies have highlighted this compound's role in mitigating ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. This compound has been shown to alleviate oxidative stress and ferroptosis by activating the PI3K/AKT/NRF2 and SLC7A11/GPX4 signaling pathways.[16][18] SLC7A11 is a component of the cystine/glutamate antiporter system Xc-, which is crucial for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to reduce lipid hydroperoxides, thereby protecting cells from ferroptosis.
Conclusion
This compound exhibits robust antioxidant and free radical scavenging activities, supported by quantitative in vitro data. Its mechanisms of action are multifaceted, involving direct neutralization of free radicals and modulation of key cellular signaling pathways such as Nrf2 and those involved in ferroptosis. This comprehensive profile makes this compound a compelling candidate for further investigation in the development of novel therapeutic agents for oxidative stress-related diseases. The detailed experimental protocols provided herein offer a foundation for future research aimed at elucidating its full therapeutic potential.
References
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. docsdrive.com [docsdrive.com]
- 6. plantsjournal.com [plantsjournal.com]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect and mechanism of this compound as antioxidant-coumestan on <inline-formula> <alternatives> <mml:math display="inline"> <mml:mrow> <mml:msup> <mml:mrow/> <mml:mrow> <mml:mtext>•</mml:mtext> </mml:mrow> </mml:msup> <mml:mtext>OH</mml:mtext> </mml:mrow> </mml:math> <inline-graphic xlink:href="10.1016_j.arabjc.2017.03.008-eq6.tif"/> </alternatives> </inline-formula>-treated mesenchymal stem cells - Arabian Journal of Chemistry [arabjchem.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound induces pyroptosis to suppress retinoblastoma by inhibiting the Nrf2/Keap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signalling pathways to alleviate oxidative stress and ferroptosis and improve sepsis-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
The Neuroprotective Potential of Wedelolactone in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone, a naturally occurring coumestan (B1194414) found in Eclipta prostrata, has emerged as a promising multi-target agent for the treatment of a spectrum of neurological disorders.[1][2][3] Extensive preclinical evidence highlights its potent neuroprotective, anti-inflammatory, and antioxidant properties.[3][4][5] This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its mechanisms of action, key signaling pathways, and the experimental evidence supporting its therapeutic potential. The information is tailored for researchers, scientists, and professionals in drug development to facilitate further investigation and potential clinical translation.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound across various models of neurological disorders.
Table 1: In Vitro Efficacy of this compound
| Neurological Disorder Model | Cell Line | This compound Concentration | Key Finding | Reference |
| Ischemic Stroke (OGD/R) | PC12 cells | Not specified | Significantly reduced the accumulation of Fe2+ and ROS. | [1][6] |
| Ischemic Stroke (OGD/R) | HT-22 cells | Not specified | Promoted cell viability and alleviated inflammation, ferroptosis, and apoptosis. | [7] |
| Retinal Neurodegeneration | 661W photoreceptor cells | 200 μM | Prevented the upregulation of Aim2, Casp11, and Il18 expression and reduced IL18 production. | [3][8] |
| Glutamate-Induced Neurotoxicity | Primary rat cortex neurons | 25 & 50 μg/ml | Provided significant, dose-dependent protection against glutamate-induced toxicity. | [9] |
Table 2: In Vivo Efficacy of this compound
| Neurological Disorder Model | Animal Model | This compound Dosage | Key Finding | Reference |
| Ischemic Stroke (MCAO/R) | Mice | Not specified | Effectively inhibited neuron ferroptosis in a dose-time-dependent manner, alleviating brain injury. | [1] |
| Parkinson's Disease | C. elegans | 37.5 μM | Reduced α-synuclein aggregation by 22% on day 5 and 16% on day 10. | [4] |
| Retinal Neurodegeneration (NMU-induced) | C57BL/6J mice | 1 μL/eye, 200 μM (intravitreal) | Significantly attenuated the impairment of A- and B-wave response and the reduction in neuroretina thickness. | [3][8] |
| Sporadic Amyotrophic Lateral Sclerosis (AlCl₃-induced) | Male Wistar rats | 100 & 200 mg/kg | Dose-dependently effective in managing neurodegeneration. | [10] |
Table 3: Antioxidant and Enzyme Inhibitory Activity of this compound
| Activity | Metric | Value | Comparison | Reference |
| Hydroperoxyl Radical Scavenging | Overall rate coefficient (k_overall) | 4.26 × 10⁹ M⁻¹ s⁻¹ (in polar medium) | More effective than Trolox (8.96 × 10⁴ M⁻¹ s⁻¹) | [2][11][12] |
| Acetylcholinesterase (AChE) Inhibition | Binding Energy | - | Interactions with key amino acid residues Trp84, Phe330, and His440. | [2] |
| Butyrylcholinesterase (BChE) Inhibition | Binding Energy | -7.69 kcal/mol (H3Wed) | Higher binding affinity than its anionic forms. | [2] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in the pathogenesis of neurological disorders.
Ischemic Stroke: Inhibition of Ferroptosis via HIF-1α/SLC7A11/GPX4 Signaling
In the context of cerebral ischemia-reperfusion injury, this compound has been shown to mitigate neuronal damage by inhibiting ferroptosis, a form of iron-dependent programmed cell death.[1][6][7] The proposed mechanism involves the upregulation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1][6]
-
Mechanism: this compound promotes the nuclear translocation and accumulation of HIF-1α.[1][6] This, in turn, upregulates the expression of downstream target genes, Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione (B108866) Peroxidase 4 (GPX4).[1][6] SLC7A11 is a crucial component of the cystine/glutamate antiporter system Xc-, which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). GPX4 is a key enzyme that utilizes GSH to detoxify lipid peroxides, thereby preventing ferroptosis.[1][7]
Alzheimer's Disease: Multi-Targeted Approach
In silico studies suggest that this compound may combat Alzheimer's disease through a multi-pronged approach that includes antioxidant activity, metal chelation, and inhibition of key enzymes involved in neurotransmitter degradation.[2][11][12]
-
Antioxidant and Metal Chelating Activity: this compound is a potent scavenger of free radicals, a key contributor to oxidative stress in Alzheimer's disease.[2][11] Its ability to chelate metal ions like copper can prevent the formation of toxic metal-amyloid complexes.[2][11]
-
Cholinesterase Inhibition: Molecular docking studies indicate that this compound can effectively bind to and inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[2][11][12] This action could help in managing the cognitive decline associated with Alzheimer's disease.
Parkinson's Disease: Alleviation of Oxidative Stress and Mitochondrial Dysfunction via NRF2/SKN-1 Pathway
In a C. elegans model of Parkinson's disease, this compound was shown to mitigate parkinsonism by enhancing the cellular defense against oxidative stress and improving mitochondrial function.[4] This is achieved through the activation of the NRF2/SKN-1 signaling pathway.[4]
-
Mechanism: this compound supplementation leads to the upregulation of genes involved in stress response, such as sod-5 and gst-4, which are downstream targets of the transcription factor SKN-1 (the C. elegans ortholog of mammalian NRF2).[4] This pathway is crucial for cellular antioxidant and detoxification responses.
Retinal Neurodegeneration: Suppression of the AIM2/CASP11 Inflammasome
In a model of N-methyl-N-nitrosourea (NMU)-induced retinal neurodegeneration, this compound demonstrated a protective effect by suppressing the activation of the AIM2 inflammasome.[3][8][13]
-
Mechanism: this compound treatment prevented the upregulation of key components of the AIM2 inflammasome pathway, including Absent in Melanoma 2 (AIM2), Caspase-11 (CASP11), and Interleukin-18 (IL-18).[3][8] The AIM2 inflammasome is a cytosolic sensor that detects double-stranded DNA and triggers an inflammatory response, which can be detrimental in neurodegenerative conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the literature on this compound's neuroprotective effects.
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Ischemic Stroke
This in vivo model is widely used to mimic the conditions of ischemic stroke in humans.
-
Animal Model: Adult male mice or rats.
-
Procedure:
-
Anesthetize the animal.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and ECA.
-
Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
-
Administer this compound (or vehicle control) at specified doses and time points (e.g., intraperitoneally before or after MCAO).
-
-
Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and histological analysis of brain tissue.[1][6]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
This in vitro model simulates the ischemic conditions of a stroke at the cellular level.
-
Cell Culture: Neuronal cell lines (e.g., PC12, HT-22) or primary neurons.
-
Procedure:
-
Culture cells to a desired confluency.
-
Replace the normal culture medium with a glucose-free medium.
-
Place the cells in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a specific duration (e.g., 2-4 hours).
-
For reperfusion, return the cells to normal culture medium and normoxic conditions.
-
Treat cells with this compound at various concentrations before, during, or after OGD.
-
-
Outcome Measures: Cell viability assays (e.g., MTT, CCK-8), measurement of reactive oxygen species (ROS) and iron levels, and analysis of protein expression (e.g., Western blot) and gene expression (e.g., RT-qPCR).[1][6][7]
C. elegans Model of Parkinson's Disease
Caenorhabditis elegans provides a powerful in vivo system for studying the molecular basis of neurodegeneration and for screening potential therapeutic compounds.
-
Worm Strain: Transgenic C. elegans strains expressing human α-synuclein in dopaminergic neurons.
-
Procedure:
-
Synchronize a population of worms.
-
Grow the worms on nematode growth medium (NGM) plates seeded with E. coli OP50.
-
Incorporate this compound into the NGM plates at the desired concentration (e.g., 37.5 μM).
-
Monitor the worms throughout their lifespan.
-
-
Outcome Measures: Quantification of α-synuclein aggregation (e.g., using fluorescence microscopy), assessment of dopaminergic neuron degeneration, and behavioral assays (e.g., motility, food sensing).[4]
N-methyl-N-nitrosourea (NMU)-Induced Retinal Neurodegeneration Model
This model is used to study photoreceptor cell death and retinal degeneration.
-
Animal Model: C57BL/6J mice.
-
Procedure:
-
Administer a single intraperitoneal injection of NMU (e.g., 40 mg/kg).
-
Administer this compound via intravitreal injection (e.g., 1 μL/eye, 200 μM) either before or after NMU administration.
-
-
Outcome Measures: Electroretinography (ERG) to assess retinal function, optical coherence tomography (OCT) to measure retinal thickness, and molecular analysis of retinal tissue (e.g., RT-qPCR for inflammasome components).[3][8]
Conclusion and Future Directions
This compound has demonstrated significant neuroprotective potential across a range of preclinical models of neurological disorders. Its ability to modulate multiple key signaling pathways involved in oxidative stress, inflammation, and cell death underscores its promise as a versatile therapeutic agent. The data presented in this guide provide a solid foundation for further research and development.
Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the bioavailability, blood-brain barrier permeability, and optimal dosing regimens of this compound in vivo.
-
Toxicology Studies: Comprehensive assessment of the safety profile of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing treatments for neurological disorders.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients.
The continued exploration of this compound's neuroprotective properties holds the potential to unlock new therapeutic avenues for debilitating neurological conditions.
References
- 1. This compound Ameliorates Ischemic Stroke by Inhibiting Oxidative Damage and Ferroptosis via HIF-1α/SLC7A11/GPX4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Multitarget Activity of this compound against Alzheimer’s Disease: Insights from In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates N-methyl-N-nitrosourea-Induced Retinal Neurodegeneration through Suppression of the AIM2/CASP11 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Mitigates Parkinsonism Via Alleviating Oxidative Stress and Mitochondrial Dysfunction Through NRF2/SKN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound attenuates cerebral ischemia-reperfusion injury by blocking GPX4-mediated ferroptosis [jomh.org]
- 8. This compound Attenuates N-methyl-N-nitrosourea-Induced Retinal Neurodegeneration through Suppression of the AIM2/CASP11 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of neuroprotective effects of this compound and gallic acid on aluminium-induced neurodegeneration: Relevance to sporadic amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring the Multitarget Activity of this compound against Alzheimer's Disease: Insights from In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
A Comprehensive Technical Guide to the Hepatoprotective Properties of Wedelolactone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liver disease remains a significant global health challenge, with etiologies ranging from viral infections and alcohol abuse to metabolic disorders and drug-induced toxicity. Current therapeutic options are often limited in efficacy and can be associated with adverse effects. Wedelolactone (WEL), a naturally occurring coumestan (B1194414) derived from plants like Eclipta prostrata, has emerged as a promising multi-target agent for liver protection.[1] This technical guide provides an in-depth analysis of the molecular mechanisms, preclinical efficacy, and experimental validation of this compound's hepatoprotective effects. It consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved, offering a critical resource for researchers and professionals in the field of hepatology and drug discovery.
Core Mechanisms of Hepatoprotection
This compound exerts its protective effects against liver damage through a multi-pronged approach, targeting key pathways involved in inflammation, oxidative stress, apoptosis, and metabolic dysregulation.
Anti-Inflammatory Action via NF-κB and STAT3 Signaling
A hallmark of liver injury is an uncontrolled inflammatory response. This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][3] It has been shown to directly block the activity of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4][5] This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and thereby downregulating the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][6][7] By suppressing these inflammatory mediators, this compound significantly attenuates the inflammatory cascade in various models of liver injury, including those induced by carbon tetrachloride (CCl4) and Concanavalin A (ConA).[2][3][6] Furthermore, it can modulate the polarization of macrophages towards the anti-inflammatory M2 phenotype, further contributing to the resolution of inflammation.[8]
Antioxidant and Anti-Ferroptosis Activity
Oxidative stress is a critical driver of hepatocyte injury. This compound enhances the liver's intrinsic antioxidant defense system.[6] Studies show it significantly increases the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6][9] This effect is partly mediated by the activation of the Nuclear factor-erythroid 2-related factor 2 (NRF2) pathway.[10][11] this compound promotes NRF2 activation, which in turn upregulates a battery of antioxidant and cytoprotective genes.
Recently, this compound has also been shown to protect against ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. It alleviates sepsis-induced liver injury by activating the PI3K/AKT/NRF2 and SLC7A11/GPX4 signaling pathways.[11] It specifically up-regulates glutathione peroxidase-4 (GPX4), a key enzyme that neutralizes lipid peroxides, thereby inhibiting the ferroptotic cell death cascade.[12]
Anti-Apoptotic Effects
Hepatocyte apoptosis is a common endpoint in many forms of liver disease. This compound demonstrates significant anti-apoptotic activity by modulating the intrinsic mitochondrial pathway.[6] It effectively suppresses the expression of the pro-apoptotic protein Bax and the executioner caspase, active Caspase-3.[1][6][7] Concurrently, it upregulates the expression of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio stabilizes the mitochondrial membrane, preventing the release of cytochrome c and subsequent caspase activation, thereby protecting hepatocytes from apoptotic death in CCl4-induced liver injury models.[1]
References
- 1. Strona domeny infona.pl [infona.pl]
- 2. researchgate.net [researchgate.net]
- 3. Hepatoprotective Effect of this compound against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Combination of Schisandrol B and this compound Synergistically Reverses Hepatic Fibrosis Via Modulating Multiple Signaling Pathways in Mice [frontiersin.org]
- 5. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of this compound against CCl4-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tmrjournals.com [tmrjournals.com]
- 9. This compound Regulates Lipid Metabolism and Improves Hepatic Steatosis Partly by AMPK Activation and Up-Regulation of Expression of PPARα/LPL and LDLR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates cholestatic liver injury by regulating FXR-bile acid-NF-κB/NRF2 axis to reduce bile acid accumulation and its subsequent inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signalling pathways to alleviate oxidative stress and ferroptosis and improve sepsis-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound alleviates acute pancreatitis and associated lung injury via GPX4 mediated suppression of pyroptosis and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Wedelolactone: A Dual-Action Phytochemical for Bone Regeneration and Osteoporosis Management
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. Current therapeutic strategies often focus on either inhibiting bone resorption or promoting bone formation. Wedelolactone, a naturally occurring coumestan (B1194414) isolated from Eclipta prostrata, has emerged as a promising therapeutic agent with a dual-action mechanism, concurrently stimulating osteoblast-mediated bone formation and suppressing osteoclast-driven bone resorption. This technical guide provides an in-depth overview of the molecular mechanisms, experimental evidence, and potential therapeutic applications of this compound in the context of bone regeneration and osteoporosis.
Molecular Mechanisms of Action
This compound exerts its effects on bone homeostasis through the modulation of several key signaling pathways in both osteoblasts and osteoclasts.
Promotion of Osteoblastogenesis
This compound has been shown to enhance the differentiation of bone marrow mesenchymal stem cells (BMSCs) into osteoblasts.[1] This is primarily achieved through the activation of the Wnt/β-catenin signaling pathway . This compound directly inhibits Glycogen Synthase Kinase 3β (GSK3β), leading to the accumulation and nuclear translocation of β-catenin.[1][2] In the nucleus, β-catenin acts as a transcriptional co-activator with Runt-related transcription factor 2 (Runx2) to upregulate the expression of key osteogenic marker genes, including osteocalcin (B1147995) and osterix.[1]
Furthermore, this compound stimulates osteoblastogenesis through the Semaphorin 3A (Sema3A)/Neuropilin-1 (NRP1)/PlexinA1 pathway . It increases the expression of Sema3A in BMSCs, which in turn promotes the formation of a Sema3A-PlexinA1-Nrp1 complex.[3][4] This complex formation is linked to the activation of the Wnt/β-catenin pathway, as evidenced by the nuclear accumulation of β-catenin.[5]
Recent studies also indicate the involvement of the Bone Morphogenetic Protein 2 (BMP2)/Smad signaling pathway . This compound has been found to increase the expression of BMP2 and promote the phosphorylation of Smad1/5/8, further contributing to osteoblast differentiation.[6] The activation of MAPK signaling pathways, including JNK and ERK, appears to be upstream of this BMP2/Smad activation.[6]
Inhibition of Osteoclastogenesis
Concurrently with its anabolic effects on bone formation, this compound potently inhibits the differentiation and activity of osteoclasts. This is primarily mediated by the suppression of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced NF-κB signaling pathway .[1] this compound blocks the phosphorylation of NF-κB/p65 and IκBα, preventing the nuclear translocation of NF-κB.[1][7][8] This, in turn, downregulates the expression of crucial osteoclastogenic transcription factors, including c-fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[1] The reduced expression of these master regulators leads to a decrease in osteoclast-specific genes such as c-src, cathepsin K, and tartrate-resistant acid phosphatase (TRAP).[1][9]
The Sema3A pathway also plays a role in the inhibitory effect of this compound on osteoclasts. In osteoclastic precursor cells, this compound promotes the sequestration of the PlexinA1-DNAX-activating protein 12 (DAP12) complex, which is crucial for RANKL-induced signaling.[3][5] This sequestration leads to the suppression of downstream signaling molecules like Phospholipase C (PLC)γ2, ultimately inhibiting osteoclast differentiation.[3][5] Additionally, this compound has been shown to inhibit RANKL-induced Sema4D production and the formation of the Sema4D-Plexin B1 complex in osteoclasts, further contributing to its anti-resorptive effects.[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Effects of this compound on Osteoblasts
| Cell Type | Concentration | Effect | Fold Change / % Change | Reference |
| Mouse BMSCs | 1.25 µg/ml | Increased ALP activity | Significant increase | [9] |
| Mouse BMSCs | 0.1 - 5 µg/ml | Inhibited GSK3β activity | IC50 = 21.7 µM | [2] |
| Mouse BMSCs | 2 µg/ml | Increased Sema3A mRNA expression | - | [5] |
Table 2: In Vitro Effects of this compound on Osteoclasts
| Cell Type | Concentration | Effect | % Inhibition | Reference |
| RAW264.7 cells | 2.5 µg/ml | Inhibited RANKL-induced TRAP activity | 48.3% | [11] |
| RAW264.7 cells | 5 µg/ml | Reduced c-Src, c-fos, cathepsin K expression | Dose-dependent decrease | [1] |
| Human CD14+ monocytes | Dose-dependent | Suppressed osteoclast differentiation | - | [12] |
Table 3: In Vivo Effects of this compound in Animal Models
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Ovariectomized (OVX) mice | 10 mg/kg (i.p.) | 4 weeks | Prevented OVX-induced bone loss, increased bone volume/tissue volume and trabecular number. | [9][13] |
| Particle-induced osteolysis mice | 4 mg/kg (oral) | 8 weeks | Significantly improved Bone Mineral Density (BMD). | [14][15] |
| Collagen-induced arthritis mice | - | 20 days | Decreased expression of RANKL in synovial tissues. | [8] |
Experimental Protocols
In Vitro Osteoblast Differentiation Assay
-
Cell Culture: Mouse Bone Marrow Mesenchymal Stem Cells (BMSCs) are cultured in α-MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Osteogenic Induction: To induce osteogenic differentiation, the culture medium is supplemented with an osteogenic cocktail containing 100 nM dexamethasone, 1 mM β-glycerophosphate, and 5 µM L-ascorbic acid 2-phosphate.[9]
-
This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-5 µg/mL) during the differentiation period.[13]
-
Alkaline Phosphatase (ALP) Staining and Activity Assay: After a specified period (e.g., 9 days), cells are fixed and stained for ALP activity. For quantitative analysis, cell lysates are incubated with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, and the absorbance is measured.[9]
-
Mineralization Assay (Alizarin Red S Staining): To assess matrix mineralization, cells are fixed and stained with Alizarin Red S solution after a longer culture period (e.g., 21 days). The stained calcium deposits are then quantified.[9]
-
Gene Expression Analysis: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of osteoblast-specific marker genes such as Runx2, osteocalcin, and osterix.[1]
In Vitro Osteoclast Differentiation Assay
-
Cell Culture: RAW264.7 cells, a murine macrophage cell line, are cultured in DMEM supplemented with 10% FBS and antibiotics.[11]
-
Osteoclastogenic Induction: To induce differentiation into osteoclasts, RAW264.7 cells are stimulated with 30 ng/mL of RANKL.[11]
-
This compound Treatment: Cells are co-treated with RANKL and various concentrations of this compound (e.g., 0-10 µg/mL).[11]
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining and Activity Assay: After several days of culture (e.g., 4-6 days), cells are fixed and stained for TRAP, a marker enzyme for osteoclasts. The number of TRAP-positive multinucleated cells (≥3 nuclei) is counted. TRAP activity in the cell lysate can also be quantified using a colorimetric assay.[11]
-
Bone Resorption Pit Assay: Cells are seeded on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates) and cultured under osteoclastogenic conditions with or without this compound. After the culture period, cells are removed, and the resorption pits are visualized and quantified.[1]
-
Gene and Protein Expression Analysis: The expression of osteoclast-specific genes (c-fos, NFATc1, cathepsin K, c-Src) and the phosphorylation status of key signaling proteins (p65, IκBα) are analyzed by qRT-PCR and Western blotting, respectively.[1][7]
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in bone cells.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for osteoporosis and other bone-related disorders. Its dual-action mechanism of promoting bone formation while inhibiting bone resorption addresses a key challenge in the development of anti-osteoporotic drugs. The modulation of multiple signaling pathways, including Wnt/β-catenin, NF-κB, and Sema3A, highlights its multifaceted effects on bone cell biology.
While the preclinical data are promising, further research is warranted. Future studies should focus on optimizing the delivery and bioavailability of this compound, potentially through novel formulations or chemical modifications. Long-term efficacy and safety studies in larger animal models are also necessary before clinical translation. Additionally, exploring the potential synergistic effects of this compound with existing osteoporosis therapies could open new avenues for combination treatments. The comprehensive understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for the continued development of this compound as a novel therapeutic for bone regeneration and the management of osteoporosis.
References
- 1. This compound enhances osteoblastogenesis by regulating Wnt/β-catenin signaling pathway but suppresses osteoclastogenesis by NF-κB/c-fos/NFATc1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound Enhances Osteoblastogenesis but Inhibits Osteoclastogenesis through Sema3A/NRP1/PlexinA1 Pathway [frontiersin.org]
- 4. This compound Enhances Osteoblastogenesis but Inhibits Osteoclastogenesis through Sema3A/NRP1/PlexinA1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Enhances Osteoblastogenesis but Inhibits Osteoclastogenesis through Sema3A/NRP1/PlexinA1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound ameliorates synovial inflammation and cardiac complications in a murine model of collagen-induced arthritis by inhibiting NF-κB/NLRP3 inflammasome activation | Cao | Folia Histochemica et Cytobiologica [journals.viamedica.pl]
- 9. This compound enhances osteoblastogenesis by regulating Wnt/β-catenin signaling pathway but suppresses osteoclastogenesis by NF-κB/c-fos/NFATc1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effect of Ecliptae herba extract and its component this compound on pre-osteoclastic proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits breast cancer-induced osteoclastogenesis by decreasing Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 524-12-9 | NF-κB | MOLNOVA [molnova.com]
- 14. The potential role of herbal extract this compound for treating particle-induced osteolysis: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The potential role of herbal extract this compound for treating particle-induced osteolysis: an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Wedelolactone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wedelolactone, a naturally occurring coumestan (B1194414) found in plants such as Eclipta prostrata, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] Despite its therapeutic potential, the clinical development of this compound is hampered by its pharmacokinetic challenges, primarily its low aqueous solubility and poor oral bioavailability.[1][] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). Detailed quantitative data from preclinical studies are summarized, experimental methodologies are outlined, and key signaling pathways modulated by this compound are visualized to support further research and drug development endeavors.
Physicochemical Properties
This compound (C₁₆H₁₀O₇) is a polyphenolic compound with a molecular weight of 314.25 g/mol .[5] Its structure, characterized by a coumestan backbone with hydroxy and methoxy (B1213986) substitutions, contributes to its biological activity but also to its limited solubility in both aqueous and lipid media, which is a significant factor influencing its absorption.[1][5] Initial studies reported a water solubility of 0.5 mg/mL.[1]
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been primarily investigated in rodent models. These studies consistently demonstrate rapid absorption followed by extensive metabolism and elimination, resulting in low oral bioavailability.
Absorption
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[6] However, its overall absorption is poor, which is a limiting factor for its systemic exposure.[]
Distribution
After absorption, this compound distributes to various organs, with higher concentrations observed in the liver and kidneys.[1] Studies on its interaction with plasma proteins have shown that this compound binds to human serum albumin (HSA), primarily at substructural region IIA (site I), through hydrogen bonding, van der Waals forces, and electrostatic interactions.[7] This binding can influence its distribution and disposition in the body.
Metabolism
This compound undergoes extensive first-pass metabolism in the liver and intestine, which is a major contributor to its low oral bioavailability.[1][8] The primary metabolic pathways include methylation, demethylation, glucuronidation, and hydrolysis.[1][3][9] In vitro studies using rat liver microsomes have shown a metabolic rate of 78.70% after 120 minutes, indicating significant hepatic metabolism.[8]
Excretion
The routes of excretion for this compound and its metabolites have not been fully elucidated in the available literature. However, given its extensive metabolism in the liver, biliary and renal excretion are likely the primary pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various preclinical studies in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Reference |
| 0.1 | 74.9 ± 13.4 | 0.633 | 260.8 ± 141.8 | 2.20 ± 0.59 | [10][11][12] |
| 5.00 | 15,220 | 0.5 | 83,050 | - | [1] |
Table 2: Additional Pharmacokinetic Parameters in Rodents
| Species | Parameter | Value | Unit | Reference |
| Mice | Apparent Volume of Distribution (Vd/F) | 53.5 | L/kg | [6] |
| Mice | Clearance (CL/F) | 6.39 | L/h/kg | [6] |
| Mice | Mean Residence Time (MRT) | 10.54 | h | [6] |
Experimental Protocols
This section details the methodologies employed in key pharmacokinetic studies of this compound.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats or ICR mice have been commonly used.[1][6]
-
Dosing: this compound is typically administered orally via gavage.
-
Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or via cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.
Analytical Methods
The quantification of this compound in plasma is predominantly performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or High-Performance Liquid Chromatography (HPLC).[8][10][11][12][13][14]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile (B52724).[10][11][12]
-
Chromatographic Separation:
-
UPLC-MS/MS: Separation is often achieved on a C18 column (e.g., Venusil C18, 50 mm × 2.1 mm, 5 μm) with an isocratic mobile phase of acetonitrile and 0.1% formic acid in water.[10][11][12]
-
UPLC: A gradient mobile phase of methanol (B129727) and water containing 0.5% acetic acid can also be used with a C18 column (e.g., Kromasil C18, 250 × 4.6 mm; 5.0 μm).[8][13]
-
-
Detection:
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound.
References
- 1. A comprehensive review on this compound: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 2. A comprehensive review on this compound: natural sources, total synthesis, and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Studies on the binding of this compound to human serum albumin with multi-spectroscopic analysis, molecular docking and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma and its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS Assay for Quantification of this compound and Demethylthis compound in Rat Plasma and the Application to a Preclinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma and its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Wedelolactone: A Comprehensive In-Vivo Profile of its Bioavailability and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Wedelolactone, a naturally occurring coumestan (B1194414) found predominantly in plants of the Eclipta and Wedelia genera, has garnered significant scientific interest for its broad spectrum of therapeutic properties.[1][2] These activities include hepatoprotective, anti-inflammatory, anticancer, and antidiabetic effects.[1][3][4] Despite its pharmacological promise, the clinical translation of this compound is hampered by challenges related to its bioavailability. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for the rational design of effective therapeutic strategies and novel drug delivery systems. This technical guide provides an in-depth analysis of the in vivo bioavailability and metabolic pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Bioavailability and Pharmacokinetics
Pharmacokinetic studies, primarily conducted in rodent models, indicate that this compound is rapidly absorbed following oral administration, but its overall oral bioavailability is low.[2] This limited bioavailability is largely attributed to its poor aqueous solubility and extensive first-pass metabolism.[1][2][5] A second peak in plasma concentration has been observed in some studies, suggesting potential enterohepatic recirculation.[2]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound from various in vivo studies, providing a comparative overview of its disposition in different experimental settings.
| Animal Model | Dose (Oral) | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | AUC (Area Under the Curve) | t1/2 (Half-life) | Reference |
| Sprague-Dawley Rats | 5.00 mg/kg | 15.22 mg/L (15,220 ng/mL) | 0.5 h | 83.05 mg·h/L | 4.51 h | [6][7] |
| Rats | 0.1 mg/kg | 74.9 ± 13.4 ng/mL | 0.633 h | 260.8 ± 141.8 ng·h/mL (AUC0-t) | 2.20 ± 0.59 h | [2][8] |
| Mice | 50 mg/kg | 4.4 ng/mL | 1 h | 27.5 ng·h/mL (AUC0-t) | - | [2] |
| Mice | 20 mg (in MeOH) | 6.39 µg/mL (in renal podocytes) | 1.5 h | 13.77 µg·h/L (AUC0-t, in renal podocytes) | - | [2] |
Metabolic Pathways
In vivo and in vitro studies have demonstrated that this compound undergoes extensive metabolism, primarily in the liver.[2][5] The main biotransformation reactions are Phase II conjugation (glucuronidation) and methylation, along with hydrolysis and lactone ring-opening.[1][3][4][5] These metabolic processes significantly increase the polarity of this compound, facilitating its excretion and contributing to its low systemic exposure.
Major Metabolic Transformations
-
Glucuronidation: This is a major metabolic pathway for this compound.[5] Studies have identified that glucuronic acid is preferentially added to the hydroxyl group at the C-5 position.[5] Multiple UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10, are involved in this process, with UGT1A1 and UGT1A9 being the major contributors.[5]
-
Methylation: O-methylation is another significant metabolic route.[5] Unlike the regioselectivity seen in glucuronidation, methylation of the hydroxyl groups at C-11 and C-12 occurs without a clear preference.[5]
-
Other Pathways: Hydrolysis and the opening of the lactone ring have also been identified as metabolic pathways for this compound in rat plasma.[1][3][4]
A total of 17 metabolites have been identified in rats following oral administration, underscoring the extensive nature of its biotransformation.[5]
Visualization of Metabolic Pathways
The following diagram illustrates the primary metabolic transformations of this compound.
Experimental Protocols
The methodologies employed in pharmacokinetic and metabolism studies are critical for the interpretation and replication of results. Below are detailed protocols based on published literature.
Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound following oral administration.
-
Animal Model:
-
Dosing and Sample Collection:
-
Administration: Administer this compound orally (e.g., via gavage) at a specific dose (e.g., 5.00 mg/kg).[7]
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C).[6]
-
Storage: Harvest the plasma supernatant and store at -20°C or -80°C until analysis.[6]
-
-
Analytical Method (UPLC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.[8]
-
Chromatography:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.[6]
-
Column: C18 column (e.g., Venusil C18, 50 mm × 2.1 mm, 5 µm).[8]
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with a modifier like 0.1% formic acid or 0.5% acetic acid.[6][8]
-
Flow Rate: Typically 0.3-0.4 mL/min.[8]
-
-
Mass Spectrometry:
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with appropriate software (e.g., WinNonLin).[6]
-
Visualization of Experimental Workflow
The following diagram outlines the typical workflow for an in vivo pharmacokinetic study.
Protocol for In Vivo Metabolism Study
This protocol describes a general approach to identify this compound metabolites.
-
Study Design:
-
Sample Processing:
-
Process plasma as described in the pharmacokinetic protocol.
-
Homogenize feces in water and extract with an organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
Dilute urine and bile samples before analysis.
-
-
Metabolite Profiling and Identification:
-
Instrumentation: Use a high-resolution mass spectrometry system, such as UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/QTOF-MS), for initial metabolite profiling.[5]
-
Data Analysis: Compare the chromatograms of pre-dose and post-dose samples to identify potential metabolite peaks. Use the accurate mass measurements from the QTOF-MS to predict the elemental composition of metabolites.
-
Structural Elucidation: For definitive structural identification of major metabolites, use techniques like High-Performance Liquid Chromatography-Solid-Phase Extraction-Nuclear Magnetic Resonance spectroscopy (HPLC-SPE-NMR).[5]
-
-
Enzyme Phenotyping (in vitro):
Conclusion
This compound exhibits a challenging pharmacokinetic profile characterized by rapid absorption followed by extensive first-pass metabolism, leading to low oral bioavailability. The primary metabolic pathways are glucuronidation and methylation, mediated by a suite of UGT and likely methyltransferase enzymes. This extensive biotransformation is a critical factor limiting the systemic exposure and potential efficacy of orally administered this compound.
For drug development professionals, these findings underscore the necessity of formulation strategies to enhance bioavailability. Approaches such as the development of nano-technological carriers (e.g., micelles, liposomes, phyto-vesicles) or structural modifications to block the primary sites of metabolism could prove beneficial in unlocking the full therapeutic potential of this promising natural compound.[1][2] The detailed analytical and experimental protocols provided herein serve as a valuable resource for researchers conducting preclinical evaluations of this compound and its derivatives.
References
- 1. This compound: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on this compound: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound metabolism in rats through regioselective glucuronidation catalyzed by uridine diphosphate-glucuronosyltransferases 1As (UGT1As) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma and its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Wedelolactone from Eclipta alba
Introduction
Eclipta alba (L.) Hassk, commonly known as Bhringraj, is a medicinal herb widely used in traditional medicine systems like Ayurveda.[1] One of its key bioactive constituents is wedelolactone, a coumestan (B1194414) that exhibits a range of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3] The effective extraction and isolation of this compound are crucial for research, quality control of herbal formulations, and the development of new therapeutics.[1] These application notes provide a summary of common extraction techniques and detailed protocols for researchers, scientists, and drug development professionals.
Application Notes: Comparison of Extraction Methods
Various techniques have been employed for the extraction of this compound from Eclipta alba, each with distinct operational parameters and resulting yields. The choice of method often depends on factors such as available equipment, desired yield, extraction time, and the use of specific solvents. Methanol (B129727) has been identified as a highly effective solvent for this compound extraction.[4][5] Soxhlet extraction is frequently reported to provide the highest yields compared to other methods like ultrasound-assisted or heat reflux extraction.[4][6]
Table 1: Summary of this compound Extraction Methods and Yields
| Extraction Method | Plant Part | Solvent System | Key Parameters | This compound Yield | Reference |
| Soxhlet Extraction | Leaves | Methanol | 90°C, 6 h, Solid/Liquid Ratio 1:150 | 5.05 mg/g | [4] |
| Soxhlet Extraction | Whole Plant | Methanol | Not specified, 6 h | 0.79% (7.9 mg/g) | |
| Maceration | Whole Plant | Methanol | 24 h percolation | 0.36% (3.6 mg/g) | [7] |
| Ultrasound-Assisted Extraction (UAE) | Whole Plant | Methanol | 1:5 Herb/Solvent Ratio | 0.36% (3.6 mg/g) | [3] |
| Microwave-Assisted Extraction (MAE) | Not specified | 90% Ethanol | 200W, 30 min | Not specified | [8] |
| Heat Reflux Extraction | Aerial Parts | Ethanol-Water | 5 h | 62.93 ± 0.82% (extract yield) | [4] |
| Supercritical Fluid Extraction (SFE) | Whole Plant | CO2 | 30 min | 0.88% (8.8 mg/g) | |
| Solid-Liquid Extraction | Leaves | Methanol | 50°C, 15 h, 600 rpm, 1:40 Ratio | 5.1 mg/g | [4] |
Experimental Protocols
Protocol 1: Soxhlet Extraction
This protocol is a classic and highly efficient method for exhaustive extraction of this compound from dried plant material.[7]
Materials and Equipment:
-
Dried, powdered Eclipta alba plant material (whole plant or leaves)
-
Methanol (analytical grade)
-
Soxhlet apparatus (condenser, Soxhlet extractor, round-bottom flask)
-
Heating mantle
-
Cellulose (B213188) extraction thimbles
-
Rotary evaporator
Procedure:
-
Weigh approximately 20-30 g of finely powdered, dried Eclipta alba material.
-
Place the powdered sample into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with methanol (approximately 250-300 mL, or enough to fill the extraction chamber 1.5 times).
-
Assemble the Soxhlet apparatus on a heating mantle. Ensure the condenser is properly connected to a water source.
-
Heat the methanol to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the chamber housing the thimble.
-
Allow the extraction to proceed for 6-8 hours. The process involves continuous siphoning of the solvent back into the flask, ensuring a thorough extraction.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Carefully disassemble the apparatus and collect the methanolic extract from the round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid or solid crude extract.[7]
-
Store the crude extract at 4°C for further purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a modern and rapid extraction technique that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[3]
Materials and Equipment:
-
Dried, powdered Eclipta alba plant material
-
Methanol (analytical grade)
-
Ultrasonic bath or probe sonicator
-
Beaker or Erlenmeyer flask
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried, powdered Eclipta alba and place it into a 100 mL beaker or flask.
-
Add methanol at a solid-to-solvent ratio of 1:5 to 1:10 (e.g., 50-100 mL of methanol).[3]
-
Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the slurry.
-
Apply ultrasonication for 30-45 minutes at a controlled temperature (e.g., 40-50°C). If using a probe, operate it in pulsed mode (e.g., 5 seconds ON, 5 seconds OFF) to prevent overheating.[3]
-
Continuously stir the mixture during sonication if possible.
-
After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small volume of fresh methanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate them using a rotary evaporator at 40-50°C to yield the crude extract.
-
Store the crude extract at 4°C.
Protocol 3: Purification by Column Chromatography
Following extraction, the crude extract contains a mixture of compounds. Column chromatography is a standard method for isolating and purifying this compound.[1][9][10]
Materials and Equipment:
-
Crude Eclipta alba extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: Dichloromethane, Methanol, Acetic Acid, Toluene (B28343), Ethyl Acetate, Formic Acid (all analytical grade)
-
Beakers, flasks, and fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
UV lamp (for visualizing TLC plates)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% toluene or dichloromethane).
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a uniform, compact bed without air bubbles.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin the elution process by adding the mobile phase to the top of the column. A gradient elution is often effective.
-
Fraction Collection: Collect the eluate in small, sequential fractions (e.g., 10-15 mL each).
-
Monitoring by TLC: Monitor the collected fractions using TLC to identify those containing this compound. Spot each fraction on a TLC plate, develop it in an appropriate solvent system (e.g., Toluene:Ethyl Acetate:Formic Acid), and visualize under a UV lamp. This compound typically appears as a distinct spot.
-
Pooling and Concentration: Pool the fractions that show a pure spot corresponding to this compound.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
The purity can be confirmed by analytical methods like HPLC, with detection at 351 nm.[1][5] A final purity of over 99% can be achieved through subsequent crystallization steps.[8][9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from Eclipta alba.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway
This compound is known to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation. The diagram below outlines this inhibitory mechanism.[2][11][12]
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Hepatoprotective Effect of this compound against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. mdpi.com [mdpi.com]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. neliti.com [neliti.com]
- 11. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for wedelolactone quantification
An accurate and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of wedelolactone, a key bioactive compound in Eclipta alba, is crucial for quality control and standardization of herbal formulations and drug development. This document provides a detailed application note and protocol for the determination of this compound using Reverse-Phase HPLC (RP-HPLC).
Application Note
This application note describes a validated isocratic RP-HPLC method for the quantitative analysis of this compound. The method is demonstrated to be simple, sensitive, accurate, and reproducible, making it suitable for routine quality control of raw materials and finished products containing Eclipta alba.[1][2]
Chromatographic Conditions:
A summary of typical chromatographic conditions for this compound quantification is presented below. These parameters may be optimized based on the specific instrumentation and laboratory conditions.
-
Mobile Phase: A common mobile phase consists of a mixture of methanol (B129727) and an acidic aqueous solution, such as 0.2% formic acid in water or a combination of methanol, water, and acetic acid (e.g., 95:5:0.04 v/v/v).[3][4] An alternative isocratic mobile phase is acetonitrile (B52724) and water (35:65 v/v).
-
Stationary Phase: A C18 column is the standard choice for the separation of this compound.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[3]
-
Detection: UV detection at a wavelength of 351 nm or 352 nm is optimal for this compound.[3][4]
-
Retention Time: Under these conditions, the retention time for this compound is typically observed to be short, for instance, around 2.9 to 5.9 minutes.[3][4]
Quantitative Data Summary
The following table summarizes the key validation parameters for the HPLC quantification of this compound from various studies, providing a comparative overview of the method's performance.
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Methanol: 0.2% Formic Acid in Water | Methanol: Water: Acetic Acid (95:5:0.04) | Acetonitrile: Water (35:65 v/v) |
| Column | C18 | C18 | RP C18 |
| Detection Wavelength | 351 nm | 352 nm | 351 nm |
| Flow Rate | 1 mL/min | Not Specified | 1 mL/min |
| Retention Time | 5.9 min[3] | 2.9 min[4] | Not Specified |
| Linearity Range | 5 - 100 µg/mL[1][3] | 5 - 100 µg/mL[4] | 300 - 1500 ng/mL |
| Correlation Coefficient (R²) | 0.999[3] | >0.998[4] | 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL[1][3] | 2 µg/mL[4] | 100 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL[1][3] | 5 µg/mL[4] | 300 ng/mL |
| Recovery | >95% (98.8%)[3] | >95%[4] | Not Specified |
Experimental Protocol
This section provides a detailed step-by-step protocol for the quantification of this compound in plant material and herbal formulations.
1. Materials and Reagents:
-
This compound reference standard (>95% purity)
-
HPLC grade methanol[3]
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or acetic acid (analytical grade)
-
Eclipta alba plant material or formulation
2. Standard Solution Preparation:
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 5-100 µg/mL) for the calibration curve.[3]
3. Sample Preparation:
-
Plant Material:
-
Dry the plant material in the shade for 3 days, followed by oven drying at approximately 37 ± 2°C for 2 days.[3]
-
Grind the dried material into a fine powder and pass it through an 85-mesh sieve.[3]
-
Accurately weigh a specific amount of the powdered plant material (e.g., 0.1-0.5 g) and place it in a stoppered test tube.[3]
-
Add a known volume of methanol (e.g., 10 mL) as the extraction solvent.[3]
-
The mixture can be vortexed, left to stand overnight, and sonicated for a short period (e.g., 5 minutes) to enhance extraction.[3]
-
-
Herbal Formulations (Tablets, Syrups, Oils):
-
For solid formulations, powder the tablets and extract a known weight with methanol, potentially using sonication to aid dissolution.[5]
-
For liquid and semi-solid formulations, a suitable extraction or dilution procedure with methanol should be developed and validated.
-
-
Filtration: Filter the extracted sample solution through a Whatman No. 1 filter paper, followed by a 0.45 µm membrane filter before HPLC analysis.[3]
4. HPLC Analysis:
-
Set up the HPLC system with the chosen column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.[3]
-
Record the chromatograms and the peak areas.
5. Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculate the content of this compound in the original plant material or formulation, taking into account the initial weight and dilution factors.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC quantification of this compound.
Caption: Workflow for this compound Quantification by HPLC.
References
- 1. phcogj.com [phcogj.com]
- 2. [PDF] Validated analytical RP-HPLC method for quantitation of this compound from Eclipta alba and marketed Ayurvedic formulations. | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. Simultaneous Estimation of Andrographolide and this compound in Herbal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wedelolactone in Cell Culture
Introduction
Wedelolactone, a natural coumestan (B1194414) isolated from plants like Eclipta prostrata, is a valuable compound for in vitro studies due to its diverse biological activities. It is recognized as an inhibitor of IκB kinase (IKK), which is crucial for the activation of the NF-κB signaling pathway.[1][2][3][4] Additionally, this compound has been shown to modulate other critical cellular pathways, including the PI3K/AKT/NRF2 signaling cascade, and to inhibit the NLRP3 inflammasome.[5][6] These properties make it a potent anti-inflammatory, antioxidant, and potential anti-cancer agent, rendering it a compound of significant interest for researchers in various fields of drug discovery and cell biology.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound stock solutions for cell culture experiments.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Cayman Chemical[7] |
| Dimethyl Sulfoxide (DMSO) | 63 mg/mL (200.47 mM) | Selleck Chemicals[3] |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL | Google Patents[8] |
| Dimethylformamide (DMF) | ~30 mg/mL | Cayman Chemical[7] |
| Ethanol | ~20 mg/mL | Cayman Chemical[7] |
| Methanol | Soluble | Adipogen[9] |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical[7] |
| Water | Insoluble | Google Patents[8] |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability | Source |
| Crystalline Solid | -20°C | ≥ 4 years | Cayman Chemical[7] |
| Crystalline Solid | -20°C | ≥ 2 years | Adipogen[9] |
| In Solvent (-80°C) | -80°C | 1 year | Selleck Chemicals[3] |
| In Solvent (-20°C) | -20°C | 1 month | Selleck Chemicals[3] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | Cayman Chemical[7] |
Table 3: Typical Working Concentrations in Cell Culture
| Cell Line/Model | Working Concentration | Application | Source |
| Human Renal Mesangial Cells | Not specified, but effects were dose-dependent | Inhibition of LPS-enhanced cell proliferation | [1] |
| HepG2 Liver Cells | 1-100 µM | Alteration of lipid metabolism | [7] |
| Parthenogenetically activated porcine embryos | 2.5 nM | Improved early development | [10] |
| Bone Marrow-Derived Macrophages (BMDMs) | Not specified, used in vivo at 20-30 mg/kg | Regulation of zymosan-induced inflammatory responses | [11] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Calculations:
-
Determine the required mass of this compound using its molecular weight (FW: 314.26 g/mol ).
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 314.26 g/mol = 0.0031426 g
-
Mass (mg) = 3.14 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 3.14 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = (Mass (mg) / 314.26 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Solubilization:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear, yellowish solution should be obtained.[9]
-
-
Aliquoting and Storage:
Preparation of Working Solutions:
-
For cell culture experiments, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before use.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and used within the same day.[7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway affected by this compound and a typical experimental workflow for its use in cell culture.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for cell culture studies.
References
- 1. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Hepatoprotective Effect of this compound against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signalling pathways to alleviate oxidative stress and ferroptosis and improve sepsis-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. CN103951672A - Method for extracting this compound and method for determining solubility of this compound - Google Patents [patents.google.com]
- 9. adipogen.com [adipogen.com]
- 10. This compound facilitates the early development of parthenogenetically activated porcine embryos by reducing oxidative stress and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with Wedelolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosages of wedelolactone used in various preclinical in vivo animal studies. The accompanying protocols and diagrams are intended to serve as a guide for researchers designing their own experiments to investigate the therapeutic potential of this natural compound.
I. Summary of Effective Dosages
This compound has demonstrated therapeutic efficacy across a range of animal models for various diseases. The effective dosage is dependent on the animal model, the disease being investigated, the route of administration, and the treatment duration. The following tables summarize the quantitative data from several key studies.
Table 1: Effective Dosages of this compound in Murine Models of Inflammation and Sepsis
| Animal Model | Disease Model | Route of Administration | Dosage | Treatment Duration | Key Therapeutic Effects |
| Mice | Zymosan-induced Shock | Oral | 20 mg/kg, 30 mg/kg | 24 hours pre-treatment | Increased survival rate; decreased serum levels of TNF-α and IL-6. |
| Mice | Indomethacin-induced Colitis | Not Specified | 50 mg/kg | Not Specified | Anti-inflammatory effects via downregulation of IL-6/STAT3 signaling.[1] |
| Mice | Acute Pancreatitis | Not Specified | 25 mg/kg, 50 mg/kg | Not Specified | Amelioration of pancreatitis by upregulating GPX4 expression and inhibiting pyroptosis and ferroptosis.[1] |
| Mice | Concanavalin A-induced Hepatitis | Intraperitoneal | Not Specified | Pre-treatment | Reduced serum transaminases and liver damage; attenuated serum TNF-α, IFN-γ, and IL-6. |
Table 2: Effective Dosages of this compound in Murine Models of Cancer
| Animal Model | Cancer Model | Route of Administration | Dosage | Treatment Duration | Key Therapeutic Effects |
| Balb/c Nude Mice | LNCaP Prostate Tumor Xenografts | Oral Gavage | 200 mg/kg/day | 4 weeks (5 days/week) | Significantly reduced tumor growth; decreased protein levels of c-Myc, survivin, and cyclin D1.[2][3] |
Table 3: Effective Dosages of this compound in Murine Models of Bone and Kidney Disease
| Animal Model | Disease Model | Route of Administration | Dosage | Treatment Duration | Key Therapeutic Effects |
| C57BL/6J Mice | Particle-induced Osteolysis | Oral Gavage | 4 mg/kg/day | 4 and 8 weeks (5 days/week) | Suppressed osteoclast numbers and maintained bone mineral density.[4] |
| ICR Mice | Cisplatin-induced Nephrotoxicity | Oral | 20 mg/kg | 30 minutes pre-treatment | Ameliorated acute kidney injury; reduced kidney accumulation of cisplatin.[5] |
| Mice | Cisplatin-induced Nephrotoxicity | Intraperitoneal | 20 mg/kg/day | Not Specified | Protected against nephrotoxicity by suppressing organic transporter 2.[6] |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Animal Model | Route of Administration | Dosage | Key Pharmacokinetic Findings |
| Rats | Oral | 5.00 mg/kg | Rapidly absorbed through the gastrointestinal tract.[7][8][9] |
| Albino Rats | Oral | 100 mg/kg | Concomitant administration with paracetamol did not alter the bioavailability of paracetamol.[10] |
II. Detailed Experimental Protocols
The following are representative protocols derived from the cited literature for conducting in vivo studies with this compound.
Protocol 1: Zymosan-Induced Systemic Inflammation in Mice [11]
-
Animal Model: Male mice.
-
Drug Preparation: Dissolve this compound in a vehicle mixture of dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG) 400, and distilled water (DW) in a 1:4:5 ratio.
-
Dosing Regimen:
-
Administer this compound orally at doses of 20 mg/kg and 30 mg/kg.
-
The control group receives the vehicle solution orally.
-
A positive control group can be administered prednisolone (B192156) (1 mg/kg).
-
-
Induction of Inflammation: 24 hours after drug administration, induce systemic inflammation by a single intraperitoneal (i.p.) injection of zymosan (2 mg/g of body weight) dissolved in sterile phosphate-buffered saline (PBS).
-
Monitoring and Analysis:
-
Monitor survival for 5 days post-injection.
-
Collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Harvest organs (e.g., spleen, liver) for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Protocol 2: Prostate Cancer Xenograft Model in Nude Mice [2][3]
-
Animal Model: Balb/c nude (Nu/Nu) mice.
-
Cell Line: LNCaP human prostate cancer cells.
-
Tumor Implantation: Subcutaneously inject 2 x 10⁶ LNCaP cells per site into the flanks of the mice.
-
Drug Preparation: Prepare this compound in a solvent mixture of DMSO, Cremophor, and PBS (1:1:8 ratio).
-
Dosing Regimen:
-
Once tumors reach a size of approximately 100 mm³, randomize mice into treatment and control groups.
-
Administer this compound orally at a dose of 200 mg/kg/day, 5 days a week, for 4 weeks.
-
The control group receives the solvent only.
-
-
Monitoring and Analysis:
-
Measure tumor volumes regularly using calipers.
-
At the end of the treatment period, dissect the tumors.
-
Process tumor tissue for immunohistochemical (IHC) analysis to determine the protein levels of c-Myc and its target genes (e.g., survivin, cyclin D1).
-
Protocol 3: Particle-Induced Osteolysis in Mice [4]
-
Animal Model: C57BL/6J mice.
-
Induction of Osteolysis:
-
Surgically create a calvarial defect.
-
Implant polystyrene (PS) particles (1 mg in 100 µl hyaluronic acid) into the defect to induce osteolysis.
-
A sham group undergoes surgery without particle implantation.
-
-
Drug Preparation: Dissolve this compound in DMSO to create a stock solution and then dilute with PBS to the final concentration.
-
Dosing Regimen:
-
Two weeks post-surgery, begin oral gavage feeding.
-
Administer this compound at a dose of 4 mg/kg/day, 5 days a week, for 4 or 8 weeks.
-
The vehicle group receives a 10% DMSO in PBS solution.
-
-
Monitoring and Analysis:
-
Use micro-computed tomography (micro-CT) to analyze bone mineral density (BMD), bone volume/tissue volume (BV/TV), and trabecular bone thickness (Tb.Th).
-
Perform histological analysis of the calvaria to quantify osteoclast numbers.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: this compound's anti-cancer signaling pathway in prostate cancer.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. A comprehensive review on this compound: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The potential role of herbal extract this compound for treating particle-induced osteolysis: an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma and its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma and its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Wedelolactone in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of wedelolactone, a natural coumestan (B1194414) compound, in the context of prostate cancer research. The information compiled from peer-reviewed scientific literature is intended to guide researchers in designing and conducting experiments to investigate the therapeutic potential of this compound against prostate cancer cell lines.
Introduction
This compound has emerged as a promising natural compound for cancer therapy, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer models. In prostate cancer, this compound has been shown to be effective against both androgen-sensitive (e.g., LNCaP) and androgen-independent (e.g., PC3, DU145) cell lines.[1][2][3] Its mechanism of action is multi-faceted, primarily involving the induction of caspase-dependent apoptosis through novel signaling pathways.[1][3][4] Notably, this compound exhibits cancer-selective action, showing minimal effect on normal prostate epithelial cells (PrEC).[2][5]
Mechanism of Action
This compound's anti-cancer activity in prostate cancer cells is attributed to several key mechanisms:
-
Inhibition of 5-Lipoxygenase (5-Lox): this compound is a known inhibitor of 5-Lox, an enzyme whose activity is crucial for the survival of prostate cancer cells.[1][2][5] The apoptosis-inducing effect of this compound can be prevented by the 5-Lox metabolite 5-oxoETE, confirming the role of 5-Lox inhibition in its mechanism.[1][2][5]
-
Downregulation of PKCε: It triggers apoptosis by downregulating protein kinase Cε (PKCε) without affecting the Akt signaling pathway, a common cell survival pathway.[1][2][3][4]
-
Induction of Caspase-Dependent Apoptosis: this compound treatment leads to the activation of c-Jun N-terminal Kinase (c-JNK) and caspase-3, culminating in programmed cell death.[1][3][4]
-
Interruption of c-Myc Oncogenic Signaling: It has been shown to down-regulate the expression of the c-Myc oncogene at both the mRNA and protein levels.[6][7] This leads to a reduction in c-Myc's transcriptional activity and inhibits the invasive and colony-forming abilities of prostate cancer cells.[7]
-
Synergy with Enzalutamide (B1683756): this compound acts synergistically with the androgen receptor inhibitor enzalutamide to inhibit the growth and induce apoptosis in prostate cancer cells.[6][7]
Data Presentation
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | IC50 (µM) | Citation |
| LNCaP | Sensitive | 8 - 12 | [2] |
| PC3 | Independent | 8 - 12 | [2] |
| DU145 | Independent | 8 - 12 | [2] |
Table 2: Summary of this compound's Effects on Key Proteins and Pathways
| Target/Pathway | Effect of this compound | Prostate Cancer Cell Line(s) | Citation |
| 5-Lipoxygenase (5-Lox) | Inhibition | LNCaP, PC3, DU145 | [2][5][8][9] |
| PKCε | Downregulation | LNCaP | [1][2][3] |
| Akt | No inhibition | LNCaP | [1][2][3] |
| c-JNK | Activation | LNCaP | [1][5] |
| Caspase-3 | Activation | LNCaP | [1][3] |
| c-Myc | Downregulation (mRNA & protein) | LNCaP, PC3 | [6][7] |
| Androgen Receptor (AR) | Suppression of activity | LNCaP | [10] |
Experimental Protocols
Cell Culture
-
Cell Lines: LNCaP, PC3, and DU145 human prostate cancer cells can be obtained from the American Type Culture Collection (ATCC). Normal prostate epithelial cells (PrEC) can be purchased from Lonza.[2][3]
-
Culture Medium:
-
Culture Conditions: Cells should be maintained at 37°C in a humidified incubator with 5% CO2.[2]
Cell Viability Assay
This protocol is used to determine the dose-dependent effect of this compound on cell viability.
-
Cell Seeding: Plate prostate cancer cells (4 x 10³) or PrEC cells in 96-well plates and allow them to adhere overnight.[2][3]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-30 µM) or vehicle control (0.2% DMSO) for 72 hours.[2][3]
-
Measurement: Assess cell viability using a commercial kit such as the Cell Titer One Solution Cell Proliferation Assay (MTS) from Promega, following the manufacturer's instructions.[2][7]
Apoptosis Assay
Apoptosis can be measured through various methods, including Annexin V staining and analysis of PARP cleavage.
-
Annexin V Staining:
-
Cell Seeding and Treatment: Plate LNCaP cells (~3 x 10⁵) in 60-mm plates, allow them to grow for 48 hours, and then treat with this compound (e.g., 20 µM) for 24 hours.[2]
-
Staining: Stain the cells with FITC-labeled Annexin V and propidium (B1200493) iodide according to the manufacturer's protocol.[2]
-
Analysis: Observe the cells under a fluorescence microscope.[2]
-
-
PARP Cleavage (Western Blot):
-
Follow the Western Blot protocol detailed below.
-
Probe the membrane with a primary antibody against PARP. Cleavage of PARP from its full-length form to a smaller fragment is an indicator of apoptosis.[2]
-
Western Blot Analysis
This technique is used to detect changes in protein expression levels.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[11]
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature or overnight at 4°C.[2][13]
-
Incubate the membrane with the primary antibody (e.g., against PKCε, phospho-Akt, c-JNK, PARP, c-Myc) overnight at 4°C.[2][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][11][13]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
Visualizations
References
- 1. This compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt | Semantic Scholar [semanticscholar.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. traxtal.com [traxtal.com]
- 10. Compounds from Wedelia chinensis synergistically suppress androgen activity and growth in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccr.cancer.gov [ccr.cancer.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Wedelolactone in Anti-Inflammatory Assays
Introduction
Wedelolactone, a naturally occurring coumestan (B1194414) isolated from plants like Eclipta prostrata and Wedelia chinensis, has garnered significant attention for its potent anti-inflammatory properties.[1][2] It has been traditionally used in Chinese medicine for conditions such as hepatitis and septic shock.[3] Modern research has elucidated that this compound exerts its effects by modulating key inflammatory signaling pathways, making it a valuable compound for investigation in drug discovery and development. These notes provide an overview of its mechanisms, quantitative efficacy, and detailed protocols for its application in common anti-inflammatory assays.
Mechanism of Action
This compound's anti-inflammatory activity is primarily attributed to its ability to interfere with multiple signaling cascades. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[5] This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[3][5] this compound has been shown to inhibit the IKK complex, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.[3][6]
Furthermore, this compound has been found to inhibit the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of IL-1β.[2] It also modulates other pathways, including the MAPK and IL-6/STAT3 signaling cascades, and targets enzymes like soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX).[7][8][9][10]
Signaling Pathway Diagrams
Data Presentation
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The tables below summarize key findings.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | This compound Conc. | Parameter Measured | Result | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 0.1, 1, 10 µM | NO, PGE2, TNF-α Production | Significant, dose-dependent inhibition | [3] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 0.1, 1, 10 µM | iNOS, COX-2 Protein Expression | Significant, dose-dependent inhibition | [3] |
| Human Renal Mesangial Cells | LPS (1 µg/mL) | 10, 20 µM | IL-1β, TNF-α, NO Production | Significant inhibition, almost complete reversal | [11] |
| RAW 264.7 Macrophages | LPS | 30 µg/mL | TNF-α, IL-6, IL-8 Production | Significant inhibition | [12] |
| RAW 264.7 Macrophages | LPS | 30 µg/mL | ROS Generation, NADPH Oxidase | Significant reduction | [12] |
| HaCaT Keratinocytes | Cytokine Mix (M5) | 100 µM | IL-1α, IL-1β, IL-8, CXCL-1, CCL-2 mRNA | Significant downregulation | [13] |
| Bone Marrow-Derived Macrophages | Zymosan | 30 µg/mL | TNF-α, IL-6, IL-12p40 Secretion | Significant inhibition | [6] |
| N/A (Enzymatic Assay) | N/A | IC50: 2.5 µM | 5-Lipoxygenase (5-LOX) Activity | Potent inhibition | [10] |
| N/A (Enzymatic Assay) | N/A | IC50: 2.8 µM | Phosphodiesterase-4 (PDE4) Activity | Potent inhibition | [14] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Assay | This compound Dose | Parameter Measured | Result | Reference |
| Mice | LPS-Induced Acute Lung Injury | 5, 10, 20 mg/kg | Pulmonary TNF-α, IL-6, iNOS, COX-2, MCP-1 | Dose-dependent attenuation of inflammation | [8] |
| Rats | Dextran Sulfate Sodium (DSS)-Induced Colitis | 50, 100 mg/kg | Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-6, TNF-α) | Significant, dose-dependent decrease | [9] |
| Rats | Carrageenan-Induced Paw Edema | 100, 200 mg/kg (Methanol Extract) | Paw Volume | 34.02% and 38.80% inhibition, respectively | [1] |
| Mice | Imiquimod-Induced Psoriasis | Topical Application | Erythema, Scaling, Epidermal Thickness, Cytokines | Significant alleviation, superior to calcipotriol | [13] |
| Mice | MSU-Induced Gouty Arthritis | N/A | Joint Caspase-1 and IL-1β Expression | Significant reduction | [2] |
Experimental Protocols
Detailed methodologies for common assays used to evaluate this compound's anti-inflammatory activity are provided below.
Protocol 1: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol details the procedure for inducing an inflammatory response in RAW 264.7 macrophage cells using LPS and assessing the inhibitory effect of this compound.
A. Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western Blotting (lysis buffer, antibodies for iNOS, COX-2, IκBα, etc.)
-
96-well and 6-well culture plates
B. Procedure
-
Cell Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells into appropriate plates (e.g., 5 x 10⁴ cells/well in a 96-well plate for NO/cytokine assays; 1 x 10⁶ cells/well in a 6-well plate for Western blotting) and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium. Add desired concentrations of this compound (e.g., 0.1, 1, 10 µM) to the respective wells.[3] Include a vehicle control (DMSO) group. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[3]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of culture supernatant from each well of the 96-well plate.
-
Perform the Griess assay according to the manufacturer's protocol to determine the concentration of nitrite, a stable product of NO.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining supernatant and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.[3]
-
-
Western Blot Analysis:
-
For cells in 6-well plates, wash with ice-cold PBS and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, p-IκBα, and a loading control (e.g., β-actin).[3]
-
Incubate with the appropriate secondary antibody and visualize the protein bands.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rodents
This protocol describes a widely used model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds like this compound.[1][15][16]
A. Materials and Reagents
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)
-
λ-Carrageenan (1% w/v suspension in sterile saline)
-
This compound
-
Vehicle for this compound administration (e.g., saline with 0.5% Tween 80)
-
Positive control: Indomethacin (5-10 mg/kg)
-
Plethysmometer for measuring paw volume
-
Syringes and needles
B. Procedure
-
Animal Preparation: Acclimatize animals for at least one week before the experiment with free access to food and water. Fast the animals overnight before the experiment.
-
Grouping: Randomly divide the animals into several groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle + carrageenan)
-
Group 2: Positive Control (receives Indomethacin + carrageenan)
-
Group 3-5: Test Groups (receive different doses of this compound + carrageenan)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer this compound, indomethacin, or the vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[15]
-
Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan suspension into the subplantar tissue of the right hind paw.[15]
-
Measurement of Paw Volume: Measure the paw volume (Vₜ) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[15]
-
Data Analysis:
-
Calculate the volume of edema (paw swelling) at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
This compound is a potent anti-inflammatory agent that acts through multiple mechanisms, with the inhibition of the NF-κB pathway being a central feature. The provided data and protocols offer a framework for researchers to effectively utilize this compound in both in vitro and in vivo anti-inflammatory assays. Its demonstrated efficacy across various models highlights its potential as a lead compound for the development of novel therapeutics for inflammatory diseases.
References
- 1. ijfmr.com [ijfmr.com]
- 2. This compound facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Functional Properties of this compound in Human Chronic Diseases [techscience.com]
- 5. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Macrophage Inactivation by Small Molecule this compound via Targeting sEH for the Treatment of LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. scienceopen.com [scienceopen.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Wedelolactone Treatment for Parthenogenetically Activated Porcine Embryos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of wedelolactone (WDL) to enhance the development of parthenogenetically activated (PA) porcine embryos. The protocols and data presented are based on published research and are intended to serve as a guide for researchers in the field.
Introduction
This compound, a natural compound extracted from Eclipta prostrata L., has demonstrated significant potential in improving the developmental outcomes of parthenogenetically activated porcine embryos.[1][2][3] Research indicates that WDL supplementation during in vitro culture can increase blastocyst formation rates, enhance mitochondrial activity, and reduce cellular stress.[1][2][3][4] These beneficial effects are primarily attributed to its ability to mitigate oxidative stress and inhibit autophagy through the regulation of the NRF2 signaling pathway.[1][2][3][4]
Key Findings and Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on porcine parthenogenetic embryo development.
Table 1: Effect of this compound Concentration on Blastocyst Formation Rate
| WDL Concentration (nM) | Blastocyst Rate on Day 6 (%) | Blastocyst Rate on Day 7 (%) |
| 0 (Control) | 15.4 | 20.1 |
| 0.25 | 18.2 | 24.5 |
| 2.5 | 25.6 | 33.8 |
| 25 | 17.9 | 23.7 |
Data adapted from Wang et al., 2022.[1][2]
Table 2: Cellular and Molecular Effects of 2.5 nM this compound Treatment
| Parameter | Control Group | WDL-Treated Group (2.5 nM) | Outcome |
| Reactive Oxygen Species (ROS) Level (Relative Fluorescence) | ~1.0 | ~0.6 | Reduced ROS |
| Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | ~1.0 | ~1.8 | Increased Mitochondrial Activity |
| Total Cell Number per Blastocyst | ~35 | ~45 | Increased Proliferation |
| Apoptotic Index (TUNEL) (%) | ~8.5 | ~4.0 | Reduced Apoptosis |
| Autophagy Level (LC3 Puncta per Blastocyst) | ~15 | ~8 | Reduced Autophagy |
Data interpretation based on graphical representations in Wang et al., 2022.[1]
Signaling Pathway
This compound's beneficial effects on porcine embryo development are primarily mediated through the Keap1/Nrf2/ARE signaling pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. This compound is believed to disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant genes, thereby reducing oxidative stress.
Caption: this compound's mechanism of action via the Nrf2 pathway.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the treatment of parthenogenetically activated porcine embryos with this compound.
Oocyte In Vitro Maturation (IVM)
-
Oocyte Collection: Aspirate cumulus-oocyte complexes (COCs) from 3-6 mm antral follicles of slaughterhouse-derived porcine ovaries.
-
Maturation Medium: Use a suitable IVM medium, such as TCM-199, supplemented with porcine follicular fluid, cysteine, EGF, hCG, and PMSG.
-
Maturation Conditions: Culture the COCs in groups of 50-60 in 500 µL of maturation medium covered with mineral oil at 38.5°C in a humidified atmosphere of 5% CO₂ for 42-44 hours.
Parthenogenetic Activation (PA)
-
Denuding: After IVM, remove cumulus cells by gentle pipetting in the presence of hyaluronidase.
-
Activation Stimulus:
-
Wash mature oocytes (with the first polar body extruded) in an activation medium (e.g., 0.3 M mannitol (B672) solution with 0.01 mM CaCl₂ and 0.05 mM MgCl₂).
-
Place oocytes between the electrodes of an electroporation chamber.
-
Apply two DC pulses of 120 V/mm for 60 µs each.[4]
-
-
Post-Activation Culture:
Caption: Workflow for parthenogenetic activation of porcine oocytes.
In Vitro Culture (IVC) with this compound
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Further dilute the intermediate stock in the IVC medium (e.g., PZM-5 supplemented with 4 mg/mL BSA) to the desired final concentrations (0, 0.25, 2.5, and 25 nM).[2]
-
-
Embryo Culture:
-
After the post-activation incubation with cytochalasin B, thoroughly wash the embryos in the IVC medium.
-
Culture groups of approximately 40 embryos in 500 µL of the prepared IVC medium containing the respective this compound concentrations.[2]
-
Incubate at 38.5°C in a humidified atmosphere of 5% CO₂ for up to 7 days.[2]
-
-
Developmental Assessment:
-
Evaluate cleavage rates at 48 hours post-activation.
-
Assess blastocyst formation rates on days 6 and 7 of culture.
-
Conclusion
The use of this compound, particularly at a concentration of 2.5 nM, presents a promising and reproducible method for enhancing the in vitro development of parthenogenetically activated porcine embryos.[1][2][4] The underlying mechanism involving the Nrf2 signaling pathway highlights its role as a potent antioxidant, which is crucial for mitigating the stressful conditions of in vitro culture. These protocols and data provide a solid foundation for researchers aiming to improve the efficiency of porcine embryo production for various applications, including biomedical research and agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound facilitates the early development of parthenogenetically activated porcine embryos by reducing oxidative stress and inhibiting autophagy [PeerJ] [peerj.com]
- 3. This compound facilitates the early development of parthenogenetically activated porcine embryos by reducing oxidative stress and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound facilitates the early development of parthenogenetically activated porcine embryos by reducing oxidative stress and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.7. Parthenogenetic activation of porcine oocytes [bio-protocol.org]
Application Notes and Protocols for Microwave-Assisted Extraction of Wedelolactone from Eclipta alba
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient extraction of wedelolactone from the medicinal plant Eclipta alba (L.) Hassk. using Microwave-Assisted Extraction (MAE). This compound, a coumestan (B1194414) derivative, is a key bioactive compound in Eclipta alba with demonstrated anti-inflammatory, hepatoprotective, and other pharmacological activities. These protocols are intended to offer a standardized, efficient, and rapid method for obtaining high-purity this compound for research and development purposes.
Introduction
Eclipta alba, commonly known as Bhringraj, is a plant widely used in traditional medicine. Its therapeutic effects are largely attributed to its rich phytochemical composition, with this compound being a principal bioactive constituent. Traditional extraction methods are often time-consuming and can result in lower yields. Microwave-Assisted Extraction (MAE) presents a significant improvement, offering reduced extraction times, lower solvent consumption, and higher extraction efficiency.[1][2] This method utilizes microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cell walls and enhanced mass transfer of the target compound into the solvent.[3]
Quantitative Data Summary
The efficiency of Microwave-Assisted Extraction of this compound is influenced by several key parameters. The following tables summarize the optimized conditions and comparative yields from scientific literature.
Table 1: Optimized Parameters for Microwave-Assisted Extraction of this compound [1][2]
| Parameter | Optimized Value |
| Microwave Power | 208 W |
| Ethanol (B145695) Concentration | 90% (v/v) |
| Extraction Time | 26.5 minutes |
| Solvent-to-Solid Ratio | 33 mL/g |
| Resulting Yield | (82.67 ± 0.16)% |
Table 2: Comparison of Extraction Methods for this compound from Eclipta alba
| Extraction Method | Solvent | Key Parameters | Yield of this compound | Reference |
| Microwave-Assisted Extraction (MAE) | 90% Ethanol | 208 W, 26.5 min, 33 mL/g | 82.67% | [1] |
| Ultrasonic-Assisted Extraction (UAE) | Methanol | 170 W, 45 min, 60 mL/g, 50°C | 0.62 mg/g | [4] |
| Soxhlet Extraction | Methanol | 90°C, 6 hours | 0.7 mg/g - 5.05 mg/g | [3][4] |
| Heat Reflux Extraction | 90% Ethanol | - | Lower than MAE | [1] |
| Room Temperature Extraction | 90% Ethanol | 24 hours | Lower than MAE |
Experimental Protocols
Protocol for Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on the optimized conditions reported by Shi et al. (2014).[1][2]
Materials and Equipment:
-
Dried, powdered Eclipta alba (aerial parts)
-
Ethanol (90% v/v)
-
Microwave extraction system (with power and temperature control)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Filtration apparatus (e.g., Buchner funnel with filter paper or 0.45 µm membrane filter)
-
Rotary evaporator
Procedure:
-
Weigh 5.00 g of dried, powdered Eclipta alba and place it into a 250 mL round-bottom flask.
-
Add 165 mL of 90% ethanol to the flask (to achieve a 33 mL/g solvent-to-solid ratio).
-
Connect the flask to a reflux condenser and place the assembly inside the microwave extraction system.
-
Set the microwave power to 208 W.
-
Begin the extraction process and continue for 26.5 minutes.
-
After the extraction is complete, allow the flask to cool to room temperature.
-
Filter the mixture through a 0.45 µm membrane filter to separate the extract from the plant residue.
-
The resulting filtrate contains the crude this compound extract.
-
For concentration, the solvent can be removed using a rotary evaporator at a controlled temperature (e.g., 50°C) under vacuum.[5]
-
The concentrated extract can then be further purified or analyzed.
Protocol for Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound in the obtained extract.[6][7]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)[8]
-
This compound standard
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase: A common mobile phase is a mixture of acetonitrile and water. An example is Acetonitrile:Water (35:65 v/v). The mobile phase should be filtered and degassed before use.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 5 µg/mL to 100 µg/mL) for creating a calibration curve.[6]
-
Preparation of Sample Solution: Dilute the crude extract obtained from the MAE protocol with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 35:65 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 351 nm[9]
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample using the calibration curve.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for MAE and Analysis of this compound
Caption: Workflow for MAE of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][11][12] More recent studies have also elucidated its role in activating protective pathways against oxidative stress and ferroptosis.[13]
Inhibition of NF-κB Signaling Pathway by this compound
References
- 1. Optimization of microwave-assisted extraction of this compound from Eclipta alba using response surface methodology (2014) | Dajing Shi | 11 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. ijfmr.com [ijfmr.com]
- 6. phcogj.com [phcogj.com]
- 7. Quantitative estimation of this compound in Eclipta alba hask using high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatoprotective Effect of this compound against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signalling pathways to alleviate oxidative stress and ferroptosis and improve sepsis-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Supercritical CO2 Extraction of Wedelolactone from Eclipta alba
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wedelolactone, a coumestan (B1194414) isolated from Eclipta alba (L.) Hassk., has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] Supercritical CO2 (SC-CO2) extraction has emerged as a green and efficient alternative to conventional solvent extraction methods for obtaining high-purity this compound. This document provides detailed application notes and protocols for the SC-CO2 extraction of this compound and subsequent in vitro evaluation of its biological activities.
Supercritical CO2 Extraction of this compound
Supercritical fluid extraction using carbon dioxide offers several advantages, including high selectivity, shorter extraction times, and the absence of organic solvent residues in the final product.[3][4] The efficiency of the extraction process is influenced by several key parameters, including pressure, temperature, the use of co-solvents (modifiers), and extraction time.
Data Presentation: Supercritical CO2 Extraction Parameters for this compound
The following table summarizes the optimized conditions for SC-CO2 extraction of this compound from Eclipta alba and Wedelia calendulacea as reported in various studies.
| Plant Source | Pressure (MPa) | Temperature (°C) | Co-solvent (Modifier) | Time (min) | This compound Yield (mg/100g) | Reference |
| Eclipta alba | 25 | 56 | 9.44% Methanol | 60 | 15.37 ± 0.63 | [3][5][6] |
| Wedelia calendulacea | 25 | 40 | 10% Methanol | 90 | 8.01 ± 0.34 | [4] |
| Eclipta alba | ~10.34 (150 kg/cm ²) | 45 | Methanol | 30 | 880 | [7] |
Note: The yield from the third study appears significantly higher; this could be due to differences in analytical methods, plant material, or reporting units. Researchers should consider this variability when designing their experiments.
A study on Eclipta alba reported that SC-CO2 extraction yielded a higher amount of this compound (15.37 ± 0.63 mg/100 g) in a shorter time (60 min) compared to conventional Soxhlet extraction (13.71 ± 0.82 mg/100 g in 24 h).[8] Another study on Wedelia calendulacea also demonstrated the superior efficiency of SC-CO2 extraction over Soxhlet extraction, with yields of 8.01 ± 0.34 mg/100 g in 90 minutes versus 7.08 ± 0.29 mg/100 g in 24 hours, respectively.[4]
Experimental Workflow: Supercritical CO2 Extraction
Caption: Workflow for Supercritical CO2 Extraction of this compound.
Biological Activity of this compound
This compound exhibits significant anti-inflammatory and anti-cancer properties by modulating various signaling pathways.
Anti-inflammatory Activity
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and IL-6/STAT3 signaling pathways.[9][10][11] It can downregulate the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9][11][12]
Anti-cancer Activity
The anti-cancer mechanism of this compound involves the inhibition of cancer cell proliferation, invasion, and induction of apoptosis.[13][14] It has been reported to down-regulate the oncoprotein c-Myc, inhibit the IκB-α/NF-κB and MEK/ERK signaling pathways, and induce caspase-dependent apoptosis.[2][14] this compound can also inhibit DNA topoisomerase IIα.[15]
Signaling Pathways Modulated by this compound
Caption: Simplified Signaling Pathways Modulated by this compound.
Experimental Protocols
Detailed protocols for key experiments to evaluate the biological activity of extracted this compound are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic potential.[16][17][18]
Materials:
-
96-well tissue culture plates
-
Cells of interest (e.g., cancer cell line, inflammatory cell model)
-
Complete culture medium
-
This compound extract (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the this compound extract in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.[19][20]
Materials:
-
Cell culture dishes
-
This compound extract
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB, anti-p-IκBα, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with different concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.[19]
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using the BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
RT-PCR for Gene Expression Analysis
This protocol is used to measure the mRNA expression levels of target genes modulated by this compound.[21][22][23]
Materials:
-
Cell culture dishes
-
This compound extract
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Gene-specific primers (e.g., for NFKB1, MYC, IL6, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for Western blotting.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and qPCR master mix.
-
Perform qPCR using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., ACTB).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Conclusion
These application notes and protocols provide a comprehensive guide for the extraction of this compound from Eclipta alba using supercritical CO2 and for the subsequent investigation of its biological activities. The provided data and methodologies will aid researchers in the efficient isolation and characterization of this promising natural compound for potential therapeutic applications.
References
- 1. PHYTON | Biological and Functional Properties of this compound in Human Chronic Diseases [techscience.com]
- 2. A comprehensive review on this compound: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of supercritical fluid extraction and HPLC identification of this compound from Wedelia calendulacea by orthogonal array design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of sample preparation variables for this compound from Eclipta alba using Box-Behnken experimental design followed by HPLC identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. tsijournals.com [tsijournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. This compound, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redox state alters anti-cancer effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 23. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Validated Analytical Method of Wedelolactone
Introduction
Wedelolactone, a coumestan (B1194414) isolated from plants of the Eclipta and Wedelia genera, has garnered significant interest in the pharmaceutical and traditional medicine fields.[1][2] It exhibits a wide range of biological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.[1][2][3] To ensure the quality, efficacy, and safety of herbal products and facilitate pharmacokinetic studies, validated analytical methods for the quantification of this compound are crucial.[4][5][6] This document provides detailed application notes and protocols for the validated analysis of this compound using High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are applicable for the quantification of this compound in herbal extracts and biological matrices.
Quantitative Data Summary
The following tables summarize the key validation parameters for the different analytical methods described. These parameters have been established in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Table 1: HPTLC Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 100 - 1000 ng/spot | [10] |
| Correlation Coefficient (r²) | 0.999 | [10] |
| Limit of Detection (LOD) | 40 ng/spot | [10] |
| Limit of Quantitation (LOQ) | 100 ng/spot | [10] |
| Intra-day Precision (%RSD) | < 2.00% | [10] |
| Inter-day Precision (%RSD) | < 2.00% | [10] |
Table 2: RP-HPLC Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 5 - 100 µg/mL | [4][6] |
| Correlation Coefficient (r²) | > 0.998 | [11] |
| Limit of Detection (LOD) | 0.5 µg/mL | [4][6] |
| Limit of Quantitation (LOQ) | 1 µg/mL | [4][6] |
| Intra-day Precision (%RSD) | 0.15 - 1.30% | [11] |
| Inter-day Precision (%RSD) | 1.51 - 2.83% | [11] |
| Accuracy (Recovery) | > 95% | [11] |
Table 3: UPLC-MS/MS Method Validation Parameters (in rat plasma)
| Parameter | Result | Reference |
| Linearity Range | 0.25 - 100 ng/mL | [12] |
| Lower Limit of Quantitation (LLOQ) | 0.25 ng/mL | [12] |
| Intra-day Precision (%RSD) | < 3.84% | [13] |
| Inter-day Precision (%RSD) | < 3.84% | [13] |
| Recovery | High | [13] |
| Stability (at -20°C for 15 days) | Stable | [13] |
Experimental Protocols
Herein are the detailed methodologies for the key experiments.
1. High-Performance Thin-Layer Chromatography (HPTLC) Method
This method is suitable for the quantitative estimation of this compound in herbal extracts.[14]
-
Sample Preparation:
-
Extract the powdered plant material with a suitable solvent such as methanol (B129727) using a Soxhlet apparatus or ultrasonication.[15]
-
Filter the extract and concentrate it under vacuum.
-
Dissolve the dried extract in methanol to a final concentration suitable for HPTLC analysis.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.[10][14]
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:5:0.1 v/v/v).[10][14]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 351 nm in absorbance mode.[10][14]
-
-
Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 100-1000 ng/spot) and apply them to the plate. Plot the peak area against concentration to construct a calibration curve.[10]
-
Precision: Analyze replicate samples of a single concentration on the same day (intra-day) and on different days (inter-day) to determine the %RSD.[10]
-
Accuracy: Perform recovery studies by spiking a known amount of standard this compound into a pre-analyzed sample.
-
LOD and LOQ: Determine the lowest concentration at which the analyte can be detected and quantified, respectively, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[10]
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This is a robust method for the quantification of this compound in herbal extracts and formulations.[4][5][6]
-
Sample Preparation:
-
Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade methanol.[11]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
For herbal extracts, dissolve a known amount of the extract in methanol, filter through a 0.45 µm membrane filter, and dilute with the mobile phase as needed.[11]
-
-
Chromatographic Conditions:
-
Method Validation (as per ICH guidelines):
-
Linearity: Inject a series of standard solutions (e.g., 5-100 µg/mL) and construct a calibration curve by plotting peak area against concentration.[4][6][11]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Accuracy: Determine the recovery by adding known amounts of this compound standard to a sample matrix.
-
Specificity: Ensure the peak for this compound is well-resolved from other components in the sample matrix.
-
LOD and LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.[17]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
-
3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This highly sensitive and selective method is ideal for pharmacokinetic studies requiring the quantification of this compound in biological matrices like plasma.[12][13]
-
Sample Preparation (from rat plasma):
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., Kromasil 250 x 4.6 mm, 5.0 µm).[13]
-
Mobile Phase: Gradient elution with methanol and water containing 0.5% acetic acid.[13]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[12]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 312.8 → 298.0) and the internal standard.[12]
-
-
Method Validation:
-
Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of this compound and the IS.
-
Accuracy and Precision: Evaluate at multiple concentration levels (low, medium, and high QC samples).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Evaluate the stability of this compound in plasma under various conditions (freeze-thaw, short-term, long-term).[13]
-
Visualizations
Caption: General workflow for the analytical method development of this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on this compound: natural sources, total synthesis, and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. [PDF] Validated analytical RP-HPLC method for quantitation of this compound from Eclipta alba and marketed Ayurvedic formulations. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. scielo.br [scielo.br]
- 12. UPLC-MS/MS Assay for Quantification of this compound and Demethylthis compound in Rat Plasma and the Application to a Preclinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma and its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
- 15. ijpsdronline.com [ijpsdronline.com]
- 16. tsijournals.com [tsijournals.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Experimental Design for Studying Wedelolactone in Breast Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone, a naturally derived coumestan, has demonstrated significant anti-cancer properties in various preclinical studies. In the context of breast cancer, this compound has been shown to be a multi-target agent, exhibiting cytotoxic effects against a range of breast cancer cell lines.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of the proteasome pathway.[4][5][6] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in breast cancer models.
Mechanism of Action
This compound exerts its anti-cancer effects in breast cancer through several key mechanisms:
-
Proteasome Inhibition: this compound acts as an inhibitor of the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in breast cancer cells. This leads to the accumulation of polyubiquitinated proteins and key cell cycle regulators such as p21, p27, and p53, as well as the pro-apoptotic protein Bax.[2][4][5]
-
Induction of Apoptosis: By inhibiting the proteasome and modulating the expression of apoptosis-related proteins, this compound triggers programmed cell death in breast cancer cells.[6]
-
Cell Cycle Arrest: The accumulation of cyclin-dependent kinase inhibitors like p21 and p27 leads to cell cycle arrest, thereby inhibiting cancer cell proliferation.
-
Modulation of Estrogen Receptor Signaling: In estrogen receptor-positive (ER+) breast cancer cells, this compound has been shown to act as a phytoestrogen, stimulating ER genomic and non-genomic signaling pathways.[3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various breast cancer cell lines.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines (IC50 Values)
| Cell Line | Receptor Status | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative | 27.8 | [5] |
| MDA-MB-468 | Triple-Negative | 12.78 | [5] |
| T47D | ER+, PR+, HER2- | 19.45 | [5] |
| MCF-7 | ER+, PR+, HER2- | Not explicitly stated in the provided search results |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Breast Cancer Cells
| Cell Line | Treatment | Apoptosis (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| MCF-7 | Control | Data not available | Data not available | Data not available | Data not available | |
| This compound | Data not available | Data not available | Data not available | Data not available | ||
| MDA-MB-231 | Control | Data not available | Data not available | Data not available | Data not available | |
| This compound | Data not available | Data not available | Data not available | Data not available | ||
| T47D | Control | Data not available | Data not available | Data not available | Data not available | |
| This compound | Data not available | Data not available | Data not available | Data not available | ||
| MDA-MB-468 | Control | Data not available | Data not available | Data not available | Data not available | |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data for apoptosis and cell cycle distribution following this compound treatment were not available in the provided search results. The protocols to obtain this data are provided below.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on breast cancer models.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines and calculating the IC50 value.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D, MDA-MB-468)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
Breast cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells from the supernatant) by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Breast cancer cells
-
This compound
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins involved in this compound's mechanism of action.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against p21, p27, p53, Bax, Bcl-2, cleaved caspases, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR)
This protocol is for analyzing the mRNA expression levels of genes modulated by this compound.
Materials:
-
Breast cancer cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., BCL2, BAX, CDKN1A (p21)) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound and extract total RNA.
-
Synthesize cDNA from the RNA samples.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
In Vivo Xenograft Model
This protocol provides a general guideline for establishing a breast cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 breast cancer cells (resuspended in PBS, with or without Matrigel) into the flank or mammary fat pad of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., by intraperitoneal injection or oral gavage) at the desired dose and schedule. The control group should receive the vehicle.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces growth of breast cancer cells by stimulation of estrogen receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Acts as Proteasome Inhibitor in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-breast tumor activity of Eclipta extract in-vitro and in-vivo: novel evidence of endoplasmic reticulum specific localization of Hsp60 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Wedelolactone for the Study of c-Myc Oncogenic Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Myc oncogene is a transcription factor that is frequently deregulated in a wide variety of human cancers.[1][2][3] Its role as a master regulator of cell proliferation, metabolism, and apoptosis makes it a critical target for cancer therapy.[1] However, its nature as a transcription factor without a defined enzymatic pocket presents significant challenges for direct pharmacological inhibition.[1][2][3] Wedelolactone (WDL), a natural coumestan (B1194414) derived from plants like Eclipta prostrata, has emerged as a valuable tool for studying and potentially targeting c-Myc signaling.[1][4] This botanical compound has been shown to interrupt c-Myc oncogenic signaling through multiple mechanisms, making it an effective agent for investigating Myc-driven cancer biology.[1][2][3]
This document provides detailed application notes and protocols for using this compound to investigate c-Myc signaling pathways in a research setting.
Mechanism of Action: this compound's Impact on c-Myc
This compound interferes with c-Myc oncogenic signaling at several key levels:
-
Transcriptional Downregulation: WDL has been observed to significantly decrease the expression of c-Myc mRNA in cancer cells in a time-dependent manner.[1][5]
-
Protein Level Reduction: The compound dramatically reduces total c-Myc protein levels.[1][2][3] Evidence suggests this may be mediated by triggering proteasome-dependent degradation of the c-Myc protein.[1][5]
-
Inhibition of Nuclear Function: WDL decreases the nuclear accumulation of the c-Myc protein.[1][2][3] Consequently, it inhibits the DNA-binding and transcriptional activities of c-Myc, preventing it from regulating its target genes.[1][2][3]
-
Suppression of Downstream Targets: By inhibiting c-Myc, WDL leads to the downregulation of well-known c-Myc target genes that are critical for cell survival and proliferation, such as survivin, aurora kinase, and cyclin D1.[1]
While the precise upstream mechanism is still under investigation, the effects of WDL on c-Myc may be linked to its ability to inhibit pathways such as 5-lipoxygenase (5-Lox) and Protein Kinase C epsilon (PKCε), which are known to regulate c-Myc expression.[1][6]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound interrupting c-Myc oncogenic signaling.
Data Presentation: Efficacy of this compound
The following table summarizes the effective concentrations and inhibitory values of this compound reported in relevant studies. This data can serve as a starting point for dose-response experiments.
| Parameter | Cell Line(s) | Value / Concentration Range | Observation | Reference |
| c-Myc Inhibition | LNCaP, PC3 | 10 - 30 µM | Dose-dependent decrease in c-Myc protein levels, nuclear accumulation, and DNA-binding activity. | [1] |
| IC50 (5-Lipoxygenase) | Not Specified | ~2.5 µM | Potent inhibition of 5-Lox enzymatic activity. | [1][6] |
| Apoptosis Induction | LNCaP, PC3, DU145 | 20 - 30 µM | Induces caspase-dependent apoptosis. | [6][7] |
| Proteasome Inhibition | MDA-MB-231, T47D | IC50: ~20 - 28 µM | Inhibition of chymotrypsin-like activity of the proteasome in cell lysates. | [4] |
| Cell Viability | LNCaP, PC3 | 10 - 40 µM (72h) | Dose-dependent reduction in the viability of prostate cancer cells, sparing normal prostate cells. | [6] |
| Invasion Inhibition | LNCaP | 10 - 30 µM | Dose-dependent decrease in Matrigel-invasive ability. | [1] |
Experimental Protocols
The following protocols are adapted from methodologies used to demonstrate the effects of this compound on c-Myc signaling.[1][6][8]
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound's effects on c-Myc.
Cell Culture and Treatment
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC3) or other Myc-driven cancer cells at a suitable density (e.g., ~3 x 10⁵ cells in a 60 mm plate) and allow them to adhere and grow for 24-48 hours in appropriate culture medium.[1]
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment: On the day of the experiment, replace the old medium with fresh medium. Add this compound to the desired final concentration (e.g., 10, 20, 30 µM).
-
Vehicle Control: Treat a parallel set of cells with an equivalent volume of the vehicle (e.g., 0.2% DMSO) to serve as a negative control.[6]
-
Incubation: Incubate the cells for the desired time period (e.g., 8, 16, or 24 hours) at 37°C in a CO₂ incubator.[1][5]
Cell Viability Assay
This protocol assesses the effect of this compound on cancer cell viability.[6]
-
Seeding: Seed cells (e.g., 4 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying doses of WDL for the desired duration (e.g., 72 hours).
-
Assay: Measure cell viability using a commercial kit such as the CellTiter-Glo® Luminescent Cell Viability Assay or a colorimetric MTT assay following the manufacturer's instructions.[6][9]
-
Analysis: Read the absorbance or luminescence using a microplate reader. The signal is proportional to the number of viable cells.
Western Blot for Protein Analysis
This protocol is used to determine the levels of c-Myc and its downstream target proteins.[1][6]
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA or a similar lysis buffer containing a protease inhibitor cocktail.[1][6]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[8]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc or a target protein (e.g., Cyclin D1, Survivin) overnight at 4°C. Also probe a separate blot or re-probe the same blot with an antibody for a loading control (e.g., GAPDH, β-Actin).
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][8] Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR) for mRNA Analysis
This protocol measures changes in c-Myc mRNA expression.[1]
-
RNA Isolation: Following WDL treatment for the desired time (e.g., 4 to 16 hours), isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit).[5]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.[1]
-
qPCR Reaction: Perform qPCR in triplicates using a TaqMan gene expression assay kit or SYBR Green chemistry with primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.[1]
-
Analysis: Calculate the relative fold change in gene expression using the delta-delta CT (ΔΔCT) method, normalizing the inhibitor-treated samples to the vehicle-treated controls.[5]
c-Myc DNA-Binding and Transcriptional Activity Assays
These assays directly measure the functional activity of the c-Myc protein.
A. ELISA-Based DNA-Binding Assay [1]
-
Nuclear Extraction: Treat cells with WDL (e.g., 10–30 µM for 24 hours). Isolate nuclear extracts using a commercial nuclear extraction kit.[1][5]
-
Assay: Measure the DNA-binding activity of c-Myc in the nuclear extracts (e.g., 4 µg per assay) using an ELISA-based kit (e.g., from Active Motif) that utilizes an E-box consensus sequence immobilized on a 96-well plate.[1]
-
Controls: Use free wild-type and mutated E-box DNA sequences as positive and negative controls for assay validation.[1]
-
Detection: Measure the optical density (O.D.) with a microplate reader. A decrease in O.D. corresponds to reduced c-Myc DNA-binding activity.
B. Luciferase Reporter Assay [1]
-
Transfection: Transfect cells with an E-box-luciferase reporter construct. This vector contains the firefly luciferase gene under the control of multimerized Myc responsive elements.[1][10] Co-transfect with a vector expressing Renilla luciferase as an internal control for transfection efficiency.[10][11]
-
Treatment: Re-plate the transfected cells and treat with WDL as described above.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized signal indicates reduced c-Myc transcriptional activity.[5]
This compound is a multi-faceted compound that effectively interrupts c-Myc oncogenic signaling at the transcriptional, translational, and functional levels.[1][12] Its ability to reduce c-Myc expression, protein stability, and activity makes it an invaluable chemical tool for researchers studying Myc-driven cancers. The protocols outlined in this document provide a robust framework for utilizing this compound to dissect the roles of c-Myc in cancer progression and to explore novel therapeutic strategies targeting this critical oncogene.
References
- 1. This compound, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Anti-inflammatory Botanical, Interrupts c-Myc Oncogenic Signaling and Synergizes with Enzalutamide to… [ouci.dntb.gov.ua]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cjnmcpu.com [cjnmcpu.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. amsbio.com [amsbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Biological and Functional Properties of this compound in Human Chronic Diseases [techscience.com]
Troubleshooting & Optimization
Technical Support Center: Wedelolactone in In-Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with wedelolactone, focusing on challenges related to its solubility in in-vitro assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Question: My this compound is not dissolving in my chosen solvent. What should I do?
Answer:
If you are experiencing difficulty dissolving this compound, consider the following steps:
-
Verify the Solvent: this compound is a nonpolar coumestan (B1194414) and is practically insoluble in water. For creating high-concentration stock solutions, organic solvents are necessary. The most commonly used and recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents like ethanol (B145695) and N,N-dimethylformamide (DMF) can also be used.
-
Gentle Heating: To aid dissolution, you can gently warm the solution. A water bath set to 37°C is often sufficient to increase the solubility of this compound in organic solvents.
-
Sonication: If warming is not enough, intermittent sonication can help break down compound aggregates and facilitate dissolution.
-
Check for Purity: Impurities in your this compound sample can sometimes affect its solubility. Ensure you are using a high-purity compound.
Question: My this compound precipitates when I add it to my aqueous cell culture medium or assay buffer. How can I prevent this?
Answer:
Precipitation in aqueous solutions is a common problem due to this compound's low water solubility. Here are some strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your aqueous medium is kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and to maintain the solubility of this compound.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in the same organic solvent before making the final dilution into your aqueous buffer. This gradual reduction in solvent concentration can help prevent precipitation.
-
Use of Pluronic F-68: For some cell-based assays, the addition of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.02-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous media.
-
Serum in Media: If your experiment allows, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can aid in solubilizing this compound due to the presence of albumin and other proteins that can bind to hydrophobic molecules.
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing a stock solution of this compound?
The most highly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is capable of dissolving this compound at high concentrations. Ethanol and N,N-dimethylformamide (DMF) are also viable options.
What is the solubility of this compound in common solvents?
The solubility of this compound can vary slightly depending on the source and purity of the compound. The following table summarizes approximate solubility data.
| Solvent | Approximate Solubility |
| DMSO | ≥ 48 mg/mL |
| Ethanol | ≥ 2 mg/mL |
| DMF | ~25 mg/mL |
| Water | Insoluble |
How should I store my this compound stock solution?
This compound stock solutions in DMSO can be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weigh out the desired amount of high-purity this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Visualizations
Caption: Workflow for preparing this compound solutions.
Technical Support Center: Optimizing Wedelolactone Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of wedelolactone from plant material, primarily Eclipta alba and Wedelia calendulacea.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound. | Methanol (B129727) and ethanol (B145695) have been shown to be effective.[1][2] For Soxhlet extraction, 50% aqueous ethanol has been optimized to yield high this compound content.[3][4] |
| Suboptimal Extraction Temperature: Temperature can significantly impact extraction efficiency. | For ultrasound-assisted extraction (UAE), an increase in temperature up to 50°C has been shown to increase yield.[2] For supercritical CO2 extraction, an optimal temperature of 56°C has been reported.[5][6] | |
| Insufficient Extraction Time: The duration of the extraction may not be long enough to recover a high yield. | Extraction time is highly method-dependent. UAE can achieve good yields in as little as 45 minutes, while Soxhlet extraction may require 4.5 to 6 hours.[2][3][4] Supercritical CO2 extraction has been optimized at 60 minutes.[5][6] | |
| Incorrect Solid-to-Liquid Ratio: The amount of solvent relative to the plant material can affect extraction efficiency. | For UAE, a solvent-to-solid ratio of 60:1 has been found to be optimal.[2][7] For methanolic Soxhlet extraction, ratios have ranged from 1:100 to 1:150.[1][8] | |
| Improper Plant Material Preparation: The particle size of the plant material can influence solvent penetration. | Grinding the dried plant material to a fine powder is a common practice to increase the surface area for extraction.[9][10] An optimized particle size of 1.19 mm has been reported for Soxhlet extraction.[3][4] | |
| Long Extraction Times | Choice of Extraction Method: Conventional methods like maceration and Soxhlet can be time-consuming. | Consider modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can significantly reduce extraction times.[1][2][8] Supercritical CO2 extraction is also a rapid method.[1][5] |
| Sample Degradation | Exposure to High Temperatures or Light: this compound may be sensitive to heat and light, leading to degradation. | Use appropriate temperature controls during extraction and storage. Store extracts in dark, airtight containers at low temperatures (-20°C) to maintain stability.[11] |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary depending on the plant part, geographical source, and harvest time. | Ensure consistent sourcing of plant material. It has been noted that different parts of the plant (leaf, stem) can have varying concentrations of this compound.[12] |
| Lack of Method Optimization: Using a non-optimized protocol will likely lead to variable yields. | Employ a systematic approach to optimize extraction parameters, such as Response Surface Methodology (RSM), to identify the optimal conditions for your specific setup.[3][4][5][13] |
Frequently Asked Questions (FAQs)
Q1: Which extraction method provides the highest yield of this compound?
A1: Soxhlet extraction has been reported to provide a high yield of this compound.[1][8] However, modern techniques like Aqueous Two-Phase Extraction (ATPE) have shown a 1.3-fold increase in extraction yield compared to conventional methods.[13] Supercritical CO2 extraction has also demonstrated higher selectivity and yield compared to conventional Soxhlet extraction.[5][6]
Q2: What is the best solvent for extracting this compound?
A2: Methanol has been identified as a highly effective solvent for this compound extraction in several studies.[1][2] A mixture of 50% aqueous ethanol has also been optimized for high-yield Soxhlet extraction.[3][4]
Q3: How can I reduce the extraction time without compromising the yield?
A3: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are excellent alternatives to conventional methods for reducing extraction time. UAE has been shown to produce comparable yields to Soxhlet extraction in a fraction of the time (45 minutes vs. 6 hours).[2][7]
Q4: What are the optimal conditions for ultrasound-assisted extraction (UAE) of this compound?
A4: Optimized conditions for UAE have been reported as using methanol as the solvent, a power of 170 W, a solvent-to-solid ratio of 60:1, and a temperature of 50°C for 45 minutes.[2][7]
Q5: How can I confirm the presence and quantity of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used and effective methods for the identification and quantification of this compound.[5][9][10][11]
Comparative Data on Extraction Methods
The following table summarizes the yield of this compound obtained using different extraction methods and conditions.
| Extraction Method | Solvent | Temperature | Time | Solid-to-Liquid Ratio | This compound Yield | Reference |
| Soxhlet | Methanol | 90°C | 6 h | 1:150 | 5.05 mg/g | [1][8] |
| Soxhlet | 50% Aqueous Ethanol | - | 4.65 h | 5.29% w/v | 0.4161% | [3][4] |
| Ultrasound-Assisted (UAE) | Methanol | 50°C | 45 min | 60:1 | 0.62 mg/g | [2][7] |
| Supercritical CO2 | CO2 with 9.44% modifier | 56°C | 60 min | - | 15.37 mg/100g | [5][6] |
| Aqueous Two-Phase (ATPS) | PEG 6000 / Sodium Citrate | - | - | - | 6.73 mg/g | [13][14] |
| Maceration followed by Percolation | Methanol | - | 24 h | - | 0.38% | [1] |
| Heat Reflux | Ethanol-Water | - | 5 h | - | 62.93 ± 0.82% (extract yield) | [1] |
| Microwave-Assisted (MAE) | 90% Ethanol | - | 26.5 min | 1:33 | 82.67 ± 0.16% (extract yield) | [1] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on optimized parameters for this compound extraction from Eclipta alba.[2][7]
Materials:
-
Dried, powdered Eclipta alba plant material
-
Methanol (HPLC grade)
-
Ultrasonic bath or probe sonicator with temperature control
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of powdered plant material.
-
Add methanol to achieve a solvent-to-solid ratio of 60:1 (v/w).
-
Place the mixture in the ultrasonic bath or use a probe sonicator.
-
Set the temperature to 50°C and the ultrasonic power to 170 W.
-
Sonicate for 45 minutes.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh methanol and combine the filtrates.
-
Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
-
Store the extract at -20°C in a dark, airtight container.
Soxhlet Extraction Protocol
This protocol is a conventional method for this compound extraction.
Materials:
-
Dried, powdered Eclipta alba plant material (particle size ~1.19 mm)
-
50% Aqueous Ethanol
-
Soxhlet apparatus
-
Heating mantle
-
Cellulose (B213188) thimble
-
Rotary evaporator
Procedure:
-
Accurately weigh the powdered plant material and place it in a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with 50% aqueous ethanol to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus with a condenser.
-
Heat the solvent using a heating mantle to a temperature that allows for a steady cycle of extraction.
-
Continue the extraction for approximately 4.5 to 6 hours.
-
After the extraction is complete, allow the apparatus to cool.
-
Collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator.
-
Store the final extract under appropriate conditions.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Design and Optimization of the Extraction Process for Eclipta alba Linn. Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimization of sample preparation variables for this compound from Eclipta alba using Box-Behnken experimental design followed by HPLC identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Enhanced this compound content in in vitro-raised genetically uniform Wedelia chinensis under the influence of CuSO4 [frontiersin.org]
- 10. Enhanced this compound content in in vitro-raised genetically uniform Wedelia chinensis under the influence of CuSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Response surface methodology for the extraction of this compound from Eclipta alba using aqueous two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Navigating the Labyrinth of Wedelolactone Synthesis: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of wedelolactone, a potent coumestan (B1194414) natural product with a range of biological activities, presents a formidable challenge for synthetic chemists. Its densely functionalized polycyclic structure, featuring a sensitive polyhydroxylated aromatic core, often leads to complex purification, low yields, and unexpected side reactions. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this valuable molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most significant overarching challenges in the total synthesis of this compound?
A1: The primary hurdles in this compound synthesis include the management of multiple hydroxyl groups requiring robust protection/deprotection strategies, the construction of the coumestan core, and the inherent instability of the polyoxygenated aromatic system, which can complicate purification and lower yields.[1][2] Many synthetic routes are characterized by a high number of steps and a low overall yield.[1]
Q2: Why is the choice of protecting groups so critical in this compound synthesis?
A2: this compound's structure contains multiple phenolic hydroxyl groups that must be protected to prevent unwanted side reactions during cross-coupling and annulation steps. The challenge lies in selecting protecting groups that are stable to the reaction conditions of the key steps but can be removed efficiently at the end of the synthesis without degrading the sensitive core structure. Early synthetic attempts were often hampered by poor yields during the deprotection of intermediates.
Q3: Are there any specific safety precautions to consider when working on the total synthesis of this compound?
A3: Many of the key reactions in this compound synthesis involve palladium catalysts, carbon monoxide gas (in carbonylative annulation), and various organic solvents and reagents. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is essential. All reactions, especially those involving carbon monoxide, should be conducted in a well-ventilated fume hood. Researchers should consult the safety data sheets (SDS) for all chemicals used.
Troubleshooting Guides for Key Synthetic Steps
Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira & Suzuki)
These reactions are pivotal for constructing the carbon framework of this compound, typically by coupling an aryl halide with a terminal alkyne (Sonogashira) or an organoboron reagent (Suzuki).
Common Issues & Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of palladium catalyst and ensure proper storage under an inert atmosphere. |
| Oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3] | |
| Impure starting materials. | Purify aryl halides and coupling partners before use, as impurities can poison the catalyst. | |
| Significant Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction | Presence of oxygen. | Strict adherence to inert atmosphere techniques is crucial. |
| High copper(I) cocatalyst concentration. | Reduce the amount of the copper(I) salt to the minimum effective concentration or consider a copper-free Sonogashira protocol.[3] | |
| Formation of Palladium Black (Catalyst Decomposition) | Presence of oxygen. | Ensure rigorous degassing of the reaction mixture. |
| High reaction temperature. | Optimize the temperature; sometimes lowering the temperature can prevent catalyst agglomeration. | |
| Impurities in solvents or reagents. | Use high-purity, anhydrous solvents and reagents. | |
| Difficulty in Purification | Similar polarity of starting materials and product. | Optimize chromatographic conditions (e.g., solvent gradient, column stationary phase) or consider recrystallization if the product is a solid. |
| Presence of catalyst residues. | Employ appropriate workup procedures to remove metal catalysts, such as filtration through celite or silica (B1680970) gel plugs. |
Experimental Protocol: Sonogashira Coupling for a this compound Intermediate
This is a general protocol and may require optimization for specific substrates.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous, degassed triethylamine (B128534) (or another suitable amine base) and a co-solvent such as THF.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Palladium-Catalyzed Carbonylative Annulation
This step is crucial for the formation of the lactone ring in the coumestan core, involving the incorporation of carbon monoxide.
Common Issues & Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Lactone | Inefficient carbon monoxide insertion. | Ensure a positive pressure of CO (a balloon is often sufficient, but a pressure reactor may be needed for difficult substrates). Purge the reaction vessel thoroughly with CO before starting. |
| Unfavorable solvent system. | The solvent can have a significant impact on this reaction. A combination of solvents, such as THF in methanol, has been found to be critical for promoting the cyclization.[2] | |
| Catalyst deactivation. | Use a robust palladium catalyst system. A palladium-thiourea complex has been shown to be effective.[4] | |
| Formation of Side Products (e.g., simple coupling without carbonylation) | Insufficient CO pressure or concentration. | Increase the CO pressure and ensure good gas-liquid mixing with vigorous stirring. |
| Reaction temperature too high. | Optimize the reaction temperature to favor the carbonylative pathway. | |
| Reaction Stalls | Depletion of CO. | If using a balloon, ensure it remains inflated throughout the reaction; replenish if necessary. |
| Catalyst decomposition. | See troubleshooting for palladium black formation above. |
Experimental Protocol: Carbonylative Annulation to Form the Coumestan Core
This is a general protocol and may require optimization for specific substrates.
-
In a Schlenk flask, dissolve the o-hydroxyarylacetylene intermediate (1.0 equiv) in a suitable solvent system (e.g., 30% THF in methanol).
-
Add the palladium catalyst (e.g., PdI₂-thiourea complex, 0.05 equiv) and any necessary additives.
-
Evacuate the flask and backfill with carbon monoxide gas (repeat 3 times).
-
Maintain a positive pressure of CO with a balloon.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and vent the excess CO in a fume hood.
-
Work up the reaction mixture as described for the Sonogashira coupling.
-
Purify the product by column chromatography.
Oxidative Cyclization
This alternative strategy for forming the furan (B31954) ring of the coumestan core often involves the oxidation of a 3-aryl-4-hydroxycoumarin intermediate.
Common Issues & Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Coumestan | Incomplete oxidation. | Ensure a sufficient amount of the oxidizing agent is used. Common oxidants include DDQ and I₂/pyridine. |
| Over-oxidation or decomposition of the product. | Carefully control the reaction time and temperature. Monitor the reaction closely to avoid prolonged exposure to the oxidant. | |
| Steric hindrance around the reaction center. | This can be a substrate-dependent issue. Modifications to the protecting groups or the synthetic route may be necessary. | |
| Formation of Complex Mixture of Byproducts | Non-selective oxidation. | Screen different oxidizing agents and reaction conditions to find a more selective system. |
| Instability of the product under the reaction conditions. | Work up the reaction as soon as it is complete. Consider using milder reaction conditions. | |
| Difficulty in Isolating the Product | The product may be unstable under acidic or vacuum conditions during workup and purification.[5] | Use neutral workup conditions and minimize exposure to strong acids. Avoid excessive heat during concentration. |
Deprotection and Final Cyclization
The final steps of the synthesis involve the removal of protecting groups and, in some strategies, the ultimate cyclization to form the lactone ring.
Common Issues & Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield on Deprotection | Degradation of the polyhydroxylated core. | Use mild deprotection conditions. For example, BCl₃ is often used for the debenzylation of this compound precursors.[6] The choice of deprotection agent must be compatible with the sensitive nature of the final product. |
| Incomplete deprotection. | Increase the reaction time or the amount of deprotecting agent, but monitor carefully for decomposition. | |
| Failure of Final Intramolecular Cyclization (e.g., transesterification) | Unfavorable ring strain. | This is inherent to the substrate. Ensure the precursor is correctly synthesized and purified. |
| Inappropriate catalyst or reaction conditions. | For acid-catalyzed cyclizations, screen different acids and solvents. Ensure anhydrous conditions if water can interfere. | |
| Purification Challenges of the Final Product | The high polarity and potential for multiple hydrogen bonding interactions can make this compound difficult to purify by standard silica gel chromatography. | Consider alternative purification techniques such as preparative HPLC or crystallization.[7] |
Signaling Pathway for Synthetic Strategy Selection
Caption: Decision pathway for selecting a synthetic strategy for this compound.
Quantitative Data Summary
The following table summarizes reported yields for key steps in different synthetic approaches to this compound, highlighting the variability and challenges.
| Synthetic Route | Key Step | Reagents/Conditions | Yield (%) | Reference |
| Li, et al. (2003) | Sonogashira Coupling | Aryl Iodide, Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N | ~90 | [1] |
| Carbonylative Annulation | o-hydroxyarylacetylene, PdI₂-thiourea, CO, THF/MeOH | 87 | [1][2] | |
| Final Deprotection/Cyclization | H₂SO₄ in Acetic Acid | 93 | [2] | |
| Gou, et al. (2023) | Suzuki Coupling | 3-bromocoumarin derivative, arylboronic acid, Pd(OAc)₂/XPhos, K₂CO₃, aq. THF | 76 | [8] |
| Acid-promoted Intramolecular Transesterification | Not specified in abstract | - | ||
| Chang, et al. (2008) | Cu-mediated/Pd(0)-catalysis | Aryl halide, coumarin (B35378) precursor | High | [5] |
| Oxidative Cyclization | I₂/pyridine | 93 | [5] | |
| Final Deprotection | BCl₃ | 72 (over 2 steps) | [5] | |
| Overall Yields | Li, et al. (2003) | 12 steps | ~15 | [1] |
| Chang, et al. (2008) | 8 steps | 33 | [5] |
This technical support guide is intended to provide a starting point for troubleshooting common issues in the total synthesis of this compound. Successful synthesis will ultimately depend on careful experimental design, optimization of reaction conditions for specific substrates, and meticulous attention to purification and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot two-step synthesis of 3-iodo-4-aryloxy coumarins and their Pd/C-catalyzed annulation to coumestans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A new complex of palladium-thiourea and carbon tetrabromide catalyzed carbonylative annulation of o-hydroxylarylacetylenes: efficient new synthetic technology for the synthesis of 2,3-disubstituted benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
wedelolactone stability in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of wedelolactone in various solvent systems. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving and storing this compound?
A1: this compound is soluble in organic solvents such as methanol (B129727), ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1][2] For long-term storage, it is advisable to keep this compound as a crystalline solid at -20°C, where it is stable for at least four years.[1] Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[3]
Q2: How stable is this compound in aqueous solutions?
A2: this compound is sparingly soluble and generally unstable in aqueous buffers.[1] It is not recommended to store aqueous solutions for more than one day.[1] The instability is primarily due to the susceptibility of its lactone ring to hydrolysis, especially at neutral to basic pH, and the oxidation of its phenolic hydroxyl groups.[3] For experiments in aqueous media, it is best to prepare fresh solutions by diluting a stock solution in DMSO.[1][3]
Q3: What is the stability of this compound in methanol?
A3: Methanol is a commonly used solvent for this compound.[2][4] A study showed that the fluorescent properties of this compound in methanol are stable for up to 3 hours at room temperature (28 ± 2°C).[4] For longer-term storage, solutions in methanol have been found to be stable for at least 7 days when kept in tightly sealed vials at -20°C.[2]
Q4: How does temperature affect the stability of this compound?
A4: this compound is more stable at lower temperatures. In rat plasma, it shows significant degradation at room temperature but is stable for 24 hours at 4°C and for 15 days at -20°C.[5] Methanolic solutions are also more stable when stored at -20°C compared to room temperature.[2]
Q5: Is this compound sensitive to light?
A5: Yes, as a polyphenolic compound with a coumestan (B1194414) core, this compound is susceptible to photodegradation.[3] It is recommended to protect solutions from light by using amber vials or by wrapping containers with aluminum foil.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in DMSO. For the final working solution, dilute the stock solution with the aqueous buffer of choice just before use. Ensure the final DMSO concentration is compatible with your experimental setup. Do not store the aqueous solution for more than a day.[1] |
| Loss of compound activity in an experiment | Degradation of this compound in the experimental medium. | Prepare fresh working solutions for each experiment.[3] If the experiment involves long incubation times at physiological pH and temperature, consider replenishing the compound.[3] Use a slightly acidic buffer (pH < 6.5) if your experiment allows, as this can stabilize the lactone ring.[3] Protect your samples from light.[3] |
| Inconsistent results in analytical quantification | Degradation of this compound in the prepared samples. | Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at low temperatures (4°C or -20°C) and protected from light.[2][5] Ensure the solvent used for sample preparation is appropriate for maintaining stability during the analytical run. |
| Appearance of unknown peaks in chromatogram | Degradation of this compound into various products. | This indicates compound instability under your experimental or storage conditions. Use a validated stability-indicating HPLC or UPLC method to separate and identify the degradation products.[6] Review your solvent system, pH, temperature, and light exposure to identify the cause of degradation. |
Data Summary: Stability of this compound
Table 1: Stability of this compound in Different Solvents and Conditions
| Solvent/Matrix | Temperature | Duration | Stability Assessment | Reference |
| Methanol | Room Temp (28±2°C) | Up to 3 hours | Stable (based on fluorescence) | [4] |
| Methanol | -20°C | 7 days | Stable (%RSD < 2%) | [2] |
| DMSO (stock) | -20°C | Up to 1 month | Recommended storage | [3] |
| DMSO (stock) | -80°C | Up to 6 months | Recommended storage | [3] |
| Aqueous Buffer | Room Temp | > 1 day | Not recommended for storage | [1] |
| Rat Plasma | Room Temp | 4 hours | Unstable (significant decrease) | [5] |
| Rat Plasma | 4°C | 24 hours | Stable | [5] |
| Rat Plasma | -20°C | 15 days | Stable | [5] |
| Polyherbal Formulation | 40°C / 75% RH | 6 months | Stable (<5% change) |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at room temperature. Take samples at various time points.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature, protected from light.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Collection and Neutralization: At appropriate time intervals, withdraw aliquots of the stressed samples. For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method. The method should be capable of separating the intact this compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point. Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS.
Protocol 2: Stability-Indicating UPLC Method
This is an example of a UPLC method that can be adapted for stability studies of this compound.[5]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.5% acetic acid in water
-
Solvent B: Methanol
-
-
Gradient Elution:
-
0-10 min: 35-55% B
-
10-20 min: 55-80% B
-
20-25 min: 80% B
-
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 351 nm
-
Injection Volume: 2 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming the Poor Bioavailability of Wedelolactone In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor in vivo bioavailability of wedelolactone.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
This compound's low oral bioavailability is primarily attributed to its poor aqueous solubility and extensive first-pass metabolism in the liver. Its lipophilic nature leads to dissolution-rate-limited absorption in the gastrointestinal tract.
Q2: What are the most common strategies to improve the oral bioavailability of this compound?
Common and effective strategies focus on improving its solubility and protecting it from metabolic degradation. These include:
-
Lipid-based formulations: Such as phospholipid complexes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).
-
Nanoparticle systems: Including nanosuspensions and polymeric nanoparticles.
-
Self-emulsifying drug delivery systems (SEDDS): These can enhance solubilization and absorption.
-
Co-administration with bioenhancers: Piperine is a well-known bioenhancer that can inhibit metabolic enzymes.
Q3: How do phospholipid complexes enhance the bioavailability of this compound?
Phospholipid complexes are formed by the interaction between a drug and phospholipids (B1166683) at a molecular level. This complexation masks the polar groups of the drug, rendering it more lipophilic and improving its ability to permeate the gastrointestinal membrane. This leads to enhanced absorption and improved bioavailability.
Q4: What are the advantages of using solid lipid nanoparticles (SLNs) for this compound delivery?
SLNs are colloidal carriers that can encapsulate lipophilic drugs like this compound. Their advantages include:
-
Increased surface area: The small particle size leads to a higher surface area, which can improve the dissolution rate.
-
Protection from degradation: The solid lipid matrix can protect the encapsulated drug from chemical and enzymatic degradation in the GI tract.
-
Controlled release: SLNs can be designed for sustained or targeted drug release.
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Improved lymphatic uptake: This pathway can help bypass the first-pass metabolism in the liver.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low encapsulation efficiency of this compound in lipid nanoparticles. | Poor solubility of this compound in the lipid matrix. Inappropriate surfactant concentration. Suboptimal homogenization or sonication parameters. | Screen different lipids to find one with higher solubilizing capacity for this compound. Optimize the concentration of the surfactant to ensure proper particle formation and stability. Adjust the homogenization speed/time or sonication amplitude/duration. |
| Inconsistent pharmacokinetic data (high variability between subjects). | Issues with the stability of the formulation in vivo. Variability in the physiological state of the animal models (e.g., fed vs. fasted state). Inaccurate dosing or blood sampling. | Conduct in vitro release and stability studies to ensure the formulation is stable under physiological conditions. Standardize the experimental conditions, including the feeding state of the animals. Ensure accurate and consistent administration of the formulation and precise timing of blood sample collection. |
| Precipitation of this compound from a self-emulsifying formulation upon dilution in aqueous media. | The formulation is not robust to dilution. The concentration of the drug is too high in the formulation. | Re-optimize the formulation by adjusting the ratio of oil, surfactant, and co-surfactant. Perform robustness to dilution tests by diluting the formulation in different media (e.g., water, simulated gastric fluid, simulated intestinal fluid). Determine the maximum solubility of this compound in the chosen formulation. |
| Failure to observe a significant increase in bioavailability despite using an advanced formulation. | The chosen strategy may not be optimal for this compound. The in vivo model may not be appropriate. Analytical method for this compound quantification is not sensitive enough. | Consider a combination of strategies, such as a nanoparticle formulation co-administered with a bioenhancer. Ensure the animal model is relevant for studying the absorption of lipophilic compounds. Validate the analytical method to ensure it has the required sensitivity and accuracy to detect low concentrations of this compound in plasma. |
Quantitative Data Summary
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability | Reference |
| This compound Suspension | Sprague-Dawley Rats | 50 | 18.6 ± 4.2 | 0.25 | 45.3 ± 9.8 | - | |
| This compound-Phospholipid Complex | Sprague-Dawley Rats | 50 | 134.5 ± 21.7 | 0.5 | 587.6 ± 76.4 | 12.97 | |
| This compound Suspension | Sprague-Dawley Rats | 25 | 23.4 ± 5.6 | 0.5 | 68.9 ± 12.3 | - | |
| This compound-SLNs | Sprague-Dawley Rats | 25 | 189.7 ± 25.1 | 2.0 | 1254.8 ± 189.2 | 18.21 |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex
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Materials: this compound, soybean phosphatidylcholine, ethanol (B145695), n-hexane.
-
Procedure:
-
Dissolve this compound and soybean phosphatidylcholine in a 1:2 molar ratio in a sufficient volume of ethanol.
-
Stir the solution at 40°C for 2 hours.
-
Evaporate the ethanol under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Wash the residue with n-hexane to remove uncomplexed this compound and phospholipid.
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Dry the resulting this compound-phospholipid complex under vacuum at 40°C for 24 hours.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving this compound suspension and test group receiving the new formulation).
-
Administer the formulations orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -20°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations
Caption: Workflow for developing and evaluating a novel this compound formulation.
Caption: Strategies to overcome the poor bioavailability of this compound.
Caption: Simplified signaling pathway of this compound's anti-inflammatory and anti-cancer effects.
Technical Support Center: Optimizing Wedelolactone Accumulation in Eclipta alba Shoots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the in vitro culture of Eclipta alba to enhance the production of wedelolactone.
Troubleshooting Guides
This section addresses common problems encountered during the tissue culture of Eclipta alba for this compound production.
Problem 1: Low Shoot Multiplication Rate
Possible Causes & Solutions:
-
Suboptimal Plant Growth Regulator (PGR) Concentration: The balance of auxins and cytokinins is crucial for shoot proliferation. Review and optimize the concentrations of PGRs in your culture medium. Nodal explants have shown good morphogenetic potential.[1] A combination of 6-benzyladenine (BA) and α-naphthaleneacetic acid (NAA) is often effective. For instance, MS medium supplemented with 0.5 mg/L BA and 0.1 mg/L NAA has been shown to induce a high number of shoots.[2]
-
Inappropriate Basal Medium: While Murashige and Skoog (MS) medium is commonly used, its salt strength can be adjusted. Some studies have achieved successful rooting and shoot proliferation on MS medium with modified vitamin levels or on half-strength MS medium for rooting.[1][2]
-
Culture Conditions: Ensure the cultures are maintained at an appropriate temperature (around 25 ± 2°C) and photoperiod (typically 16 hours of light and 8 hours of dark).[3][4][5]
Problem 2: Poor this compound Accumulation
Possible Causes & Solutions:
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Non-optimized Culture Conditions: Several environmental factors significantly influence this compound content. A significant increase in this compound has been observed with kinetin (B1673648) treatment, temperature changes, and altered photoperiods.[6]
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Lack of Precursors: The addition of phenylalanine, a precursor in the phenylpropanoid pathway, to the culture medium can significantly increase this compound content in a dose-dependent manner.[6]
-
Absence of Elicitors: Elicitors can trigger defense responses in plants, often leading to an increase in secondary metabolite production.
-
Biotic Elicitors: Yeast extract (at 150 mg/L) has been shown to increase this compound accumulation.[7]
-
Abiotic Elicitors: Methyl jasmonate (at 100 µM) can also enhance this compound content.[7] Copper sulfate (B86663) (CuSO₄) at a concentration of 75 µM has been reported to significantly increase this compound levels.[3]
-
Problem 3: Browning of Tissues and Medium
Possible Causes & Solutions:
-
Oxidation of Phenolic Compounds: This is a common issue in plant tissue culture, where wounded tissues release phenolic compounds that oxidize and cause browning, which can be toxic to the explants.
-
Use of Antioxidants: Incorporate antioxidants like ascorbic acid or citric acid into the culture medium.
-
Activated Charcoal: Adding activated charcoal to the medium can help adsorb the toxic phenolic compounds.[8]
-
Frequent Subculturing: Transferring the explants to fresh medium at regular intervals can prevent the accumulation of toxic compounds.
Problem 4: Microbial Contamination
Possible Causes & Solutions:
-
Inadequate Surface Sterilization: The explant source is a primary entry point for contaminants. A multi-step sterilization process is recommended.
-
Wash explants (e.g., nodal segments) under running tap water.[3]
-
Treat with a mild detergent (e.g., 0.2% Tween 20) or antiseptic solution.[4]
-
Briefly rinse with 70% ethanol (B145695).[3][4]
-
Surface sterilize with a disinfectant like 0.1% mercuric chloride (HgCl₂) for a few minutes, followed by thorough rinsing with sterile distilled water.[3][4][9]
-
-
Non-sterile Working Environment: All tissue culture manipulations must be performed in a laminar flow hood to maintain sterility.[8]
-
Contaminated Media or Instruments: Ensure that the culture medium, glassware, and instruments are properly autoclaved at 121°C and 15 psi for 15-20 minutes.[3][10]
Frequently Asked Questions (FAQs)
Q1: What is the best explant for initiating Eclipta alba shoot cultures?
A1: Nodal segments are frequently reported as the most suitable explants for initiating shoot cultures of Eclipta alba due to their high regenerative capacity.[1][11] Apical buds can also be used.[2]
Q2: Which basal medium is recommended for Eclipta alba shoot culture?
A2: Murashige and Skoog (MS) medium is the most commonly used and effective basal medium for the in vitro culture of Eclipta alba.[1][2][3]
Q3: What are the optimal concentrations of plant growth regulators for shoot multiplication?
A3: The optimal concentrations can vary, but a combination of a cytokinin like 6-benzyladenine (BA) and an auxin like α-naphthaleneacetic acid (NAA) is generally effective. For example, MS medium supplemented with 4.44 µM BA has been shown to be effective for multiple shoot induction.[11] Another study reported that a combination of 0.5 mg/L BA and 0.1 mg/L NAA resulted in a high frequency of shoot multiplication.[2]
Q4: How can I enhance this compound production in my shoot cultures?
A4: this compound production can be enhanced by:
-
Optimizing physical culture conditions such as temperature and photoperiod.[6]
-
Supplementing the medium with the precursor phenylalanine.[6]
-
Adding elicitors like yeast extract (150 mg/L), methyl jasmonate (100 µM), or copper sulfate (75 µM) to the culture medium.[3][7]
Q5: What is the best method for quantifying this compound in plant extracts?
A5: Several analytical methods can be used for the quantification of this compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, sensitive, and accurate method.[12][13][14] High-Performance Thin-Layer Chromatography (HPTLC) is another precise method for quantification.[15] A spectrofluorometric method has also been developed and is reported to be simple, accurate, and sensitive.[16]
Data Presentation
Table 1: Effect of Plant Growth Regulators on Eclipta alba Shoot Proliferation
| Basal Medium | Plant Growth Regulators (Concentration) | Explant Type | Outcome | Reference |
| MS | 4.44 µM BA | Nodal | Multiple shoot formation | [11] |
| MS | 0.5 mg/L BA + 0.1 mg/L NAA | Apical and Axillary Buds | 18 shoots per culture | [2] |
| MS | 1.0 mg/L BAP + 0.5 mg/L NAA | Nodal | Up to 12.4 shoots per culture | [11] |
| MS | 1.5 mg/L BA + 0.5 mg/L NAA | Shoot tip and Nodal segment | Shoot regeneration | [7] |
| MS | 0.5 mg/L IBA + 5.0 mg/L Kinetin | Nodal | 97.67% shoot regeneration | [3] |
Table 2: Effect of Elicitors and Precursors on this compound Accumulation
| Treatment | Concentration | Effect on this compound Content | Reference |
| Yeast Extract | 150 mg/L | 1.22-fold increase | [7] |
| Methyl Jasmonate | 100 µM | 1.09-fold increase | [7] |
| Copper Sulfate (CuSO₄) | 75 µM | 116% enhancement compared to in vivo | [3] |
| Phenylalanine | Dose-dependent | Significant increase | [6] |
Experimental Protocols
1. Surface Sterilization of Nodal Explants
-
Collect young, healthy nodal segments from an Eclipta alba plant.
-
Wash the explants thoroughly under running tap water for 10-15 minutes.[3]
-
Treat with a mild detergent solution (e.g., 0.2% Tween 20) for 5 minutes, followed by rinsing with distilled water.[4]
-
Immerse the explants in 70% ethanol for 30-60 seconds.[3][4]
-
Under a laminar flow hood, surface sterilize the explants with 0.1% (w/v) mercuric chloride (HgCl₂) for 5-7 minutes.[9]
-
Rinse the explants 3-4 times with sterile distilled water to remove all traces of HgCl₂.[4][9]
-
Trim the ends of the explants before inoculating them onto the culture medium.
2. This compound Extraction for HPTLC Analysis
-
Harvest and oven-dry the in vitro grown shoots at 50°C until a constant weight is achieved.
-
Grind the dried shoots into a fine powder using a mortar and pestle.
-
Dissolve a known weight (e.g., 5 g) of the dried powder in methanol (B129727) and keep it on a shaker overnight.[3]
-
Sonicate the extract for 30 minutes at 60°C.[3]
-
Boil the extract in a water bath for 10 minutes and then filter it through Whatman filter paper.[3]
-
Evaporate the solvent from the filtrate using a water bath.
-
Suspend the dried residue in distilled water and partition it three times with ethyl acetate (B1210297).[3]
-
Collect the ethyl acetate fractions and evaporate them to dryness.
-
Dissolve the final dried residue in a known volume of HPLC-grade methanol for HPTLC analysis.[3]
3. RP-HPLC Method for this compound Quantification
-
Column: RP C18 (e.g., Waters, 250 x 4.6 mm, 10 µm).[13]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (35:65 v/v).[13]
-
Flow Rate: 1 ml/min.[13]
-
Standard Preparation: Prepare a stock solution of standard this compound in a suitable solvent and create a calibration curve with a series of dilutions (e.g., 5 µg/mL to 100 µg/mL).[12]
Visualizations
Caption: Experimental workflow for optimizing this compound accumulation.
Caption: Troubleshooting flowchart for Eclipta alba shoot culture.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Enhanced this compound content in in vitro-raised genetically uniform Wedelia chinensis under the influence of CuSO4 [frontiersin.org]
- 4. jbsoweb.com [jbsoweb.com]
- 5. ajbls.com [ajbls.com]
- 6. Optimization of this compound accumulation in shoot cultures of Eclipta alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. jebas.org [jebas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. phcogj.com [phcogj.com]
- 13. Quantitative estimation of this compound in Eclipta alba hask using high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. phcog.com [phcog.com]
Technical Support Center: Enhancing Wedelolactone in Wedelia chinensis using CuSO₄
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing wedelolactone content in Wedelia chinensis through copper sulfate (B86663) (CuSO₄) elicitation. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of CuSO₄ for maximizing this compound content in Wedelia chinensis?
A1: Based on recent studies, the peak this compound content (193.90 μg/g dry weight) in in vitro-raised Wedelia chinensis is achieved at a concentration of 75 μM CuSO₄.[1][2] This represents a 116% increase compared to in vivo grown plants (89.95 μg/g dry weight).[1][2][3]
Q2: What is the expected impact of CuSO₄ on the growth of Wedelia chinensis plantlets?
A2: While CuSO₄ can enhance secondary metabolite production, it is a heavy metal and can induce stress. At the optimal concentration of 75 μM for this compound production, there is also an observed enhancement in total protein content.[1] However, concentrations higher than 75 μM may lead to a significant reduction in protein content and overall biomass.[1] It is crucial to monitor the health of the plantlets during the experiment.
Q3: How long should the Wedelia chinensis cultures be exposed to CuSO₄?
A3: In the key study, in vitro raised plantlets were cultured on Murashige and Skoog (MS) medium supplemented with various concentrations of CuSO₄ for 12 weeks to monitor this compound yield and other physiological parameters.[2]
Q4: What analytical method is recommended for quantifying this compound?
A4: High-Performance Thin-Layer Chromatography (HPTLC) is a reliable method for the quantification of this compound.[1][4] A suitable solvent system for developing the chromatogram is toluene:ethyl acetate:formic acid (5:4:1).[1][3] Densitometric analysis is typically carried out in absorption mode at a wavelength of 351 nm.[4]
Q5: What is the putative biosynthetic pathway of this compound?
A5: this compound biosynthesis is believed to originate from the phenylpropanoid pathway.[5][6] Key intermediates include phenylalanine, p-coumaryl CoA, naringenin (B18129) chalcone, and naringenin, which is then converted to apigenin.[5][7] Subsequent steps are thought to involve the formation of coumestrol, which is a precursor to demethylthis compound, and finally this compound.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Suboptimal CuSO₄ concentration.- Inadequate treatment duration.- Poor plantlet health.- Inefficient extraction. | - Verify the CuSO₄ concentration. The optimal concentration is reported to be 75 μM.[1][2]- Ensure the treatment period is sufficient (e.g., 12 weeks).[2]- Monitor plantlet health; reduce CuSO₄ concentration if signs of severe stress (e.g., necrosis) appear.- Use a validated extraction protocol, such as with toluene:ethyl acetate:formic acid (5:4:1).[1][3] |
| Poor Plantlet Growth or Necrosis | - High CuSO₄ concentration causing toxicity.- Contamination of the culture medium.- Suboptimal culture conditions (light, temperature, pH). | - Reduce the CuSO₄ concentration. Concentrations of 100 μM and 125 μM have been shown to decrease protein content.[1]- Ensure aseptic techniques are strictly followed to prevent contamination.- Maintain optimal growth conditions for W. chinensis (e.g., MS medium with appropriate growth regulators, 25°C, 16h photoperiod).[8][9] |
| Inconsistent HPTLC Results | - Improper sample preparation.- Incorrect mobile phase composition.- Variation in plate development conditions. | - Ensure complete extraction and accurate dilution of samples.- Prepare the mobile phase (toluene:ethyl acetate:formic acid, 5:4:1) fresh for each use.[1][3]- Control chamber saturation time and temperature during plate development.[10] |
| Difficulty in Rooting of In Vitro Shoots | - Inappropriate auxin/cytokinin balance. | - Use a rooting medium with an optimal combination of growth regulators. MS medium with 0.5 mg/L IBA and 5.0 mg/L Kinetin has been shown to be effective for both shoot regeneration and rooting.[1][2] |
Experimental Protocols
In Vitro Propagation of Wedelia chinensis
This protocol is adapted from studies on the in vitro multiplication of W. chinensis.[1][2]
-
Explant Preparation: Use nodal explants from healthy, in vivo grown W. chinensis plants. Surface sterilize the explants using standard procedures.
-
Culture Medium: Use Murashige and Skoog (MS) medium supplemented with 3% sucrose (B13894) and 0.8% agar. For optimal shoot regeneration and rooting, add Indole-3-butyric acid (IBA) at 0.5 mg/L and Kinetin (KN) at 5.0 mg/L.[1][2] Adjust the pH of the medium to 5.8 before autoclaving.
-
Culture Conditions: Incubate the cultures in a growth chamber at 25°C with a 16-hour photoperiod.
-
Subculturing: Subculture the regenerated shoots every 4-6 weeks onto fresh medium for further multiplication.
CuSO₄ Elicitation Experiment
-
Preparation of Treatment Medium: Prepare the optimal MS medium as described above. After autoclaving and cooling, add filter-sterilized CuSO₄ solution to achieve final concentrations of 0 (control), 25, 50, 75, 100, and 125 μM.[2]
-
Inoculation and Incubation: Transfer well-developed in vitro raised plantlets (4-5 cm long) to the CuSO₄-supplemented media.[2] Incubate the cultures for 12 weeks under the same conditions as for propagation.[2]
-
Data Collection: After 12 weeks, harvest the plant material. Record fresh weight and then dry the samples in an oven at 60°C until a constant weight is achieved to determine the dry weight.
This compound Extraction and HPTLC Quantification
-
Extraction:
-
Grind the dried plant material into a fine powder.
-
Extract a known weight of the powder (e.g., 1g) with a suitable solvent. A reported effective solvent mixture is toluene:ethyl acetate:formic acid (5:4:1).[1][3] Other methods like soxhlet extraction with ethanol (B145695) can also be used.[4][11]
-
Concentrate the extract to dryness under reduced pressure.
-
-
HPTLC Analysis:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.[4]
-
Sample and Standard Preparation: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol). Prepare a standard stock solution of this compound in methanol.
-
Application: Apply known volumes of the sample and standard solutions to the HPTLC plate as bands.
-
Mobile Phase: Toluene:ethyl acetate:formic acid (5:4:1 v/v/v).[1][3]
-
Development: Develop the plate in a saturated chromatographic chamber until the mobile phase reaches a certain height.
-
Densitometric Analysis: Dry the plate and perform densitometric scanning at 351 nm.[4]
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Data Presentation
Table 1: Effect of Different CuSO₄ Concentrations on this compound Content and Physiological Parameters in Wedelia chinensis after 12 Weeks of In Vitro Culture.
| CuSO₄ Concentration (μM) | This compound Content (μg/g dw) | Total Protein Content (g⁻¹ fw) | Proline Content (mg/g fw) | Total Chlorophyll Content (mg/g fw) | Total Carotenoid Content (µg/g fw) |
| 0 (Control) | 89.95 (in vivo) / Not specified (in vitro control) | 0.95 | 13.88 | 1.93 | 0.46 |
| 25 | Not specified | Not specified | 16.96 | Not specified | Not specified |
| 50 | Not specified | Not specified | Not specified | Not specified | Not specified |
| 75 | 193.90 | 1.15 | Not specified | Maximum | Maximum |
| 100 | Not specified | Reduced significantly | Not specified | Declined | Declined |
| 125 | 47.13 | Reduced significantly | 41.27 | Declined | Declined |
Data compiled from Swami et al., 2023.[1] Note: "Not specified" indicates data not provided in the source for that specific concentration. The in vitro control this compound content was not explicitly stated but was lower than the 75 µM treatment.
Visualizations
Caption: Experimental workflow for enhancing this compound in W. chinensis.
Caption: Putative biosynthetic pathway of this compound.
References
- 1. Frontiers | Enhanced this compound content in in vitro-raised genetically uniform Wedelia chinensis under the influence of CuSO4 [frontiersin.org]
- 2. Enhanced this compound content in in vitro-raised genetically uniform Wedelia chinensis under the influence of CuSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the this compound biosynthesis pathway from Eclipta prostrata (L.) L.: a comprehensive analysis integrating de novo comparative transcriptomics, metabolomics, and molecular docking of targeted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Estimation of Andrographolide and this compound in Herbal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Wedelolactone Solubility and Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with wedelolactone precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a hydrophobic compound with poor solubility in water.[1][2] Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous solution. The organic solvent is rapidly diluted, and the this compound is forced into an environment where it is not readily soluble, causing it to aggregate and precipitate.
Q2: What is the best solvent to dissolve this compound for creating a stock solution?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice and is effective at dissolving this compound.[2][3] Other suitable organic solvents include ethanol (B145695) and dimethylformamide (DMF).[2] It is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[3]
Q3: How can I prepare an aqueous working solution of this compound from a DMSO stock without it precipitating?
A3: The standard method is to first dissolve the this compound in an organic solvent like DMSO to create a high-concentration stock solution. This stock solution should then be serially diluted in your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium. It is crucial to add the stock solution dropwise while gently vortexing or swirling the aqueous solution to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects, but it is always best to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q5: My this compound solution is precipitating over time during my experiment. What can I do?
A5: Aqueous solutions of this compound are not stable for long periods. It is recommended to prepare fresh working solutions daily.[2] If you observe precipitation during a longer experiment, it could be due to compound instability or changes in the media, such as pH shifts caused by cellular metabolism. Consider preparing fresh media with this compound more frequently for long-term cultures.
Q6: Are there alternative methods to improve the aqueous solubility of this compound?
A6: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of:
-
Co-solvents: A mixture of solvents can be used to increase solubility. For in vivo studies, a common vehicle for this compound is a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and water.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.
-
Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][5][6]
-
Nanoformulations: Techniques like creating nanoparticles or solid dispersions can improve the dissolution rate and solubility of poorly soluble drugs.[7][8][9]
-
Co-crystals: Forming a co-crystal with a highly soluble co-former can significantly enhance the solubility and dissolution rate of a drug.[10][11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution of the concentrated stock solution. | Perform a serial dilution. Add the stock solution dropwise to pre-warmed media while gently vortexing. | |
| Precipitation in Stock Solution | The stock solution is too concentrated or the solvent has absorbed moisture. | Prepare a less concentrated stock solution. Use fresh, anhydrous DMSO. |
| Precipitation During Long-Term Experiments | Instability of the aqueous this compound solution or changes in media conditions (e.g., pH). | Prepare fresh working solutions daily. For long-term cultures, replenish the media with freshly prepared this compound at regular intervals. |
| Cell Toxicity Observed | The final concentration of the organic solvent (e.g., DMSO) is too high. | Reduce the final solvent concentration to below 0.5%, and ideally below 0.1%. Always include a vehicle control in your experiments. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [2] |
| 63 mg/mL | [3] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~20 mg/mL | [2] |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Methanol | Soluble | [13] |
| Water | Insoluble | [13] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound using a Co-solvent System
This protocol is adapted from a method used for in vivo studies and can be modified for in vitro applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile distilled water or desired aqueous buffer
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 63 mg/mL).[3] Ensure it is fully dissolved by vortexing.
-
Prepare the co-solvent mixture: In a sterile tube, combine the DMSO stock solution with PEG300. For example, add 50 µL of the 63 mg/mL DMSO stock to 400 µL of PEG300.[3] Mix until the solution is clear.
-
Add surfactant: To the mixture from step 2, add Tween 80. For example, add 50 µL of Tween 80.[3] Mix until the solution is clear.
-
Final aqueous dilution: Add sterile distilled water or your aqueous buffer to the mixture to achieve the final desired volume and concentration. For example, add 500 µL of water to bring the total volume to 1 mL.[3]
-
Use immediately: This final working solution should be used immediately for optimal results.[3]
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. jocpr.com [jocpr.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. d-nb.info [d-nb.info]
- 11. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
Technical Support Center: Accurate Wedelolactone Quantification in Herbal Formulations
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine methods for the accurate quantification of wedelolactone in herbal formulations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most frequently employed and validated methods for the quantification of this compound are High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) with UV detection. HPTLC is often favored for its ability to process multiple samples simultaneously, making it a high-throughput option. HPLC provides excellent resolution and sensitivity for complex matrices.
Q2: My this compound recovery from the herbal matrix is low. What are the potential causes and solutions?
A2: Low recovery of this compound can stem from several factors:
-
Incomplete Extraction: The extraction solvent and method may not be optimal. Methanol (B129727) is commonly reported as an efficient solvent for this compound. Using techniques like ultrasonication can significantly improve extraction efficiency by disrupting plant cell walls. Ensure the solvent-to-sample ratio is adequate to prevent saturation.
-
Analyte Degradation: this compound can be sensitive to heat and light. Avoid excessive heat during solvent evaporation and protect samples from direct light.
-
Improper Sample Handling: Ensure the herbal material is powdered to a uniform and fine consistency to maximize the surface area available for extraction.
Q3: I'm observing peak tailing and poor resolution in my HPLC chromatogram. How can I troubleshoot this?
A3: Peak tailing and poor resolution for this compound can be addressed by:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Ensure the pH is controlled and optimized. A common mobile phase consists of a methanol and water (often with a pH modifier like formic acid) gradient.
-
Column Choice: The choice of stationary phase is critical. A C18 column is most commonly used for this compound analysis. Ensure your column is not degraded or contaminated.
-
Flow Rate: Optimizing the flow rate can improve peak shape. A flow rate of around 1.0 mL/min is often a good starting point for a standard 4.6 mm ID HPLC column.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
Q4: My calibration curve for this compound is not linear. What should I do?
A4: A non-linear calibration curve can be caused by:
-
Inaccurate Standard Preparation: Double-check the weighing of your this compound standard and the serial dilutions. Use calibrated pipettes and high-purity solvents.
-
Detector Saturation: If the concentrations of your standards are too high, the detector response may become non-linear. Reduce the concentration range of your calibration standards.
-
Incorrect Integration: Ensure the peak integration parameters are set correctly to accurately measure the peak area for each standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPTLC or HPLC analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Shifting Retention Times (HPLC) / Rf Values (HPTLC) | Inconsistent mobile phase composition. | Prepare fresh mobile phase for each run. Ensure accurate measurement of all components. For HPLC, use a gradient controller and ensure proper mixing. |
| Fluctuations in temperature. | Use a column oven for HPLC to maintain a constant temperature. For HPTLC, ensure the developing chamber is saturated and maintained at a stable temperature. | |
| Ghost Peaks in Chromatogram | Contamination in the injector, column, or mobile phase. | Flush the injector and column with a strong solvent (e.g., 100% methanol or acetonitrile). Filter all solvents and samples before use. |
| Carryover from a previous injection. | Run a blank solvent injection after a high-concentration sample to check for carryover. Implement a needle wash step in your autosampler method. | |
| Baseline Noise or Drift | Degraded or contaminated mobile phase. | Prepare fresh mobile phase daily and degas it properly. |
| Detector lamp issue. | Check the detector lamp's energy output and replace it if it's near the end of its lifespan. | |
| Column bleed (HPLC). | Condition the column properly before analysis. Ensure the mobile phase is compatible with the stationary phase. |
Experimental Protocols
Protocol 1: HPTLC-Densitometric Method for this compound Quantification
This protocol is adapted from validated methods for the quantification of this compound in Eclipta alba extracts and herbal formulations.
-
Standard Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare working standards in the range of 1-10 µg/mL by serial dilution with methanol.
-
-
Sample Preparation:
-
Accurately weigh 1 g of powdered herbal material and place it in a flask.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh methanol.
-
Pool the filtrates and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 10 mL of methanol.
-
-
Chromatography:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Application: Apply 5 µL of the standard and sample solutions as bands on the HPTLC plate using an automated applicator.
-
Mobile Phase: Toluene: Acetone: Formic Acid (e.g., in a ratio of 5:4:1, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber up to a distance of 80 mm.
-
Drying: Air-dry the plate after development.
-
-
Densitometric Analysis:
-
Scan the dried plate using a TLC scanner in absorbance mode at 350 nm.
-
Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard.
-
Protocol 2: HPLC-UV Method for this compound Quantification
This protocol is based on established HPLC methods for this compound analysis.
-
Standard and Sample Preparation:
-
Follow the same procedure as described in the HPTLC protocol for preparing standard and sample solutions.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (Solvent A) and 0.1% formic acid in water (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 351 nm.
-
Column Temperature: 30 °C.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Quantitative Data Summary
The following tables summarize the validation parameters from different published methods for this compound quantification, allowing for easy comparison.
Table 1: HPTLC Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/band) | 100 - 600 | 200 - 1200 |
| Correlation Coefficient (r²) | 0.998 | > 0.995 |
| LOD (ng/band) | 20 | 50 |
| LOQ (ng/band) | 60 | 150 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.5% |
| Precision (%RSD) | < 2% | < 2% |
Table 2: HPLC Method Validation Parameters
| Parameter | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 0.5 - 50 | 1 - 100 |
| Correlation Coefficient (r²) | 0.999 | 0.9998 |
| LOD (µg/mL) | 0.1 | Not Reported |
| LOQ (µg/mL) | 0.5 | Not Reported |
| Accuracy (% Recovery) | 97.8% - 102.5% | Not Reported |
| Precision (%RSD) | < 2% | < 1.5% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound results.
Technical Support Center: Enhancing Wedelolactone Crystallization Efficiency
Welcome to the technical support center for wedelolactone crystallization. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the efficiency and quality of this compound crystallization. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for crystallizing this compound?
A1: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] A frequently used and effective method for crystallization is dilution crystallization, particularly with an ethanol-water binary solvent system.[2][3]
Q2: What is a typical starting point for the ethanol-water ratio in dilution crystallization?
A2: A common starting ratio for ethanol to water in the crystallization of this compound is in the range of 1:3 to 1:7.[3] The optimal ratio may vary depending on the initial concentration of this compound and the desired crystal characteristics.
Q3: What is the expected purity and yield from an optimized crystallization process?
A3: Through a hybrid chromatography-crystallization process, it is possible to achieve a purity of up to 99.46% and a purification yield of 77.66%.[2][4][5]
Q4: How does temperature affect the solubility of this compound in an ethanol-water mixture?
A4: The solubility of this compound in an ethanol-water binary system is temperature-dependent. As the temperature increases from 278.15 K to 323.15 K, the solubility of this compound also increases.[6] The dissolution process is endothermic, meaning the compound is more soluble at higher temperatures.[6]
Experimental Protocols
Protocol 1: Dilution Crystallization of this compound
This protocol outlines a general procedure for the dilution crystallization of this compound using an ethanol-water system.
-
Dissolution: Dissolve the crude or semi-purified this compound extract in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Antisolvent Addition: While stirring the hot ethanolic solution, slowly add water (the antisolvent) until the solution becomes slightly turbid. The ratio of ethanol to water can be optimized, with a starting point of 1:3.[3]
-
Cooling and Crystallization: Allow the solution to cool down slowly to room temperature. To promote the growth of larger crystals, the cooling process should be gradual. Further cooling in a refrigerator (around 4°C) or freezer (around -5°C to 10°C) can be employed to maximize the yield.[3]
-
Crystal Collection: Collect the formed crystals by filtration, for instance, using suction filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove residual solvents.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| Ethanol | ~20 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Table 2: Experimental Solubility of this compound in Ethanol-Water Binary Solvent at Different Temperatures
| Temperature (K) | Mole Fraction of Ethanol | Molar Solubility of this compound (x 10^5) |
| 278.15 | 0.2 | 1.23 |
| 283.15 | 0.2 | 1.45 |
| 288.15 | 0.2 | 1.71 |
| 293.15 | 0.2 | 2.01 |
| 298.15 | 0.2 | 2.36 |
| 303.15 | 0.2 | 2.78 |
| 308.15 | 0.2 | 3.27 |
| 313.15 | 0.2 | 3.85 |
| 318.15 | 0.2 | 4.53 |
| 323.15 | 0.2 | 5.33 |
Note: This table presents a selection of data from a study on the solubility of this compound. For the complete dataset, please refer to the original publication.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| "Oiling Out" (Formation of liquid droplets instead of solid crystals) | The supersaturation level is too high at a temperature above the compound's melting point in the solvent system.[7][8] This can be due to rapid cooling or the addition of too much antisolvent too quickly. | - Reduce the rate of supersaturation: Employ a slower cooling rate. Add the antisolvent (water) more slowly and with vigorous stirring. - Use a more dilute solution: Start with a lower concentration of this compound in ethanol. - Adjust the solvent system: Experiment with different ethanol-to-water ratios. |
| Poor Crystal Yield | - Too much solvent was used, leading to a significant amount of this compound remaining in the mother liquor.[7] - The cooling temperature was not low enough to induce maximum precipitation. | - Concentrate the solution: If too much solvent was added, carefully evaporate some of it to increase the concentration of this compound. - Optimize cooling: After slow cooling to room temperature, transfer the flask to a refrigerator and then a freezer to maximize crystal formation.[3] |
| Formation of Small or Needle-Like Crystals | Rapid nucleation due to high supersaturation.[9] This can be caused by rapid cooling or the rapid addition of an antisolvent. | - Decrease the rate of supersaturation: Use a slower cooling rate. Insulating the crystallization vessel can help. - Optimize the solvent-antisolvent ratio: A slight excess of the "good" solvent (ethanol) can slow down crystallization and promote the growth of larger crystals. |
| Amorphous Precipitate Formation | The rate of precipitation is too fast, not allowing the molecules to arrange into an ordered crystal lattice. | - Slow down the process: Reduce the cooling rate or the rate of antisolvent addition. - Consider seeding: Introduce a few small, well-formed crystals of this compound to the supersaturated solution to act as templates for crystal growth. |
| Low Purity of Crystals | - Impurities from the initial extract are co-crystallizing with this compound. - Rapid crystallization can trap impurities within the crystal lattice.[9] | - Improve initial purification: Ensure the this compound extract is sufficiently pure before crystallization, for example, by using column chromatography.[2][4][5] - Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process. - Slow down crystal growth: A slower crystallization rate allows for more selective incorporation of this compound molecules into the crystal lattice, excluding impurities. |
Visualizations
Caption: Experimental workflow for the dilution crystallization of this compound.
Caption: Troubleshooting decision tree for this compound crystallization.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103951672A - Method for extracting this compound and method for determining solubility of this compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Purification of this compound from Eclipta alba and evaluation of antioxidant activity - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. achievechem.com [achievechem.com]
addressing variability in wedelolactone content from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with wedelolactone from natural sources.
Section 1: Frequently Asked Questions (FAQs) on this compound Variability
Q1: What is this compound and why is its content variable in natural sources?
A1: this compound is a natural coumestan (B1194414) compound found predominantly in plants of the Eclipta and Wedelia genera, with Eclipta prostrata (L.) L. (also known as Eclipta alba) being a primary source.[1][2][3] It is recognized for a wide range of biological activities, including anti-inflammatory, hepatoprotective, and anticancer effects.[2][3][4] The variability in this compound content from natural sources is a significant challenge in research and development and is influenced by several factors:
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Genetic Factors: Different species and even different accessions (varieties) of the same species can have inherent differences in their capacity to produce this compound.
-
Geographical Location and Environmental Conditions: Soil composition, light exposure, and water availability can significantly impact the biosynthesis of secondary metabolites like this compound.[5] For instance, drought conditions have been shown to increase this compound concentration in E. prostrata.[6]
-
Plant Part Used: The concentration of this compound can vary considerably between different parts of the plant. Studies have shown that the leaves of E. alba tend to have the highest concentration, followed by the stems, while the roots contain the lowest amounts.[7]
-
Harvesting Season: The accumulation of secondary metabolites in plants is often seasonal. For E. prostrata, the highest abundance of this compound has been observed during the autumn season (September-October).[8]
-
Post-Harvest Handling and Storage: Improper drying and storage of plant material can lead to the degradation of active compounds.
Q2: How much does this compound content typically vary?
A2: The quantitative variation of this compound can be substantial. The table below summarizes findings from different studies, highlighting the impact of various factors.
| Factor Investigated | Plant Material | This compound Content (% w/w of dry material) | Reference |
| Plant Part | Eclipta alba Leaves | 1.152% | [7] |
| Eclipta alba Stems | 0.395% (for demethylthis compound) | [7] | |
| Eclipta alba Roots | 0.001% | [7] | |
| Extraction Method | Eclipta alba (whole plant) - Soxhlet Extraction | 0.48% | [9] |
| Eclipta alba (whole plant) - Maceration | 0.38% | [9] | |
| Eclipta alba (whole plant) - Microwave Assisted | 0.27% | [9] | |
| Eclipta alba (whole plant) - Supercritical Fluid Extraction | 0.002% - 0.013% | [9] | |
| Geographical Source | Eclipta alba (whole plant) - 3 different sources | 0.0481% - 0.0702% | [10] |
| Season of Harvest | Eclipta prostrata (whole plant) - Autumn (Sep-Oct) | 0.146% - 0.209% | [8] |
Q3: Which analytical methods are recommended for quantifying this compound?
A3: High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed and validated methods for the accurate quantification of this compound.[1][11][12] Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), offers higher sensitivity and speed and is particularly useful for pharmacokinetic studies.[13][14]
Section 2: Experimental Protocols and Methodologies
This section provides detailed protocols for the extraction and quantification of this compound.
Protocol 1: Extraction of this compound from Eclipta alba
This protocol is based on the widely used Soxhlet extraction method, which has shown high extraction efficiency for this compound.[9]
Materials and Reagents:
-
Dried, powdered Eclipta alba plant material
-
Methanol (B129727) (HPLC grade)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Accurately weigh approximately 10 g of the dried, powdered plant material.
-
Place the powder into a thimble made from thick filter paper.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of methanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the flask using a heating mantle to initiate solvent vaporization.
-
Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.
-
After extraction, allow the apparatus to cool.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Dry the resulting crude extract completely and store it in a desiccator until further analysis.
Protocol 2: Quantification of this compound by HPTLC
This HPTLC method is validated for its precision, accuracy, and sensitivity.[1][15]
Materials and Reagents:
-
HPTLC plates precoated with silica (B1680970) gel 60 F254
-
Toluene (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (AR grade)
-
Methanol (HPLC grade)
-
This compound reference standard
-
HPTLC applicator and scanner
Procedure:
-
Preparation of Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare working standards in the concentration range of 100-800 ng/µL.
-
Preparation of Sample Solution: Dissolve a known amount of the dried plant extract (from Protocol 1) in methanol to achieve a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminum plates precoated with silica gel 60 F254.
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:5:0.1 v/v/v).[1][15]
-
Chamber Saturation: Saturate the HPTLC chamber with the mobile phase for 20-30 minutes.
-
Application: Apply 5 µL of the standard and sample solutions as bands onto the HPTLC plate.
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Air dry the plate after development.
-
-
Densitometric Analysis:
Protocol 3: Quantification of this compound by RP-HPLC
This Reverse-Phase HPLC method is validated for its accuracy and reproducibility for quantifying this compound in plant extracts and formulations.[11][12]
Materials and Reagents:
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (HPLC grade)
Procedure:
-
Preparation of Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of working standards with concentrations ranging from 5 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.[11]
-
Preparation of Sample Solution: Accurately weigh and dissolve the dried plant extract in the mobile phase to obtain a theoretical concentration within the linear range of the standard curve. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by comparing their peak areas with the calibration curve.
-
Section 3: Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound.
Issue 1: Low Yield of this compound in Extract
| Possible Cause | Troubleshooting Step |
| Improper Extraction Method | The polarity of this compound makes it more soluble in moderately polar solvents. Soxhlet extraction with methanol is generally effective.[9] Supercritical fluid extraction may result in lower yields.[9] Consider optimizing extraction time and solvent-to-solid ratio.[17] |
| Poor Quality Plant Material | Ensure the plant material was harvested at the optimal season (autumn) and that the correct plant part (leaves) is being used for maximal yield.[7][8] Verify the botanical identity of the plant material. |
| Degradation of Compound | Avoid excessive heat during extraction and drying. Store the dried plant material and extracts in a cool, dark, and dry place. |
Issue 2: Poor Resolution or Tailing Peaks in HPLC/HPTLC
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | The mobile phase composition is critical. For HPTLC, a common system is Toluene: Ethyl acetate: Formic acid (5:5:0.1 v/v).[1][15] For RP-HPLC, Acetonitrile: Water (35:65 v/v) is a good starting point.[12] Adjust the solvent ratio to optimize separation. |
| Column Degradation (HPLC) | Flush the column with a strong solvent to remove contaminants.[18] If performance does not improve, the column may need to be replaced. Peak tailing can be a sign of an aging column.[18] |
| Sample Overload | Reduce the concentration of the injected sample. Ensure it is within the linear range of the detector. |
| Contaminated Sample or Solvents | Filter all samples and mobile phases through a 0.45 µm filter before use.[19] Use high-purity, HPLC-grade solvents. |
Issue 3: Inconsistent or Drifting Retention Times in HPLC
| Possible Cause | Troubleshooting Step |
| Pump Malfunction or Leaks | Check the HPLC pump for leaks and ensure a consistent flow rate.[18] Prime the system to remove any air bubbles.[20] |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase fresh daily and ensure accurate measurement of components. Degas the mobile phase thoroughly before use to prevent bubble formation.[21] |
| Column Not Equilibrated | Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. A drifting baseline is often a sign of insufficient equilibration.[22] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes. |
Section 4: Visualized Workflows and Pathways
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow from plant material to quantitative analysis.
Caption: General workflow for extraction and quantification of this compound.
Signaling Pathway: this compound Inhibition of NF-κB
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[23][24][25]
Caption: this compound inhibits the NF-κB pathway by blocking IKK activity.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. This compound: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. scialert.net [scialert.net]
- 11. phcogj.com [phcogj.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma and its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. acgpubs.org [acgpubs.org]
- 17. Extraction and Analysis of Chemical Compositions of Natural Products and Plants [mdpi.com]
- 18. labcompare.com [labcompare.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. mastelf.com [mastelf.com]
- 21. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Microwave-Assisted Extraction of Wedelolactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted extraction (MAE) of wedelolactone from plant materials, primarily Eclipta alba.
Troubleshooting Guide
This guide addresses specific issues that may arise during the microwave-assisted extraction of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Suboptimal Extraction Parameters: Microwave power, extraction time, solvent concentration, or liquid-to-solid ratio may not be optimal. | Refer to the Optimized MAE Parameters for this compound table below. Systematically adjust one parameter at a time to determine the optimal conditions for your specific equipment and plant material. A response surface methodology (RSM) approach can be employed for thorough optimization.[1] |
| Inappropriate Solvent Choice: The solvent may not be effective at solubilizing this compound. | Ethanol (B145695) (around 90%) has been shown to be an effective solvent for MAE of this compound.[1][2] Methanol (B129727) can also be a suitable solvent.[3] Ensure the solvent polarity is appropriate for the target compound. | |
| Insufficient Cell Lysis: The microwave energy may not be sufficient to break down the plant cell walls to release the this compound. | Increase microwave power gradually. However, be cautious as excessive power can lead to degradation.[4] Ensure the plant material is finely ground to increase the surface area available for extraction. | |
| Inaccurate Quantification: The analytical method used to measure this compound concentration may not be accurate. | Use a validated analytical method such as HPLC, HPTLC, or spectrofluorometry for accurate quantification.[5][6][7] Ensure proper calibration with a certified this compound standard. | |
| Degradation of this compound | Excessive Microwave Power or Extraction Time: Prolonged exposure to high microwave power can lead to thermal degradation of the target compound. | Reduce the microwave power and/or extraction time. While longer times can increase yield up to a point, they can also promote degradation.[4] The optimal extraction time for this compound has been reported to be around 26.5 minutes at 208 W.[1] |
| Solvent Boiling/Evaporation: High temperatures can cause the solvent to boil, potentially leading to sample degradation and creating safety hazards in a closed-vessel system. | Use a microwave system with temperature control. If unavailable, perform preliminary runs to correlate microwave power with solvent temperature. Using a reflux condenser in an open-vessel system can help to prevent solvent loss. | |
| Inconsistent Results | Non-homogenous Plant Material: Variations in the particle size or distribution of this compound in the plant material can lead to inconsistent results. | Ensure the plant material is thoroughly homogenized and has a consistent, fine particle size. |
| Fluctuations in Microwave Power Output: The microwave's power output may not be consistent. | Calibrate the microwave unit to ensure accurate and consistent power delivery. | |
| Variable Moisture Content: The moisture content of the plant material can affect the efficiency of microwave heating. | Standardize the moisture content of the plant material before extraction or incorporate a pre-moistening step. | |
| Equipment Issues | Arcing within the Microwave Cavity: This can be caused by the presence of metal objects or sharp edges on the extraction vessel. | Ensure no metal parts are inside the microwave unless they are part of the manufacturer's design. Use smooth, microwave-safe glass vessels. |
| Pressure Buildup in Closed-Vessel Systems: Overheating of the solvent in a sealed vessel can lead to a dangerous buildup of pressure. | Always use a microwave system with pressure monitoring and control for closed-vessel extractions. Do not exceed the maximum recommended pressure for the vessel. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal parameters for microwave-assisted extraction of this compound?
A1: Based on response surface methodology studies, the optimal conditions for MAE of this compound from Eclipta alba are:
Under these conditions, an extraction yield of approximately 82.67% has been reported.[1]
Q2: How does microwave-assisted extraction compare to other extraction methods for this compound?
A2: MAE offers significant advantages in terms of time and efficiency compared to conventional methods.
| Extraction Method | Typical Extraction Time | Key Advantages | Key Disadvantages |
| Microwave-Assisted Extraction (MAE) | ~26.5 minutes[1] | Fast, efficient, reduced solvent consumption. | Potential for thermal degradation if not optimized. |
| Ultrasonic-Assisted Extraction (UAE) | ~45 minutes[8] | Efficient at room temperature, suitable for heat-sensitive compounds. | Can be less efficient than MAE. |
| Heat Reflux Extraction | Several hours | Simple setup. | Time-consuming, requires larger solvent volumes, potential for thermal degradation. |
| Soxhlet Extraction | 6 hours or more[3] | High extraction efficiency for some compounds. | Very time-consuming, large solvent consumption, potential for thermal degradation. |
| Room Temperature Extraction | 24 hours or more[1] | Simple, minimal risk of thermal degradation. | Very slow and often incomplete extraction. |
Q3: What type of solvent is best for MAE of this compound?
A3: Polar solvents are generally effective for extracting this compound. Aqueous ethanol, specifically around 90% concentration, has been identified as an optimal solvent for MAE.[1][2] Methanol has also been shown to be effective in other extraction methods for this compound and can be a suitable alternative.[3]
Q4: How can I determine the concentration of this compound in my extract?
A4: Several analytical techniques can be used for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A typical mobile phase consists of a mixture of methanol and acidified water.[3]
-
High-Performance Thin-Layer Chromatography (HPTLC): This method can also be used for quantification and is validated for precision and accuracy.[6]
-
Spectrofluorometry: This is a sensitive method based on the fluorescence of this compound.[7]
Q5: Can I reuse the solvent after extraction?
A5: While it is possible to recover and reuse the solvent through distillation, it is crucial to ensure that the recovered solvent is free from contaminants and has the correct concentration for subsequent extractions to maintain consistency.
Experimental Protocols
Detailed Methodology for Microwave-Assisted Extraction of this compound
This protocol is based on the optimized parameters reported in the literature.[1][2]
-
Sample Preparation:
-
Dry the aerial parts of Eclipta alba at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Grind the dried plant material into a fine powder (e.g., to pass through a 60-mesh sieve).
-
Store the powdered material in a desiccator to prevent moisture absorption.
-
-
Extraction Procedure (Open-Vessel System):
-
Accurately weigh 5.0 g of the powdered Eclipta alba.
-
Place the powder into a 250 mL round-bottom flask.
-
Add 165 mL of 90% ethanol to achieve a solvent-to-solid ratio of 33 mL/g.
-
Connect a reflux condenser to the flask to prevent solvent evaporation.
-
Place the flask assembly in the microwave extractor.
-
Set the microwave power to 208 W and the extraction time to 26.5 minutes.
-
Start the extraction process.
-
-
Post-Extraction Processing:
-
After the extraction is complete, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of 90% ethanol to ensure complete recovery of the extract.
-
Combine the filtrate and the washings.
-
Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dry the resulting crude extract to a constant weight.
-
-
Quantification of this compound:
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the solution using a validated HPLC, HPTLC, or spectrofluorometric method to determine the concentration of this compound.
-
Calculate the extraction yield as the percentage of this compound extracted from the initial amount of plant material.
-
Visualizations
Caption: Workflow for optimizing microwave-assisted extraction of this compound.
References
Technical Support Center: Box-Behnken Experimental Design for Wedelolactone Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Box-Behnken experimental design for the optimization of wedelolactone extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low this compound Yield | - Inappropriate ranges for independent variables (e.g., temperature, time, solvent concentration).- Degradation of this compound during extraction.- Inefficient extraction method for the plant material. | - Conduct preliminary single-factor experiments to determine appropriate ranges for each variable before implementing the Box-Behnken design.- Investigate the stability of this compound under the selected extraction conditions. Consider lowering temperature or reducing extraction time.- Evaluate alternative extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can be more efficient and require shorter extraction times.[1] |
| Poor Model Fit (Significant Lack of Fit) | - The chosen model (e.g., quadratic) does not adequately describe the relationship between the variables and the response.- Presence of outliers in the experimental data.- High similarity in the repeated data for the center points. | - Consider a higher-order polynomial model if the quadratic model is insufficient.- Carefully examine the data for outliers. If an outlier is identified, consider re-running that specific experiment or removing it from the analysis with proper justification.[2]- Ensure that the replicate experiments at the center point are true replicates and not just repeated measurements of the same run. Variability in these points is crucial for an accurate estimation of pure error.[3] |
| Inconsistent or Irreproducible Results | - Variability in the raw plant material (e.g., geographic origin, harvest time, storage conditions).- Inconsistent experimental execution.- Instability of the extracted this compound. | - Standardize the plant material as much as possible. Document the source, collection date, and storage conditions.[4]- Maintain strict control over all experimental parameters. Use calibrated equipment and follow a standardized protocol for each run.- Assess the stability of this compound in the extraction solvent over time and under different storage conditions (e.g., temperature, light exposure). |
| Unexpected Model Coefficients (e.g., insignificant main effects but significant interaction effects) | - The true relationship between the variables is complex and highly interactive.- The chosen ranges for the variables may be too narrow, masking the main effects. | - This may be a valid result, indicating that the effect of one variable is highly dependent on the level of another. Analyze the 3D response surface plots to visualize and understand these interactions.- If feasible, consider expanding the ranges of the independent variables in a subsequent experiment to better capture the main effects. |
Frequently Asked Questions (FAQs)
1. What are the typical independent variables and their ranges for this compound extraction using a Box-Behnken design?
The choice of independent variables and their ranges depends on the extraction method. Below are examples from published studies:
Supercritical CO₂ Extraction [5][6]
| Independent Variable | Low Level | High Level |
| Extraction Pressure (MPa) | 15 | 35 |
| Temperature (°C) | 40 | 60 |
| Modifier Concentration (%) | 5 | 15 |
| Extraction Time (min) | 30 | 90 |
Microwave-Assisted Extraction (MAE)
| Independent Variable | Low Level | High Level |
| Microwave Power (W) | 100 | 300 |
| Ethanol Concentration (%) | 70 | 90 |
| Extraction Time (min) | 20 | 30 |
| Solvent-to-Solid Ratio (mL/g) | 20 | 40 |
Ultrasound-Assisted Extraction (UAE) [7]
| Independent Variable | Low Level | High Level |
| Ultrasonic Power (W) | 100 | 200 |
| Temperature (°C) | 30 | 70 |
| Solvent-to-Solid Ratio (mL/g) | 20 | 60 |
| Extraction Time (min) | 30 | 60 |
2. How do I interpret the results of the Analysis of Variance (ANOVA) for my Box-Behnken design?
The ANOVA table is crucial for understanding the significance of your model and its individual terms. Key components to analyze include:
-
Model p-value: A significant p-value (typically < 0.05) indicates that the model is a good predictor of the response.
-
Lack of Fit p-value: A non-significant p-value (typically > 0.05) is desirable, suggesting that the model adequately fits the data. A significant lack of fit may indicate that the chosen model is not appropriate.[8][9]
-
p-values for individual terms (linear, quadratic, interaction): Significant p-values for these terms indicate that they have a substantial effect on the this compound yield.
-
R-squared (R²) and Adjusted R-squared: These values indicate the proportion of the variance in the response that can be explained by the model. Values closer to 1 suggest a better fit.
3. What should I do if the "Lack of Fit" for my model is significant?
A significant lack of fit suggests that your model does not adequately represent the experimental data. Here are some steps to take:
-
Check for outliers: Examine your data for any experimental runs that have yielded unusual results.
-
Consider a different model: The relationship between the factors and the response may be more complex than the quadratic model can capture. You might need to investigate higher-order models or transformations of the response variable.[2]
-
Expand the experimental design: Adding more experimental points, particularly axial points (as in a central composite design), can sometimes help to better define the response surface.
4. How can I validate the optimized extraction conditions predicted by the Box-Behnken design?
Once the model predicts the optimal conditions for this compound extraction, it is essential to perform validation experiments. This involves:
-
Running a set of new experiments (typically 3-5 replicates) at the predicted optimal conditions.
-
Measuring the this compound yield from these experiments.
-
Comparing the average experimental yield to the predicted yield from the model. A close agreement between the experimental and predicted values validates the model's accuracy.
Experimental Protocols
Protocol 1: Supercritical CO₂ Extraction of this compound [5][6]
-
Sample Preparation: Dry the aerial parts of Eclipta alba at a controlled temperature (e.g., 40-50°C) and grind to a uniform powder (e.g., 40-60 mesh).
-
Extraction:
-
Load a precise amount of the powdered plant material into the extraction vessel.
-
Set the extraction parameters (pressure, temperature, modifier concentration, and time) according to the experimental design matrix generated by the Box-Behnken methodology.
-
Pump supercritical CO₂ and the co-solvent (e.g., ethanol) through the extraction vessel at a constant flow rate.
-
-
Collection: Collect the extract in a separator vessel by reducing the pressure, which causes the precipitation of the extracted compounds.
-
Quantification: Dissolve the collected extract in a suitable solvent (e.g., methanol) and quantify the this compound content using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the dried and powdered Eclipta alba as described in Protocol 1.
-
Extraction:
-
Place a known amount of the powdered material in the microwave extraction vessel.
-
Add the appropriate volume of the selected solvent (e.g., aqueous ethanol) based on the solvent-to-solid ratio specified in the experimental design.
-
Set the microwave power and extraction time according to the Box-Behnken design matrix.
-
Perform the extraction in a closed-vessel microwave system.
-
-
Filtration and Concentration: After extraction, filter the mixture to separate the solid residue from the liquid extract. The extract can then be concentrated under reduced pressure.
-
Quantification: Analyze the this compound content in the extract using HPLC.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for optimizing this compound extraction using Box-Behnken design.
Caption: Simplified signaling pathways modulated by this compound.[10][11][12][13][14][15][16][17]
References
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces growth of breast cancer cells by stimulation of estrogen receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. The Open Educator - 5. Lack-of-fit Test [theopeneducator.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cjnmcpu.com [cjnmcpu.com]
- 17. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Wedelolactone Extraction Using Response Surface Methodology (RSM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize the extraction of wedelolactone from Eclipta alba.
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for this compound extraction?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. In the context of natural product extraction, RSM is employed to evaluate the effects of multiple independent variables (e.g., solvent concentration, temperature, extraction time) and their interactions on a response variable (e.g., this compound yield). This methodology helps in identifying the optimal conditions to maximize the extraction of this compound with a minimum number of experimental runs, saving time and resources.
Q2: Which extraction techniques can be optimized using RSM for this compound?
A2: RSM has been successfully applied to optimize various modern extraction techniques for this compound, including:
-
Aqueous Two-Phase Extraction (ATPS): An environmentally friendly method that uses a two-phase system of polymer and salt solutions.[1][2]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[3]
-
Ultrasonic-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration.[4]
-
Supercritical CO2 Extraction: A green technology that uses supercritical carbon dioxide as the solvent.[5]
Q3: What are the key independent variables to consider when designing an RSM experiment for this compound extraction?
A3: The choice of variables depends on the extraction method. However, common factors investigated in RSM studies for this compound extraction include:
-
Solvent Concentration: The type and concentration of the solvent (e.g., ethanol, methanol) significantly impact the solubility and extraction of this compound.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds like this compound.
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and extract the target compound. Prolonged extraction times can increase the risk of degradation.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[6]
-
Microwave Power (for MAE): Influences the heating rate and efficiency of extraction.[3]
-
Ultrasonic Power (for UAE): Affects the intensity of cavitation and cell wall disruption.[4]
-
pH (for ATPS): Can influence the partitioning of this compound in the two-phase system.[1][2]
Q4: How is the extracted this compound quantified?
A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable analytical method for the quantification of this compound.[7][8] High-Performance Thin-Layer Chromatography (HPTLC) has also been used for its estimation.[9] A validated HPLC method typically involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at approximately 351 nm.[8]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the optimization of this compound extraction using RSM.
Problem 1: Low this compound Yield Despite Using Optimized Conditions
| Possible Cause | Troubleshooting Step |
| Poor Raw Material Quality | The concentration of this compound in Eclipta alba can vary depending on the geographical source, harvest time, and post-harvest processing. It is advisable to source plant material from a reliable supplier and perform a preliminary analysis to determine the initial this compound content. |
| Improper Sample Preparation | The particle size of the plant material can affect the extraction efficiency. Ensure that the plant material is ground to a uniform and appropriate particle size to maximize the surface area for solvent contact. |
| Solvent Quality | The purity and grade of the solvent can influence the extraction process. Use high-purity solvents as specified in the protocol. |
| This compound Degradation | This compound can be sensitive to heat and light. Minimize exposure to high temperatures and light during and after extraction. Consider using amber-colored glassware and storing extracts at low temperatures. |
| Inaccurate Quantification | Errors in the preparation of standard solutions, calibration curve, or the HPLC/HPTLC method can lead to underestimation of the yield. Re-validate the analytical method, check the purity of the this compound standard, and ensure proper instrument calibration. |
Problem 2: Poor Fit of the RSM Model (Low R-squared value or significant lack-of-fit)
| Possible Cause | Troubleshooting Step |
| Inappropriate Range of Independent Variables | If the selected range for a variable is too narrow or too wide, it may not capture the true relationship with the response. Conduct preliminary single-factor experiments to determine a more appropriate range for each variable. |
| Incorrect Model Selection | A first-order (linear) model may not be sufficient to describe a system with curvature. If the lack-of-fit is significant, a second-order (quadratic) model should be considered to account for the curvature in the response surface. |
| Presence of Outliers | Experimental errors can lead to outlier data points that can negatively impact the model's fit. Carefully review the experimental data and consider repeating any runs that appear to be outliers. |
| High Experimental Error | Inconsistent experimental procedures can introduce significant error. Ensure that all experimental runs are conducted under identical conditions (e.g., same equipment, same batch of plant material, consistent timing). |
| Interaction Effects Not Considered | The effect of one variable may depend on the level of another. Ensure that the experimental design (e.g., Central Composite Design, Box-Behnken Design) is capable of estimating interaction terms. |
Problem 3: Inconsistent or Unreliable HPLC/HPTLC Results
| Possible Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing or Fronting) | This can be caused by column degradation, improper mobile phase pH, or interactions between this compound and active sites on the stationary phase. Check the column's efficiency, adjust the mobile phase pH, and consider using a column with end-capping. |
| Fluctuating Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or pump issues can lead to shifts in retention time. Ensure the mobile phase is well-mixed and degassed, use a column oven for temperature control, and check the HPLC pump for proper functioning. |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or column bleeding can cause baseline problems. Use high-purity solvents, flush the system, and check the detector lamp and flow cell. |
| Co-eluting Impurities | Other compounds in the extract may have similar retention times to this compound, leading to inaccurate quantification. Optimize the mobile phase composition or gradient to improve the resolution between this compound and interfering peaks. |
Data Presentation
The following tables summarize the optimal conditions and corresponding this compound yields from various RSM-based studies.
Table 1: Optimal Conditions for Aqueous Two-Phase Extraction (ATPS) of this compound
| Parameter | Optimal Value | Reference |
| PEG Molecular Weight | 6000 | [1],[2] |
| PEG Concentration (% w/v) | 18 | [1],[2] |
| Salt Concentration (Sodium Citrate, % w/v) | 17.96 | [1],[2] |
| pH | 7 | [1],[2] |
| Maximum Yield (mg/g) | 6.73 | [1],[2] |
Table 2: Optimal Conditions for Microwave-Assisted Extraction (MAE) of this compound
| Parameter | Optimal Value | Reference |
| Microwave Power (W) | 208 | [3] |
| Ethanol Concentration (%) | 90 | [3] |
| Extraction Time (min) | 26.5 | [3] |
| Solvent-to-Solid Ratio (mL/g) | 33 | [3] |
| Maximum Yield (%) | 82.67 ± 0.16 | [3] |
Table 3: Optimal Conditions for Ultrasonic-Assisted Extraction (UAE) of this compound
| Parameter | Optimal Value | Reference |
| Ethanol Concentration (%) | 48 | [4] |
| Temperature (°C) | 40 | [4] |
| Ultrasonic Power (W) | 90 | [4] |
| Solvent-to-Material Ratio (mL/g) | 50 | [4] |
| Extraction Time (min) | 11 | [4] |
| Maximum Yield (mg/g) | Not explicitly stated in the abstract | [4] |
Experimental Protocols
General Experimental Workflow for RSM Optimization
The following is a generalized protocol for optimizing this compound extraction using RSM. Specific parameters will vary based on the chosen extraction technique.
1. Preliminary Studies (Single-Factor Experiments):
-
Identify the key independent variables affecting this compound extraction (e.g., solvent concentration, temperature, time).
-
Perform single-factor experiments by varying one factor at a time while keeping others constant to determine the appropriate range for each variable for the RSM design.
2. RSM Experimental Design:
-
Choose a suitable RSM design, such as a Central Composite Design (CCD) or a Box-Behnken Design (BBD).
-
Define the levels (low, medium, high) for each independent variable based on the preliminary studies.
-
Generate the experimental runs with different combinations of the variable levels as dictated by the chosen design.
3. Extraction Procedure:
-
For each experimental run, perform the extraction of this compound from a known amount of powdered Eclipta alba using the specified conditions (e.g., MAE, UAE, ATPS).
-
Ensure consistency in all other experimental parameters not being varied in the RSM design.
4. Quantification of this compound:
-
After extraction, filter the extracts.
-
Quantify the concentration of this compound in each extract using a validated HPLC or HPTLC method.
-
Calculate the this compound yield (e.g., in mg/g of dry plant material or as a percentage).
5. Statistical Analysis and Model Fitting:
-
Enter the experimental data (independent variables and the corresponding this compound yield) into a statistical software package.
-
Fit the data to a second-order polynomial equation.
-
Perform Analysis of Variance (ANOVA) to determine the significance of the model, individual terms (linear, quadratic, and interaction), and the lack-of-fit.
6. Optimization and Validation:
-
Analyze the 3D response surface plots and contour plots generated by the software to visualize the relationship between the variables and the response.
-
Determine the optimal conditions for maximizing this compound yield from the model.
-
Perform a validation experiment using the predicted optimal conditions to confirm the accuracy of the model.
Mandatory Visualization
Caption: Workflow for Response Surface Methodology (RSM) in this compound Extraction.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Unlocking Therapeutic Potential: Comprehensive Extraction, Profiling, and Pharmacological Evaluation of Bioactive Compounds from Eclipta alba (L.) Hassk. for Dermatological Applications [mdpi.com]
- 2. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response surface methodology for the extraction of this compound from Eclipta alba using aqueous two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of sample preparation variables for this compound from Eclipta alba using Box-Behnken experimental design followed by HPLC identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of this compound accumulation in shoot cultures of Eclipta alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Activity of Wedelolactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Wedelolactone, a naturally occurring coumestan (B1194414) found in plants like Eclipta prostrata, has garnered significant attention for its potent anti-inflammatory properties. In vivo studies have consistently demonstrated its efficacy in various inflammatory models, positioning it as a promising candidate for further therapeutic development. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed protocols, and visualizations of its mechanistic pathways.
Comparative Efficacy of this compound in Preclinical Inflammation Models
This compound has demonstrated significant anti-inflammatory effects across a range of in vivo models that mimic human inflammatory diseases. These include monosodium urate (MSU)-induced gouty arthritis and peritonitis, dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, zymosan-induced shock, and collagen-induced arthritis.[1][2][3][4] Its efficacy is often compared to established anti-inflammatory drugs like dexamethasone (B1670325) and calcipotriol.[5][6]
Carrageenan-Induced Paw Edema
A widely used model for acute inflammation, carrageenan-induced paw edema, is instrumental in the initial screening of anti-inflammatory compounds.[7][8][9][10][11] The inflammatory response in this model is biphasic, with an early phase mediated by histamine (B1213489) and serotonin (B10506) and a later phase driven by prostaglandins (B1171923) and cytokines.[7] this compound has shown the ability to inhibit edema development in this model, indicating its potential to interfere with these inflammatory mediators.
Dextran Sulfate Sodium (DSS)-Induced Colitis
In a model of inflammatory bowel disease, oral administration of this compound has been shown to significantly ameliorate pathological damage to the colon.[2][12] Treatment with this compound reduces inflammatory infiltration and myeloperoxidase activity, a marker of neutrophil infiltration.[2]
Monosodium Urate (MSU)-Induced Gout and Peritonitis
This compound has been shown to suppress inflammation in models of gout.[1] In MSU-induced peritonitis, this compound treatment significantly reduces the influx of neutrophils and the production of the pro-inflammatory cytokine IL-1β.[1] Similarly, in a model of gouty arthritis, it has been demonstrated to inhibit the expression of caspase-1 (p20) and IL-1β.[1]
Collagen-Induced Arthritis (CIA)
In a murine model of rheumatoid arthritis, intraperitoneal administration of this compound ameliorated ankle joint swelling and cartilage degradation.[4] It was observed to decrease the infiltration of inflammatory cells and the release of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IL-18 in the synovial tissues.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies, showcasing the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on DSS-Induced Colitis in Rats [2]
| Treatment Group | Dose | Disease Activity Index (DAI) | Myeloperoxidase (MPO) Activity (U/g tissue) | IL-6 Levels (pg/mg protein) | p-STAT3/STAT3 Ratio |
| Control | - | 0.5 ± 0.2 | 1.2 ± 0.3 | 25.3 ± 4.1 | 0.1 ± 0.02 |
| DSS | - | 4.8 ± 0.6 | 8.9 ± 1.1 | 158.7 ± 15.2 | 0.8 ± 0.1 |
| This compound | 50 mg/kg | 2.5 ± 0.4 | 4.3 ± 0.7 | 85.1 ± 9.8 | 0.4 ± 0.05 |
| This compound | 100 mg/kg | 1.2 ± 0.3 | 2.1 ± 0.5 | 42.6 ± 5.3 | 0.2 ± 0.03 |
Table 2: Effect of this compound on MSU-Induced Peritonitis in Mice [1]
| Treatment Group | Dose | Neutrophil Influx (x10^6 cells/mL) | IL-1β Levels (pg/mL) |
| Control | - | 0.1 ± 0.05 | 50 ± 10 |
| MSU | - | 5.2 ± 0.8 | 850 ± 120 |
| This compound | 10 mg/kg | 2.8 ± 0.5 | 420 ± 60 |
| This compound | 20 mg/kg | 1.5 ± 0.3 | 210 ± 40 |
Mechanistic Insights: Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms identified are the inhibition of the NF-κB and MAPK pathways, suppression of the NLRP3 inflammasome, and downregulation of the IL-6/STAT3 signaling pathway.[2][12][13][14]
NF-κB and MAPK Signaling Pathways
This compound has been shown to inhibit the activation of the NF-κB pathway, a crucial regulator of inflammation.[13][15][16] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[16][17] This action blocks the nuclear translocation of the p50/p65 subunits of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[13][16] Additionally, this compound can suppress the MAPK signaling pathway, which also plays a role in the inflammatory response.[13]
References
- 1. This compound facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates synovial inflammation and cardiac complications in a murine model of collagen-induced arthritis by inhibiting NF-κB/NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. criver.com [criver.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Carrageenan-induced rat paw edema model: Significance and symbolism [wisdomlib.org]
- 12. benchchem.com [benchchem.com]
- 13. Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Wedelolactone and Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of the natural compound wedelolactone against two widely used synthetic non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac (B195802) and celecoxib (B62257). The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and synthetic NSAIDs stem from their distinct mechanisms of action. While synthetic NSAIDs primarily target the cyclooxygenase (COX) enzymes, this compound exerts its effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
This compound: This natural coumestan (B1194414) primarily inhibits the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, this compound blocks the translocation of the NF-κB p65 subunit into the nucleus. This, in turn, downregulates the expression of a wide array of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[1][2][3][4] Some studies also suggest that this compound can inhibit the NLRP3 inflammasome and phosphodiesterase 4 (PDE4), further contributing to its anti-inflammatory profile.
Synthetic NSAIDs:
-
Diclofenac: A non-selective COX inhibitor, diclofenac blocks both COX-1 and COX-2 enzymes.[5][6] The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects by reducing the production of prostaglandins (B1171923). However, the simultaneous inhibition of the constitutively expressed COX-1 enzyme can lead to gastrointestinal side effects.[6]
-
Celecoxib: As a selective COX-2 inhibitor, celecoxib was developed to minimize the gastrointestinal adverse effects associated with non-selective NSAIDs.[6][7] It specifically targets the inducible COX-2 enzyme at sites of inflammation, thereby decreasing prostaglandin (B15479496) synthesis while having a minimal effect on the gastroprotective prostaglandins produced by COX-1.[6][7]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound, diclofenac, and celecoxib from various in vitro and in vivo studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited in the currently available literature.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target/Assay | Cell Line | IC50 / Inhibition | Reference |
| This compound | TNF-α production | Human Renal Mesangial Cells (LPS-induced) | Significant inhibition at 10-20 µmol/L | [8] |
| IL-1β production | Human Renal Mesangial Cells (LPS-induced) | Significant inhibition at 10-20 µmol/L | [8] | |
| NO production | Human Renal Mesangial Cells (LPS-induced) | Significant inhibition at 10-20 µmol/L | [8] | |
| COX-2 expression | RAW264.7 cells (LPS-induced) | Significant inhibition at 0.2, 2, 20 µmol/L | [9] | |
| PGE2 production | RAW264.7 cells (LPS-induced) | Significant inhibition at 0.2, 2, 20 µmol/L | [9] | |
| TNF-α production | RAW264.7 cells (LPS-induced) | Significant inhibition at 0.2, 2, 20 µmol/L | [9] | |
| Diclofenac | COX-1 Activity | Healthy Subjects (ex vivo) | 92.2% inhibition (75 mg, twice daily) | [5] |
| COX-2 Activity | Healthy Subjects (ex vivo) | Potent inhibition (75 mg, twice daily) | [5] | |
| Celecoxib | COX-1 Activity | Healthy Subjects (ex vivo) | 20.2% inhibition (200 mg, twice daily) | [5] |
| COX-2 Activity | Healthy Subjects (ex vivo) | Significant inhibition (200 mg, twice daily) | [5] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose | Animal Model | % Inhibition of Edema | Reference |
| Methanolic Extract of Eclipta prostrata | 100 mg/kg | Rat | 34.02% | [10] |
| 200 mg/kg | Rat | 38.80% | [10] | |
| Indomethacin (Reference Drug) | Not specified | Rat | 48.47% | [10] |
| Diclofenac Sodium | 5 mg/kg | Rat | 74.19% (in combination with ascorbic acid) | [11] |
Note: The data for this compound in this model is from a methanolic extract of Eclipta prostrata, not the purified compound.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for replication and further investigation.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This in vitro assay is widely used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophage cells stimulated with LPS.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, diclofenac, celecoxib) and pre-incubated for 1-2 hours.
-
LPS (from E. coli, serotype O111:B4) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without LPS or test compound) and a positive control group (with LPS but without the test compound) are included.
-
After a 24-hour incubation period, the cell culture supernatant is collected for the quantification of inflammatory mediators.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2): PGE2 levels are measured by ELISA to assess COX-2 activity.
-
-
Data Analysis: The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group. IC50 values (the concentration of the compound that causes 50% inhibition) can be determined from dose-response curves.
Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of test compounds.
-
Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Experimental Procedure:
-
The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (e.g., this compound, diclofenac) or vehicle (control) is administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce edema.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the basal paw volume.
-
The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of Action: this compound vs. Synthetic NSAIDs.
Experimental Workflows
Caption: Workflows for In Vitro and In Vivo Anti-inflammatory Assays.
Conclusion
This compound and synthetic NSAIDs like diclofenac and celecoxib demonstrate significant anti-inflammatory properties, albeit through different primary mechanisms. This compound's broad-spectrum action on the NF-κB signaling pathway suggests its potential to modulate a wider range of inflammatory mediators compared to the more targeted COX inhibition of synthetic NSAIDs. However, the available literature lacks direct, quantitative comparisons of the potency of purified this compound against these synthetic drugs in standardized assays.
For researchers and drug development professionals, this guide highlights the therapeutic potential of this compound as an anti-inflammatory agent and underscores the need for further head-to-head comparative studies to fully elucidate its efficacy relative to established synthetic drugs. Such studies will be crucial in determining its potential as a lead compound for the development of new anti-inflammatory therapies.
References
- 1. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates synovial inflammation and cardiac complications in a murine model of collagen-induced arthritis by inhibiting NF-κB/NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on COX-2, NO and TNF-α expression in lipopolysaccharide induced RAW264.7 cells [manu41.magtech.com.cn]
- 10. ijfmr.com [ijfmr.com]
- 11. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wedelolactone and Luteolin on Breast Cancer Cells: Cytotoxicity and Mechanistic Insights
For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic effects of potential therapeutic compounds is paramount. This guide provides a detailed, data-driven comparison of two natural compounds, wedelolactone and luteolin (B72000), and their impact on breast cancer cells.
This analysis synthesizes experimental data to objectively compare their performance, offering insights into their mechanisms of action through detailed experimental protocols and signaling pathway visualizations.
Quantitative Comparison of Cytotoxic Effects
A direct comparative study and several individual investigations have provided quantitative data on the cytotoxic effects of this compound and luteolin on various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Compound | Cell Line | Assay | IC50 Value | Key Findings |
| Luteolin | MDA-MB-231 | CCK-8 | 39.31 µM (48h) | Significantly inhibits cell viability in a dose- and time-dependent manner.[1] |
| 4T1 | CCK-8 | 63.06 µM (48h) | Demonstrates cytotoxic effects on this triple-negative breast cancer cell line.[1] | |
| MCF-7 | SRB | More cytotoxic than this compound | Showed significantly higher cytotoxicity compared to this compound in a direct comparison.[2] | |
| MDA-MB-231 | SRB | More cytotoxic than this compound | Consistently more potent than this compound in inhibiting cell growth.[2] | |
| This compound | MDA-MB-231 | Proteasome Inhibition (Chymotrypsin-like activity) | 27.8 µM (10h) | Inhibits the proteasome, a key mechanism of its cytotoxicity.[3] |
| MDA-MB-468 | Proteasome Inhibition (Chymotrypsin-like activity) | 12.78 µM (10h) | Shows potent proteasome inhibitory activity in this cell line.[3] | |
| T47D | Proteasome Inhibition (Chymotrypsin-like activity) | 19.45 µM (10h) | Effective in inhibiting proteasome function in another breast cancer cell line.[3] | |
| MCF-7 | SRB | Less cytotoxic than luteolin | Exhibited significantly lower cytotoxic effects compared to luteolin.[2] | |
| MDA-MB-231 | SRB | Less cytotoxic than luteolin | Showed less potent growth inhibition compared to luteolin.[2] |
Key Observation: Direct comparative studies indicate that luteolin is a more potent cytotoxic agent than this compound in the breast cancer cell lines tested.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay (as used in the direct comparison)
-
Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound or luteolin (e.g., 15-60 µM) for a specified duration (e.g., 24 hours). A vehicle-treated group serves as a control.[2]
-
Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is read at a wavelength of 515 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Plating: Cells are seeded into 96-well plates and incubated to allow for cell attachment.
-
Compound Addition: The cells are then treated with various concentrations of the test compound (luteolin or this compound) and incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Following the incubation period, MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a spectrophotometer, typically at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining
-
Cell Treatment: Breast cancer cells are treated with this compound or luteolin at desired concentrations for a specific time.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. This allows for the quantification of the apoptotic cell population.[1]
Signaling Pathways and Mechanisms of Action
Luteolin: A Multi-Targeted Approach to Inducing Cytotoxicity
Luteolin exerts its cytotoxic effects by modulating multiple signaling pathways, leading to cell cycle arrest and apoptosis.[4] It has been shown to inhibit the proliferation of breast cancer cells by targeting pathways such as PI3K/Akt, MAPK/ERK1/2, EGFR, and NF-κB.[4] Luteolin can induce apoptosis through both the intrinsic and extrinsic pathways.[2] In the intrinsic pathway, it can alter the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction. In the extrinsic pathway, it can enhance the expression of death receptors.
Caption: Luteolin's multi-target inhibition of key survival pathways.
This compound: Targeting the Proteasome for Cell Death
The primary mechanism of this compound's cytotoxic action in breast cancer cells is the inhibition of the proteasome.[3] The proteasome is a critical cellular machinery responsible for degrading ubiquitinated proteins, including those that regulate the cell cycle and apoptosis. By inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, this compound leads to the accumulation of key regulatory proteins such as p21, p27, p53, and Bax.[3] This accumulation disrupts normal cell cycle progression and triggers apoptosis. Furthermore, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is also crucial for cell survival and proliferation.[5]
Caption: this compound's inhibition of the proteasome and Akt/mTOR pathway.
Conclusion
Based on the available experimental data, luteolin demonstrates superior cytotoxic and pro-apoptotic effects compared to this compound in the tested breast cancer cell lines. Luteolin's broad-spectrum activity on multiple key signaling pathways contrasts with this compound's more targeted inhibition of the proteasome and Akt/mTOR pathway. This comparative guide provides a foundation for researchers to make informed decisions in the preclinical development of potential anticancer agents. Further in-vivo studies are warranted to validate these in-vitro findings and to explore the full therapeutic potential of these natural compounds.
References
- 1. Frontiers | Luteolin inhibits triple-negative breast cancer by inducing apoptosis and autophagy through SGK1-FOXO3a-BNIP3 signaling [frontiersin.org]
- 2. Anti-breast tumor activity of Eclipta extract in-vitro and in-vivo: novel evidence of endoplasmic reticulum specific localization of Hsp60 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin: Anti-breast Cancer Effects and Mechanisms [xiahepublishing.com]
- 5. This compound inhibits breast cancer-induced osteoclastogenesis by decreasing Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC-PDA Methods for Wedelolactone Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. Wedelolactone, a key phytoconstituent in Eclipta alba, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative overview of validated High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) methods for the analysis of this compound, offering a comprehensive look at their performance characteristics. Furthermore, a comparison with alternative analytical techniques is presented to aid in selecting the most suitable method for specific research needs.
Performance Comparison of Analytical Methods for this compound
The following table summarizes the validation parameters of different analytical methods for the quantification of this compound, providing a clear comparison of their performance.
| Parameter | HPLC-PDA Method 1 | HPLC-PDA Method 2 | Alternative Method: HPTLC | Alternative Method: UPLC |
| Linearity Range (µg/mL) | 5 - 100[1][2][3] | 2.5 - 140[4][5] | 0.4 - 0.8 (ng/spot)[6] | 1.9375 - 124[7] |
| Correlation Coefficient (r²) | >0.998[1][8] | 0.9997[4][5] | 0.9963[6] | 0.999[7] |
| Accuracy (% Recovery) | >95%[1][8] | 99.5 - 103.6%[4][5] | - | - |
| Precision (Intra-day RSD%) | 0.15 - 1.30%[1][8] | < 2.0%[4][5] | < 1.0%[6] | - |
| Precision (Inter-day RSD%) | 1.51 - 2.83%[1][8] | < 2.0%[4][5] | - | - |
| Limit of Detection (LOD) (µg/mL) | 2[1][8] | 0.084[4][5] | 0.1 (ng/spot)[6] | - |
| Limit of Quantification (LOQ) (µg/mL) | 5[1][8] | 0.25[4][5] | 0.2 (ng/spot)[6] | 1.9375[7] |
Detailed Experimental Protocols
HPLC-PDA Method 1
This method offers a rapid and sensitive approach for the quantification of this compound.[1][8]
-
Sample Preparation: A standard stock solution of this compound (1000 µg/mL) is prepared in HPLC grade methanol (B129727).[1] Working standards are prepared by appropriate dilution. Extracts of Eclipta alba are prepared by dissolving 1 mg of the extract in 1 mL of methanol and filtering through a 0.45 µm membrane filter.[1]
-
Chromatographic Conditions:
HPLC-PDA Method 2
This method provides a highly sensitive and accurate quantification of this compound.[4][5]
-
Sample Preparation: Similar to Method 1, standard solutions are prepared from a stock solution. Plant materials (root, stem, leaves, flowers) are dried and powdered for extraction.
-
Chromatographic Conditions:
Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and high-throughput alternative for the quantification of this compound.
-
Sample Preparation: Samples are dissolved in methanol.[6]
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.[9]
-
Mobile Phase: Toluene: ethyl acetate: acetone: formic acid (6:2:1:1, v/v/v/v).[6]
-
Detection: Densitometric scanning in absorbance mode at 351 nm.[6][9]
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC-PDA method for this compound analysis.
Caption: Workflow for HPLC-PDA Method Validation.
References
- 1. scielo.br [scielo.br]
- 2. phcogj.com [phcogj.com]
- 3. researchgate.net [researchgate.net]
- 4. Development, validation and application of RP-HPLC method for quantitative estimation of this compound in different accessions and plant parts of Eclipta alba (L.) | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma and its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
Wedelolactone's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of existing literature reveals the potent and varied anticancer activities of wedelolactone, a naturally occurring coumestan, across a spectrum of cancer cell lines. This guide synthesizes key findings on its cytotoxic effects, underlying molecular mechanisms, and the experimental methodologies used to elucidate them, offering a valuable resource for researchers in oncology and drug discovery.
Quantitative Comparison of Anticancer Activity
The efficacy of this compound in inhibiting cancer cell growth, as measured by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer types and even within the same cancer subtype. The following table summarizes the IC50 values of this compound in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | LNCaP (Androgen-sensitive) | ~8–12 | [1] |
| PC3 (Androgen-independent) | ~8–12 | [1] | |
| DU145 (Androgen-independent) | ~8–12 | [1] | |
| Breast Cancer | MDA-MB-231 (Triple-negative) | 27.8 | [2] |
| MDA-MB-468 (Triple-negative) | 12.78 | [2] | |
| T47D (Estrogen receptor-positive) | 19.45 | [2] | |
| MCF-7 (Estrogen receptor-positive) | Not specified, but cytotoxic at µM concentrations | [3] | |
| Ovarian Cancer | PA-1 | 10 | [4] |
| A2780 (Cisplatin-sensitive) | Data not explicitly provided, but effective | [5] | |
| A2780cisR (Cisplatin-resistant) | Data not explicitly provided, but more effective than cisplatin | [5] | |
| A2780ZD0473R (Cisplatin-resistant) | Data not explicitly provided, but effective | [5] | |
| Cervical Cancer | HeLa | 14.85 ± 0.70 | [6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
c-Myc Oncogenic Signaling Pathway
In prostate cancer cells, this compound has been shown to significantly downregulate the expression of the c-Myc oncogene at both the mRNA and protein levels.[7] This leads to a reduction in c-Myc's transcriptional activity, thereby inhibiting tumor cell growth and invasion.
PKCε/Akt Survival Pathway
In prostate cancer, this compound induces apoptosis by downregulating protein kinase C epsilon (PKCε) without affecting the Akt survival pathway.[1][8] This suggests a selective mechanism of action that targets specific survival signals within the cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's anticancer activity.
Cell Viability Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of this compound on cancer cells.
Workflow:
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours.[1]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours at 37°C.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
Protocol Details:
-
Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., c-Myc, PKCε, Akt, β-actin) overnight at 4°C.[7]
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis induced by this compound.
Protocol Details:
-
Cell Treatment: Cells are treated with this compound for a specified period (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion
This compound demonstrates significant anticancer activity across a variety of cancer cell lines by targeting key oncogenic signaling pathways. The data presented in this guide highlights its potential as a therapeutic agent and provides a foundation for further research into its clinical applications. The detailed protocols offer a standardized approach for researchers to validate and expand upon these findings.
References
- 1. This compound, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-breast tumor activity of Eclipta extract in-vitro and in-vivo: novel evidence of endoplasmic reticulum specific localization of Hsp60 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with this compound and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Cytotoxic Effect from Combination of this compound and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Synergistic Potential of Wedelolactone and Cisplatin in HeLa Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic cytotoxic effects of combining wedelolactone with the conventional chemotherapeutic agent, cisplatin (B142131), in human cervical cancer (HeLa) cells. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and development in this promising area of cancer therapy.
The combination of natural compounds with traditional chemotherapy is a burgeoning field of research aimed at enhancing therapeutic efficacy and mitigating adverse effects. This guide focuses on the phytochemical this compound and its synergistic interaction with cisplatin, a cornerstone in the treatment of cervical cancer. The data presented herein is primarily derived from a key study that first reported the cytotoxic activity of this compound in HeLa cells, both as a single agent and in combination with cisplatin.[1][2][3]
Quantitative Analysis of Cytotoxicity
The synergistic effect of combining this compound and cisplatin was quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) of each compound individually and by calculating the Combination Index (CI) for various treatment sequences. The CI value is a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: IC50 Values of this compound and Cisplatin in HeLa Cells
| Compound | IC50 (µM) |
| This compound | 25.3 ± 1.5 |
| Cisplatin | 8.7 ± 0.8 |
Data represents the mean ± standard deviation from multiple experiments.
Table 2: Combination Index (CI) for this compound and Cisplatin Combinations in HeLa Cells
| Drug Administration Sequence | Combination Index (CI) | Interpretation |
| Co-administration (0/0) | < 1 | Synergistic |
| Cisplatin 4h prior to this compound (4/0) | < 1 | Synergistic |
| This compound 4h prior to Cisplatin (0/4) | < 1 | Synergistic |
These results demonstrate that this compound and cisplatin exhibit a synergistic cytotoxic effect in HeLa cells, regardless of the sequence of administration.[1][2][3][4] This finding is significant as it suggests a robust interaction that is not dependent on a specific treatment schedule.
Experimental Protocols
The following section details the methodology employed to assess the cytotoxic effects of this compound and cisplatin on HeLa cells.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, cisplatin, or their combination for 48 hours. For sequential treatments, the first drug is added for 4 hours, then removed, and the second drug is added for the remainder of the 48-hour period.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT reagent (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 values are calculated using dose-response curve fitting software. The Combination Index is calculated using the median effect principle.[1][2][3]
Visualizing the Synergistic Interaction
The following diagrams illustrate the experimental workflow and the proposed signaling pathways involved in the synergistic action of this compound and cisplatin.
Caption: Experimental workflow for assessing cell viability using the MTT assay.
The synergistic effect of this compound and cisplatin is proposed to be mediated through the inhibition of key survival pathways in cancer cells. This compound is a known inhibitor of the Akt and NF-κB signaling pathways, both of which are implicated in cisplatin resistance.[1] By inhibiting these pathways, this compound may sensitize HeLa cells to the cytotoxic effects of cisplatin.
Caption: Proposed mechanism of synergistic cytotoxicity of this compound and cisplatin in HeLa cells.
Conclusion
The combination of this compound and cisplatin demonstrates a significant synergistic cytotoxic effect against HeLa cells. This guide provides the foundational data and methodologies for researchers to build upon this promising therapeutic strategy. Further in-depth studies are warranted to elucidate the precise molecular mechanisms and to evaluate the in vivo efficacy and safety of this combination for the treatment of cervical cancer. The potential of this compound to sensitize cancer cells to conventional chemotherapeutic agents opens new avenues for developing more effective and less toxic cancer treatments.
References
- 1. Synergistic Cytotoxic Effect from Combination of this compound and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Cytotoxic Effect from Combination of this compound and Cisplatin in HeLa Cell Line: A Novel Finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
A Comparative Analysis of Wedelolactone and Demethylwedelolactone in Eclipta alba
For Researchers, Scientists, and Drug Development Professionals
Eclipta alba, commonly known as Bhringraj, is a medicinal plant recognized for its therapeutic properties, largely attributed to the presence of coumestans, particularly wedelolactone and demethylthis compound (B190455).[1] These compounds are noted for their antihepatotoxic, anti-inflammatory, and potential anticancer activities.[2][3] This guide provides a comparative overview of the levels of these two key bioactive compounds in Eclipta alba, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of this compound and Demethylthis compound
The concentration of this compound and demethylthis compound in Eclipta alba varies significantly depending on the plant part, the extraction solvent, and the method used. The following table summarizes quantitative data from a study that analyzed their distribution in different parts of the plant using a methanolic Soxhlet extraction method.
| Plant Part | This compound (% w/w of dry part) | Demethylthis compound (% w/w of dry part) |
| Leaves | 1.152 | 0.021 |
| Stems | 0.055 | 0.395 |
| Roots | Not specified | 0.003 |
| Whole Plant (Methanol Soxhlet) | 0.233 | 0.159 |
| Whole Plant (Water:Ethanol Extraction) | 0.271 | 0.184 |
Data sourced from Mendes et al., 2014.[4]
As the data indicates, the highest concentration of this compound is found in the leaves, while the stems are richest in demethylthis compound.[4] The choice of extraction solvent also influences the yield, with a water:ethanol mixture showing slightly higher extraction efficiency for both compounds from the whole plant compared to methanol (B129727) extraction.[4]
Experimental Protocols
Accurate quantification of this compound and demethylthis compound is crucial for standardization and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for this purpose.[5][6][7]
Extraction Methodology: Soxhlet Extraction
This method is commonly employed for the exhaustive extraction of phytoconstituents.
-
Preparation : Dried, powdered plant material of Eclipta alba is used.
-
Extraction : The powdered material is placed in a thimble and extracted with methanol using a Soxhlet apparatus for several hours.[7][8]
-
Concentration : The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[8]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A validated isocratic reverse-phase HPLC (RP-HPLC) method can be used for the simultaneous estimation of this compound and demethylthis compound.
-
Column : A C8 or C18 column is typically used as the stationary phase.[6][7]
-
Mobile Phase : A mixture of acetonitrile (B52724) and 0.1% v/v orthophosphoric acid in water is a common mobile phase.[6] Another reported mobile phase is a mixture of acetonitrile and water (35:65 % v/v).[7]
-
Detection : The eluent is monitored using a photodiode array (PDA) detector at a wavelength of 351 nm.[7]
-
Quantification : The amounts of this compound and demethylthis compound in the sample are determined by comparing their peak areas with those of standard reference compounds.[9]
Signaling Pathway and Experimental Workflow
This compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[3] Its inhibitory action leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines. This mechanism is relevant to its observed anti-psoriasis effects.[3]
Below is a diagram illustrating the experimental workflow for the extraction and quantification of this compound and demethylthis compound from Eclipta alba.
Caption: Experimental workflow for quantification.
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound through PDE4 inhibition.
Caption: this compound's anti-inflammatory pathway.
References
- 1. medicalresearchjournal.org [medicalresearchjournal.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. DETERMINATION OF this compound AND DEMETHYLthis compound IN ECLIPTA ALBA (L) HASSK BY HPLC | Semantic Scholar [semanticscholar.org]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. tsijournals.com [tsijournals.com]
- 8. benchchem.com [benchchem.com]
- 9. DE3525363A1 - Process for the preparation of extracts of Eclipta alba standardized for this compound and/or desmethylthis compound and use of the extracts for the preparation of a liver therapeutic - Google Patents [patents.google.com]
A Comparative Guide to the Quantitative Analysis of Wedelolactone in Ayurvedic Formulations: HPLC vs. HPTLC
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds in complex herbal matrices is paramount for ensuring the quality, efficacy, and safety of Ayurvedic formulations. Wedelolactone, a key hepatoprotective coumestan (B1194414) found in Eclipta alba, serves as a critical marker for standardization. This guide provides a detailed comparison of two prominent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantitative determination of this compound, supported by experimental data and detailed protocols.
Method Performance: A Head-to-Head Comparison
The choice of analytical technique hinges on a variety of factors, including sensitivity, specificity, throughput, and cost. Below is a summary of the performance characteristics of validated HPLC and HPTLC methods for this compound quantification.
Table 1: Performance Comparison of HPLC and HPTLC for this compound Quantification
| Parameter | HPLC (Reverse-Phase) | HPTLC |
| Linearity Range | 5 - 100 µg/mL[1][2] | 100 - 1000 ng/spot |
| Limit of Detection (LOD) | 0.5 µg/mL[1][2] | 40 ng/spot |
| Limit of Quantification (LOQ) | 1 µg/mL[1][2] | 100 ng/spot |
| Accuracy (Recovery) | 98.8% - 101.59%[1] | 99.77% - 100.27% |
| Precision (%RSD) | < 2%[1] | < 2.00% |
| Specificity | High, based on retention time and UV spectra[1] | Good, based on Rf value and in-situ spectra |
| Analysis Time per Sample | ~10-15 minutes[1] | Shorter for multiple samples run simultaneously |
| Solvent Consumption | Higher per sample | Lower per sample |
| Throughput | Sequential | High (multiple samples per plate) |
Experimental Workflow
The general workflow for the quantification of this compound in Ayurvedic formulations involves sample preparation, chromatographic separation and detection, and data analysis. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated reverse-phase HPLC method.[1]
1. Sample Preparation:
-
For Solid Formulations (e.g., Tablets): Accurately weigh and powder the tablets. Extract a known amount of the powder with methanol by sonication or reflux.[3]
-
For Liquid Formulations (e.g., Syrups): Mix a known volume of the syrup with a suitable solvent like chloroform (B151607) to separate the analyte from the matrix.[4]
-
For Oil-Based Formulations: A suitable extraction method, such as liquid-liquid extraction with methanol, should be employed to isolate this compound from the oily matrix.[1]
-
Final Step for all Formulations: Filter the extract through a 0.45 µm syringe filter prior to injection.[4]
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mobile phase of methanol and 0.2% formic acid in water (57:43 v/v) is commonly used.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 351 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Run Time: Approximately 10 minutes.[1]
3. Calibration Curve:
-
Prepare a stock solution of this compound standard in methanol.
-
From the stock solution, prepare a series of working standards in the concentration range of 5-100 µg/mL.[1]
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
4. Quantification:
-
Inject the prepared sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol is based on a validated HPTLC method for the quantification of this compound.
1. Sample and Standard Preparation:
-
Sample Preparation: Extract the Ayurvedic formulation with methanol as described for the HPLC method.
-
Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A common mobile phase is a mixture of toluene, ethyl acetate, and formic acid (e.g., 5:5:0.1 v/v/v).
-
Application: Apply the sample and standard solutions as bands on the HPTLC plate using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: After development, dry the plate and perform densitometric scanning at 351 nm.
3. Calibration Curve:
-
Apply different volumes of the standard solution to the HPTLC plate to obtain a concentration range of 100-1000 ng/spot.
-
Develop and scan the plate as described above.
-
Plot a calibration curve of peak area versus the amount of this compound.
4. Quantification:
-
From the peak area of this compound in the sample track, calculate the amount of this compound using the calibration curve.
Logical Comparison of Method Selection
The decision to use HPLC or HPTLC depends on the specific analytical requirements. The following diagram outlines the key considerations for method selection.
Caption: Logic for selecting between HPLC and HPTLC.
References
A Comparative Guide to 5-Lipoxygenase Inhibitors for Prostate Cancer: Wedelolactone and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The 5-lipoxygenase (5-LOX) pathway plays a crucial role in the survival and progression of prostate cancer, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of wedelolactone, a natural coumestan, with other notable 5-LOX inhibitors—zileuton, licofelone, and MK-591—that have been investigated for their potential in treating prostate cancer. The information is compiled from various experimental studies to offer a comprehensive overview of their efficacy and mechanisms of action.
Mechanism of Action: Targeting the 5-LOX Pathway
The 5-LOX enzyme is a key player in the metabolism of arachidonic acid, leading to the production of leukotrienes and 5-hydroxyeicosatetraenoic acid (5-HETE). These molecules are implicated in promoting cancer cell survival, proliferation, and metastasis. The inhibitors discussed in this guide interfere with this pathway at different points, ultimately leading to the induction of apoptosis (programmed cell death) in prostate cancer cells.
This compound, a natural product, has been shown to be a potent inhibitor of 5-LOX, with a reported IC50 value of approximately 2.5 µM[1]. Its anticancer effects in prostate cancer are mediated through the downregulation of Protein Kinase C epsilon (PKCε) and the oncogenic transcription factor c-Myc[1][2]. Notably, this action is independent of the Akt survival pathway[1].
dot
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data on the efficacy of this compound and other 5-LOX inhibitors in prostate cancer cell lines. It is important to note that this data is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro 5-LOX Inhibition
| Inhibitor | IC50 (µM) | Assay Type | Source |
| This compound | ~2.5 | Not Specified | [1] |
Table 2: Anti-proliferative and Cytotoxic Effects on Prostate Cancer Cells
| Inhibitor | Cell Line(s) | IC50 (µM) | Assay | Duration (h) | Source |
| This compound | LNCaP, PC-3, DU145 | 8 - 12 | Cell Viability | Not Specified | [1] |
| Licofelone | TR-75 | 10 | Growth Inhibition | 48 | [3] |
| Zileuton | PC-3 | 10 (used conc.) | Motility/Invasion | Not Specified | [4] |
| MK-591 | C4-2B | Not Specified | Cell Viability | 72 | [5][6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, this section details the methodologies for the key experiments.
5-Lipoxygenase (5-LOX) Inhibition Assay
A common method to determine the inhibitory effect of a compound on 5-LOX activity is through a spectrophotometric or fluorometric assay.
-
Principle: The assay measures the production of 5-HETE or other downstream products of the 5-LOX pathway. The inhibition of the enzyme activity by a test compound is quantified by a decrease in the product formation compared to a control.
-
General Protocol:
-
Enzyme Preparation: Purified recombinant human 5-LOX or cell lysates containing the enzyme are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) in an appropriate buffer.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Detection: The formation of the product is measured using a spectrophotometer or fluorometer at a specific wavelength.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.
-
Cell Viability Assays (MTT/MTS)
These colorimetric assays are widely used to assess the effect of compounds on cell proliferation and viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the 5-LOX inhibitor for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well and incubated for a few hours.
-
Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.
-
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
-
General Protocol:
-
Cell Treatment: Cells are treated with the 5-LOX inhibitor.
-
Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubation: Cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.
-
dot
Conclusion
This compound demonstrates significant potential as a 5-LOX inhibitor for prostate cancer therapy, inducing apoptosis through the downregulation of key survival pathways. While direct comparative studies are limited, the available data suggests its efficacy is within a similar range to other synthetic 5-LOX inhibitors like licofelone. Further head-to-head studies employing standardized protocols are warranted to definitively establish the comparative potency and therapeutic index of these compounds. The detailed methodologies and comparative data presented in this guide provide a valuable resource for researchers aiming to advance the development of novel 5-LOX-targeting therapies for prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.cn [abcam.cn]
- 3. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Synthesized Wedelolactone: A Comparative Analysis of Analytical Techniques
For researchers and professionals in drug development, ensuring the purity of synthesized active compounds like wedelolactone is a critical step that underpins the reliability of biological and pharmacological studies. This guide provides an objective comparison of common analytical methods for assessing the purity of synthesized this compound, supported by experimental data and detailed protocols.
The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical technique for purity determination depends on various factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key quantitative parameters of various methods applied to the analysis of this compound and related compounds, offering a baseline for comparison.
| Analytical Method | Analyte | Stationary Phase/Column | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Reference |
| HPLC-PDA | This compound | C18 | Methanol: Water: Acetic Acid (95:5:0.04, v/v/v) | PDA at 352 nm | 5 - 80 µg/mL | 2 µg/mL | 5 µg/mL | [1] |
| RP-HPLC | This compound | C18 | Acetonitrile (B52724): Water (35:65, v/v) | UV at 351 nm | 300 - 1500 ng/mL | 100 ng/mL | 300 ng/mL | [2] |
| UPLC | This compound | Kromasil C18 (250 x 4.6 mm, 5.0 µm) | Gradient of Methanol and 0.5% Acetic Acid in Water | UV at 351 nm | 1.9375 - 124 µg/mL | - | 1.9375 µg/mL | [3] |
| HPTLC | This compound | HPTLC aluminum plates precoated with silica (B1680970) gel 60 F254 | Toluene: Ethyl Acetate: Formic Acid (5:5:0.1, v/v/v) | Densitometric analysis at 351 nm | - | 40 ng/spot | 100 ng/spot | [4][5] |
| HPTLC | This compound | Precoated aluminum silica gel F plates | Toluene: Ethyl Acetate (9:1, v/v) | Densitometric analysis at 366 nm | 1 - 80 µ g/spot | - | - | [6][7] |
| qNMR | Natural Products | - | - | ¹H NMR | - | - | Can quantify impurities at the 1% level | [8][9] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; PDA: Photodiode Array Detector.
Experimental Protocols
Accurate and reproducible purity assessment relies on well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolution and quantitative capabilities.
Protocol for RP-HPLC Analysis of this compound:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (35:65 v/v) is effective.[2] Alternatively, a mixture of methanol, water, and acetic acid (95:5:0.04 v/v/v) can be used.[1] All solvents should be of HPLC grade and degassed prior to use.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Column Temperature: Maintained at 25 °C.
-
Detection: UV detection at 351 nm or 352 nm, which is the absorption maximum for this compound.[1][2]
-
Sample Preparation: A stock solution of synthesized this compound is prepared in a suitable solvent like methanol.[2] This stock is then diluted with the mobile phase to create a series of calibration standards and the sample for analysis.
-
Quantification: The purity is determined by calculating the percentage of the area of the main this compound peak relative to the total area of all peaks in the chromatogram (Area Percent method). For absolute quantification, a calibration curve is constructed using certified reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying impurities.
Protocol for LC-MS Analysis of this compound:
-
LC System: A UPLC or HPLC system coupled to a mass spectrometer.
-
Column: A C18 column (e.g., 150 mm x 4.60 mm) is suitable.[10]
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[10] A typical gradient could be 10-30% B over 20 minutes.[10]
-
Flow Rate: Maintained at an appropriate rate for the column dimensions, e.g., 1.0 mL/min.[3]
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.[10]
-
Ionization Mode: Positive or negative ion mode can be selected based on the analyte's properties. For flavonoids, negative ion mode is often effective.
-
Scan Range: A mass range of m/z 100 to 1000 is typically scanned to detect this compound and potential impurities.[10]
-
Data Analysis: Purity is assessed by comparing the peak area of this compound in the total ion chromatogram (TIC) to the areas of all other detected peaks. The mass-to-charge ratio (m/z) of each peak can be used to tentatively identify impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the compound itself. It provides both structural and quantitative information in a single experiment.
Protocol for ¹H-qNMR Purity Assessment:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed amount of the synthesized this compound and a certified internal standard (with a known purity) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T₁ relaxation time of the signals of interest).
-
A 90° pulse angle should be accurately calibrated.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing: The acquired FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
-
Quantification: The purity of the this compound sample is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard. The molar ratio is then used to determine the purity of the analyte. The "100%" method, where the integral of the main compound's signals is compared to the sum of all signals (including impurities), can also be used for a relative purity assessment.[11]
Workflow and Visualization
A systematic approach is essential for a comprehensive purity assessment of synthesized this compound. The following workflow integrates multiple analytical techniques for a robust evaluation.
Caption: Workflow for the purity assessment of synthesized this compound.
This workflow begins with a rapid qualitative check using Thin-Layer Chromatography (TLC). The primary quantitative assessment is performed using HPLC or UPLC. If significant impurities are detected, or for a more in-depth analysis, LC-MS is employed for impurity identification based on their mass-to-charge ratios. For absolute purity determination and structural confirmation, qNMR is the method of choice. The culmination of these analyses results in a comprehensive purity report.
By employing a combination of these orthogonal analytical techniques, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent scientific investigations.
References
- 1. scielo.br [scielo.br]
- 2. tsijournals.com [tsijournals.com]
- 3. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma and its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. researchgate.net [researchgate.net]
- 8. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Guide to Inter-Laboratory Cross-Validation of Wedelolactone Bioassays: Establishing Reproducibility and Comparability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of wedelolactone bioassays between different laboratories. In the absence of publicly available inter-laboratory studies on this compound's biological activity, this document outlines best practices and a standardized approach to establish assay reproducibility and ensure data comparability. The principles detailed here are grounded in established methodologies for bioassay validation and method transfer.
Introduction to this compound and the Need for Standardized Bioassays
This compound is a natural coumestan (B1194414) found in plants like Eclipta alba and Wedelia calendulacea. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[1][2][3] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1][4][5][6] As research into this compound progresses from preclinical studies to potential therapeutic applications, the need for robust and reproducible bioassays to measure its biological activity becomes paramount.
Inter-laboratory variability can pose significant challenges to the consistent evaluation of a compound's potency and mechanism of action.[2] Factors such as differing cell lines, reagent sources, instrumentation, and operator technique can lead to disparate results, hindering collaborative research and regulatory acceptance.[2] A thorough cross-validation of bioassays is therefore essential to ensure that data generated across different sites are reliable and comparable.
This guide offers a systematic approach to this challenge, starting with the critical first step: the analytical characterization of the this compound standard.
Foundational Step: Analytical Method Validation for this compound Quantification
Before assessing biological activity, it is crucial to ensure that each laboratory is using a well-characterized and consistent source of this compound. This requires a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to confirm the identity, purity, and concentration of the this compound stock solutions.
The following tables summarize key validation parameters from published studies on HPLC/UPLC methods for this compound quantification. These serve as a benchmark for the performance characteristics that a laboratory should achieve before proceeding with bioassays.
Table 1: Summary of HPLC/UPLC Method Validation Parameters for this compound Quantification
| Parameter | HPLC Method 1 | UPLC Method 1 | HPTLC Method 1 |
| Linearity Range | 300 - 1500 ng/mL[7] | 1.9375 - 124 µg/mL[8] | 100 - 200 ng/spot |
| Correlation Coefficient (r²) | Not Reported | 0.999[8] | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported | 5.06 ng/spot[9] |
| Limit of Quantification (LOQ) | Not Reported | 1.9375 µg/mL[8] | 15.32 ng/spot[9] |
| Intra-day Precision (%RSD) | < 2%[7] | < 3.84%[8] | Not Reported |
| Inter-day Precision (%RSD) | < 2%[7] | < 3.84%[8] | Not Reported |
| Accuracy (Recovery %) | Not Reported | 95.98% - 108.93%[8] | Not Reported |
| Reference | B. S. V. S. S. R. Sastry et al., 2009[7] | Wu et al., 2019[8] | S. S. Patel et al., 2010[9] |
Experimental Protocols
This protocol is adapted from a validated method for the estimation of this compound.[7]
-
Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: RP C18 (250×4.6 mm, 10µm).[7]
-
Mobile Phase: Acetonitrile: Water (35:65 % v/v).[7]
-
Flow Rate: 1.0 ml/min.[7]
-
Detection Wavelength: 351 nm.[7]
-
Standard Preparation: Prepare a stock solution of this compound (1mg/ml) in methanol (B129727). Create a series of standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 300 ng/ml to 1500 ng/ml.[7]
-
Sample Preparation: Extract the powdered plant material or formulation with methanol using a Soxhlet apparatus. Dilute the resulting extract appropriately with methanol before injection.[7]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
This is a generalized protocol for a bioassay to measure the inhibitory effect of this compound on the NF-κB pathway. Individual labs must optimize this protocol for their specific cell lines and equipment.
-
Cell Line: A human or murine cell line (e.g., RAW 264.7 macrophages, HEK293) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase).
-
Cell Culture: Culture cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of a well-characterized this compound stock solution in the cell culture medium.
-
Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), at a pre-optimized concentration. Include unstimulated control wells.
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.
-
Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).
-
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each this compound concentration relative to the stimulated vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).
Visualizing Signaling Pathways and Workflows
This compound exerts its anti-inflammatory effects primarily by targeting the IκB kinase (IKK) complex.[5] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, the NF-κB (p65-p50) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[1][5][6]
A successful cross-validation study requires careful planning and execution. The following workflow outlines the key stages, from initial planning to the final comparison of results.
Data Presentation for Cross-Validation
The following tables are templates for organizing and comparing data from two hypothetical laboratories (Lab A and Lab B) during a cross-validation study.
Table 2: Comparison of Bioassay Performance Parameters
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Assay Range (µM) | e.g., 0.1 - 50 | e.g., 0.1 - 50 | Identical |
| Signal-to-Background Ratio | e.g., >10 | e.g., >12 | > 5 |
| Z'-factor | e.g., >0.6 | e.g., >0.7 | > 0.5 |
| Intra-assay Precision (%CV) | e.g., <10% | e.g., <8% | < 15% |
| Inter-assay Precision (%CV) | e.g., <15% | e.g., <12% | < 20% |
Table 3: Comparison of this compound Potency (IC₅₀)
| Run Number | Lab A IC₅₀ (µM) | Lab B IC₅₀ (µM) |
| 1 | e.g., 5.2 | e.g., 5.5 |
| 2 | e.g., 4.9 | e.g., 5.1 |
| 3 | e.g., 5.5 | e.g., 5.8 |
| Mean | 5.2 | 5.47 |
| Standard Deviation | 0.3 | 0.35 |
| %CV | 5.77% | 6.40% |
| Ratio (Lab B Mean / Lab A Mean) | \multicolumn{2}{c | }{1.05 } |
| Acceptance Criterion for Ratio | \multicolumn{2}{c | }{e.g., 0.75 - 1.25} |
By following a structured approach that begins with analytical validation and proceeds through a detailed, pre-defined bioassay protocol, researchers can successfully cross-validate their this compound bioassays. This ensures the generation of high-quality, comparable data, which is essential for advancing the scientific understanding and potential therapeutic development of this promising natural compound.
References
- 1. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of this compound on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces growth of breast cancer cells by stimulation of estrogen receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Wedelolactone and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for the prevention and treatment of neurodegenerative diseases has led to extensive research into their therapeutic potential. Among these, wedelolactone, a coumestan (B1194414) isolated from Eclipta prostrata, has demonstrated significant neuroprotective properties. This guide provides a comparative analysis of the neuroprotective effects of this compound against other well-studied natural compounds, including curcumin (B1669340), ginsenoside Rg1, quercetin, and epigallocatechin-3-gallate (EGCG). The information is presented to aid researchers and drug development professionals in their evaluation of these promising therapeutic agents.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from various experimental studies, offering a comparative overview of the efficacy of this compound and other natural compounds in different models of neurotoxicity and oxidative stress.
Table 1: Comparison of Neuroprotective Effects in an Aluminum Chloride (AlCl₃)-Induced Neurodegeneration Model in Rats [1]
| Compound | Dose | Key Findings |
| This compound | 100 & 200 mg/kg | Dose-dependently improved motor coordination and learning ability. Significantly inhibited caspase-3 activation, downregulated inflammatory cytokines, and prevented neurofibrillary tangle formation.[1] |
| Gallic Acid | 100 & 200 mg/kg | Showed similar dose-dependent neuroprotective effects to this compound in the same study, improving motor functions and providing antioxidant and anti-inflammatory benefits.[1] |
Table 2: Comparison of Neuroprotective Effects in In Vitro and In Vivo Models of Cerebral Ischemia
| Compound | Model | Concentration/Dose | Key Findings |
| This compound | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 cells & MCAO/R in mice | 10 & 20 mg/kg (in vivo) | Alleviated brain injury by inhibiting oxidative damage and ferroptosis.[2] Promoted cell viability and reduced inflammation in OGD/R-induced HT-22 cells.[3] |
| Ginsenoside Rg1 | Oxygen-Glucose Deprivation (OGD)-induced cortical neurons | 0.1–10 µM | Significantly reduced cytotoxicity induced by oxidative stress.[4] |
| (-)-Epigallocatechin-3-gallate (EGCG) | Middle Cerebral Artery Occlusion (MCAO) in animal models | Not specified | Reduced cerebral infarction and improved neurobehavioral disorders.[5] |
Table 3: Comparison of Antioxidant and Anti-apoptotic Effects
| Compound | Assay | Model System | Key Findings |
| This compound | Glutathione (B108866) Peroxidase (GPx) activity, Caspase-3 inhibition | AlCl₃-induced neurodegeneration in rats | Significantly improved antioxidant status and inhibited apoptosis.[1] |
| Quercetin | Antioxidant enzyme activities (SOD, Catalase), MDA levels | 6-Hydroxydopamine (6-OHDA)-induced Parkinson-like model in rats | Increased antioxidant enzyme activities and reduced lipid peroxidation.[6] |
| Curcumin | Antioxidant and anti-inflammatory effects | Various models of neurodegeneration | Protects against oxidative damage and reduces neuronal apoptosis.[7][8] |
| Ginsenoside Rg1 | Antioxidant enzyme activity (GPx, SOD) | Aged rats | Enhanced antioxidant enzyme activity in the hippocampus.[9] |
| (-)-Epigallocatechin-3-gallate (EGCG) | Caspase-3 expression | Glutamate-exposed neurons | Attenuated the increase in caspase-3 expression.[5] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of these natural compounds are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound's Neuroprotective Pathways
This compound has been shown to exert its neuroprotective effects through multiple pathways. A key mechanism is the inhibition of ferroptosis, a form of iron-dependent programmed cell death, through the HIF-1α/SLC7A11/GPX4 signaling pathway.[2] It also demonstrates anti-inflammatory and anti-apoptotic effects by inhibiting caspase-3 activation and downregulating inflammatory cytokines.[1]
Common Neuroprotective Pathways of Natural Compounds
Many natural compounds, including curcumin, ginsenosides, quercetin, and EGCG, share common neuroprotective mechanisms such as antioxidant, anti-inflammatory, and anti-apoptotic activities.[7][10][11] They often modulate key signaling pathways like PI3K/Akt and MAPK to promote neuronal survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols cited in the reviewed literature.
Aluminum Chloride (AlCl₃)-Induced Neurotoxicity Model[12][13][14]
This in vivo model is used to mimic aspects of neurodegenerative diseases like Alzheimer's disease.
-
Animal Model: Typically, male Wistar rats or mice are used.
-
Induction of Neurotoxicity:
-
Treatment: The natural compound being tested (e.g., this compound) is administered orally at various doses for the duration of the study.
-
Assessment:
-
Behavioral Tests: Motor coordination and learning abilities are assessed using tests like the rotarod test and Morris water maze.
-
Biochemical Assays: Brain tissue is collected to measure markers of oxidative stress (e.g., GPx, SOD, MDA), apoptosis (e.g., caspase-3 activity), and inflammation (e.g., cytokine levels).
-
Histopathology: Brain sections are examined for neuronal damage and the presence of neurofibrillary tangles.
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model[15][16][17][18]
This in vitro model simulates the conditions of cerebral ischemia-reperfusion injury.
-
Cell Line: PC12 cells or primary neurons are commonly used.
-
Oxygen-Glucose Deprivation (OGD):
-
Cells are washed with a glucose-free medium.
-
The culture medium is replaced with a glucose-free medium.
-
Cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., <1% O₂) for a specific duration (e.g., 6 hours).
-
-
Reoxygenation:
-
The glucose-free medium is replaced with a normal glucose-containing medium.
-
Cells are returned to a normoxic incubator (21% O₂) for a period of reoxygenation (e.g., 24 hours).[13]
-
-
Treatment: The neuroprotective compound is typically added to the culture medium before, during, or after OGD.
-
Assessment:
-
Cell Viability: Assessed using methods like the MTT assay or Trypan Blue exclusion.
-
Apoptosis: Measured by techniques such as TUNEL staining or caspase activity assays.
-
Oxidative Stress: Determined by measuring reactive oxygen species (ROS) levels.
-
Caspase-3 Activity Assay[19][20][21][22]
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA) that is specifically cleaved by active caspase-3, releasing a chromophore (pNA) that can be measured spectrophotometrically at 405 nm.
-
Procedure:
-
Cell Lysis: Cells are lysed to release intracellular contents, including caspases.
-
Incubation: The cell lysate is incubated with the caspase-3 substrate in a reaction buffer.
-
Measurement: The absorbance of the released chromophore is measured over time using a microplate reader.
-
Quantification: The caspase-3 activity is calculated based on the rate of substrate cleavage and normalized to the total protein concentration of the lysate.
-
Glutathione Peroxidase (GPx) Activity Assay[10][23][24][25][26]
This assay measures the activity of GPx, a major antioxidant enzyme.
-
Principle: The assay indirectly measures GPx activity by coupling the reduction of an organic hydroperoxide by GPx to the oxidation of NADPH by glutathione reductase. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.
-
Procedure:
-
Sample Preparation: Brain tissue homogenates or cell lysates are prepared.
-
Reaction Mixture: A reaction mixture containing glutathione, glutathione reductase, and NADPH is prepared.
-
Initiation: The enzymatic reaction is initiated by adding the peroxide substrate (e.g., cumene (B47948) hydroperoxide).
-
Measurement: The decrease in absorbance at 340 nm is monitored kinetically using a spectrophotometer.
-
Calculation: GPx activity is calculated from the rate of NADPH oxidation and expressed as units per milligram of protein.
-
Conclusion
This compound exhibits potent neuroprotective effects through multiple mechanisms, including the inhibition of ferroptosis, apoptosis, and neuroinflammation. While direct comparative studies are limited, the available data suggests that its efficacy is comparable to other well-established neuroprotective natural compounds like gallic acid, curcumin, ginsenoside Rg1, quercetin, and EGCG. The diverse mechanisms of action of these natural compounds offer multiple avenues for therapeutic intervention in neurodegenerative diseases. Further head-to-head comparative studies using standardized experimental models and assays are warranted to definitively establish the relative potency and therapeutic potential of this compound. This guide provides a foundational resource for researchers to design such studies and for drug development professionals to evaluate the potential of these natural compounds as future neuroprotective therapies.
References
- 1. Evaluation of neuroprotective effects of this compound and gallic acid on aluminium-induced neurodegeneration: Relevance to sporadic amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Ischemic Stroke by Inhibiting Oxidative Damage and Ferroptosis via HIF-1α/SLC7A11/GPX4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates cerebral ischemia-reperfusion injury by blocking GPX4-mediated ferroptosis [jomh.org]
- 4. Protective Effects and Target Network Analysis of Ginsenoside Rg1 in Cerebral Ischemia and Reperfusion Injury: A Comprehensive Overview of Experimental Studies [mdpi.com]
- 5. Epigallocatechin gallate improves neuronal damage in animal model of ischemic stroke and glutamate-exposed neurons via modulation of hippocalcin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Quercetin Nanocrystal in a 6-Hydroxydopamine Model of Parkinson Disease: Biochemical and Behavioral Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective properties of curcumin in toxin-base animal models of Parkinson’s disease: a systematic experiment literatures review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. IS129 | Glutathione Peroxidase (GSH-PX) Assay Kit CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 11. mdpi.com [mdpi.com]
- 12. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 13. Oxygen glucose deprivation model of cerebral stroke in PC-12 cells: glucose as a limiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Wedelolactone as a Bioactive Marker for Eclipta alba Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of wedelolactone, a key bioactive marker in Eclipta alba. It includes supporting experimental data, detailed protocols, and visual representations of signaling pathways and experimental workflows to aid in the quality control of this important medicinal plant.
Eclipta alba (L.) Hassk., commonly known as Bhringraj, is a widely used herb in traditional medicine, particularly in Ayurveda.[1] Its therapeutic properties are attributed to a variety of phytochemicals, with the coumestan (B1194414) derivative, this compound, being a principal bioactive constituent.[1][2] this compound is recognized for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] Consequently, the quantification of this compound is crucial for the standardization and quality control of Eclipta alba raw materials and finished products.[6][7]
Comparison of Analytical Methods for this compound Quantification
Several chromatographic techniques have been developed and validated for the accurate and precise quantification of this compound in Eclipta alba. The most common methods include High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on factors such as sensitivity, specificity, cost, and the nature of the sample matrix.
Below is a summary of validation parameters for different analytical methods used for this compound quantification.
| Parameter | HPTLC | RP-HPLC | LC-MS/MS |
| Linearity Range | 100 - 200 ng/spot[8] | 5 - 100 µg/mL[6][7] | 0.1 - 200 ng/mL[9] |
| Limit of Detection (LOD) | 40 ng/spot[10] | 0.5 µg/mL[6][7] | Not explicitly stated, but linearity starts at 0.1 ng/mL[9] |
| Limit of Quantification (LOQ) | 100 ng/spot[10] | 1 µg/mL[6][7] | Not explicitly stated, but linearity starts at 0.1 ng/mL[9] |
| Accuracy (Recovery) | 98.5% - 101.5% | > 95%[11] | 98.17% - 107% (Intra-day), 95.83% - 107.89% (Inter-day)[9] |
| Precision (%RSD) | < 2% | < 2% (Intra-day and Inter-day)[11] | 0.37% - 6.05% (Intra-day), 1.85% - 10.76% (Inter-day)[9] |
| Specificity | Specific with good resolution[12] | Specific with no interference[6] | Highly specific due to mass detection[9] |
Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method is suitable for rapid and simultaneous analysis of multiple samples.
1. Sample Preparation:
-
Extract the powdered plant material with methanol (B129727) using a suitable extraction technique (e.g., Soxhlet, sonication).[13]
-
Concentrate the extract and dilute it to a known volume with methanol.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates.[12]
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:5:0.1 v/v/v).[10][12]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound and plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of standard into the sample.
-
Precision: Analyze replicate samples to determine intra-day and inter-day precision.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, development time).[12]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method offers higher resolution and sensitivity compared to HPTLC.
1. Sample Preparation:
-
Prepare the methanolic extract as described for HPTLC.
-
Filter the final solution through a 0.45 µm membrane filter before injection.[7]
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: Isocratic elution with Acetonitrile: Water (35:65 v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
3. Validation Parameters:
-
Follow the ICH guidelines for validation, including linearity, accuracy, precision, specificity, LOD, and LOQ.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This is a highly sensitive and specific method, particularly useful for analyzing complex matrices and for pharmacokinetic studies.[9]
1. Sample Preparation:
-
For plasma samples, perform liquid-liquid extraction using a suitable solvent like diethyl ether.[9]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column.[9]
-
Mobile Phase: A gradient or isocratic mixture of methanol, acetonitrile, and 0.1% formic acid in 10 mM ammonium (B1175870) formate (B1220265) buffer.[9]
-
Ionization: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
3. Validation Parameters:
-
Validate for linearity, accuracy, precision, matrix effect, and stability as per regulatory guidelines for bioanalytical method validation.[9]
Bioactivity of this compound: The NF-κB Signaling Pathway
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a crucial transcription factor that regulates the expression of various pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Quality Control of Eclipta alba
A robust quality control workflow ensures the identity, purity, and potency of Eclipta alba and its products.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogj.com [phcogj.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Estimation of Andrographolide and this compound in Herbal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for the simultaneous quantification of luteolin, this compound and apigenin in mice plasma using hansen solubility parameters for liquid-liquid extraction: Application to pharmacokinetics of Eclipta alba chloroform fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. ijpsdronline.com [ijpsdronline.com]
- 14. Quantitative estimation of this compound in Eclipta alba hask using high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. This compound from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of wedelolactone's effect on different cancer signaling pathways
For Researchers, Scientists, and Drug Development Professionals
Wedelolactone, a naturally occurring coumestan (B1194414) found in plants like Eclipta alba, has garnered significant attention in oncology research for its potential as an anticancer agent. This guide provides a comparative analysis of this compound's effects on various cancer signaling pathways, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. This data highlights the differential sensitivity of various cancer types to this compound.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | 27.8 | [1] |
| MDA-MB-468 | 12.78 | [1] | |
| T47D | 19.45 | [1] | |
| Cervical Cancer | HeLa | 14.85 ± 0.70 | [2] |
| Prostate Cancer | LNCaP | Not specified, but induces apoptosis at 30 µM | [3] |
| PC3 | Not specified, but induces apoptosis at 30 µM | [3] | |
| DU145 | Not specified, but induces apoptosis at 30 µM | [3] | |
| Melanoma | MV3 | Not specified, but inhibits proliferation at 10-40 µM | [3] |
| Head and Neck Squamous Carcinoma | SCC-4 | > 6.25 µg/ml | [4] |
| CU110-1 | > 6.25 µg/ml | [4] |
Dissecting the Molecular Mechanisms: Impact on Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, metastasis, and angiogenesis. The following sections detail its impact on these pathways, supported by experimental evidence.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway.
Mechanism of Action:
-
Inhibition of IκBα Phosphorylation and Degradation: this compound directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB.[5][6] This sequesters the NF-κB p65/p50 heterodimer in the cytoplasm.
-
Suppression of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the translocation of the active p65 subunit into the nucleus.[4][7]
Experimental Evidence:
-
In RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), this compound (0.1, 1, 10 µM) significantly inhibited the degradation of IκBα and the nuclear translocation of p65 in a dose-dependent manner.[4][8]
-
A luciferase reporter assay demonstrated that this compound significantly reduced NF-κB-dependent gene expression in a dose-dependent manner in LPS-stimulated RAW 264.7 cells.[4]
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
c-Myc Oncogenic Signaling
The c-Myc oncoprotein is a critical transcription factor that is frequently deregulated in a wide range of cancers, driving cell proliferation and tumor progression. This compound has been found to effectively downregulate c-Myc expression and activity.
Mechanism of Action:
-
Decreased c-Myc mRNA and Protein Levels: this compound treatment leads to a significant reduction in both c-Myc mRNA and protein levels in a dose- and time-dependent manner.[1]
-
Inhibition of c-Myc Transcriptional Activity: this compound diminishes the nuclear localization and DNA-binding activity of c-Myc, thereby reducing the transcription of its target genes.[1]
Experimental Evidence:
-
In LNCaP and PC3 prostate cancer cells, this compound dramatically decreased c-Myc protein levels.[1]
-
A luciferase reporter assay using a c-Myc-binding element showed a dose- and time-dependent reduction in c-Myc transcriptional activity in LNCaP cells treated with this compound.[1]
-
Western blot analysis revealed that this compound treatment reduced the protein levels of c-Myc targets, including survivin and cyclin D1, in prostate tumor xenografts.[1]
Figure 2: Downregulation of c-Myc signaling by this compound.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, inhibiting tumor growth in the early stages but promoting invasion and metastasis in advanced stages. This compound has been shown to suppress the pro-metastatic effects of this pathway.
Mechanism of Action:
-
Inhibition of Smad2/3 Phosphorylation: this compound inhibits the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β pathway, in a concentration-dependent manner.[9][10] This prevents their nuclear translocation and subsequent regulation of target genes.
Experimental Evidence:
-
In 4T1 breast cancer cells, this compound exhibited a concentration-dependent inhibition of phosphorylated Smad2/3.[9][10]
-
This compound also reversed the expression of epithelial-mesenchymal transition (EMT) markers induced by TGF-β1, suggesting its potential to inhibit metastasis.[9][10]
Figure 3: Inhibition of the TGF-β/Smad pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is common in many cancers. While some studies suggest this compound's involvement, the evidence for direct, potent inhibition is less consistent compared to other pathways.
Mechanism of Action:
-
Context-Dependent Inhibition of Akt Activation: Some studies report that this compound can inhibit the activation of Akt.[11] However, other studies, particularly in prostate cancer, have shown that this compound induces apoptosis without affecting Akt function.[12] A recent study on sepsis-induced liver injury suggests that this compound can activate the PI3K/Akt/NRF2 pathway, indicating a complex and context-dependent role.[13]
Experimental Evidence:
-
In melanoma cells, this compound was shown to inhibit Akt activation.[11]
-
Conversely, in prostate cancer cells, this compound-induced apoptosis was independent of Akt inhibition.[12]
Figure 4: Context-dependent effect of this compound on PI3K/Akt signaling.
Aryl Hydrocarbon Receptor (AhR) Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in xenobiotic metabolism and has been implicated in cancer development and progression. This compound has been identified as an antagonist of this pathway.
Mechanism of Action:
-
Inhibition of AhR Expression and Downstream Targets: this compound inhibits the expression of AhR and its downstream target genes, such as CYP1A1 and CYP1B1.[4]
Experimental Evidence:
-
In human (SCC-4) and mouse (CU110-1) tongue squamous carcinoma cells, this compound inhibited the expression of AhR, CYP1A1, and CYP1B1 at concentrations that also inhibited cell migration.[4]
-
The inhibitory effects of this compound on cell migration were reversed by the AhR agonist benzo(a)pyrene, confirming that this compound antagonizes the AhR pathway.[4]
Figure 5: Antagonistic effect of this compound on the AhR pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-Akt, Akt, p-Smad2/3, Smad2/3, c-Myc, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratch Creation: Create a uniform scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
-
Insert Coating: Coat the upper surface of a Transwell insert with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add different concentrations of this compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells in several random fields under a microscope.
References
- 1. This compound | 524-12-9 | NF-κB | MOLNOVA [molnova.com]
- 2. salvestrol-cancer.com [salvestrol-cancer.com]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | NF-κB Inhibitor | Anti-Inflammatory | TargetMol [targetmol.com]
- 7. This compound enhances osteoblastogenesis by regulating Wnt/β-catenin signaling pathway but suppresses osteoclastogenesis by NF-κB/c-fos/NFATc1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation between gene expression of aryl hydrocarbon receptor (AhR), hydrocarbon receptor nuclear translocator (Arnt), cytochromes P4501A1 (CYP1A1) and 1B1 (CYP1B1), and inducibility of CYP1A1 and CYP1B1 in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses breast cancer growth and metastasis via regulating TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an Anti-inflammatory Botanical, Interrupts c-Myc Oncogenic Signaling and Synergizes with Enzalutamide to Induce Apoptosis in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Wedelolactone
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of wedelolactone, ensuring compliance with safety standards and minimizing environmental impact.
Chemical Safety Profile: this compound
Before handling, it is crucial to be aware of the hazard profile of this compound. This information dictates the necessary safety precautions during handling and disposal.
| Property[1] | Value[1] |
| CAS Number | 524-12-9 |
| Hazard Classification | Acute toxicity - oral 4 (H302), Sensitization - skin 1 (H317)[1][2] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[1][3] |
| Storage Temperature | -20°C[4] |
Step-by-Step Disposal Protocol for this compound
This protocol is based on established guidelines for laboratory chemical waste management and should be executed in conjunction with your institution's specific policies and local regulations.
1. Personal Protective Equipment (PPE) and Preparation:
-
Always wear appropriate PPE before handling this compound waste. This includes:
-
A laboratory coat.
-
Chemical-resistant gloves.
-
Safety glasses with side shields or goggles.[3]
-
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Select a designated and clearly labeled hazardous waste container that is chemically compatible with this compound and any solvents used.[5][6] The container must be in good condition with a secure, leak-proof closure.[6][7]
2. Waste Segregation and Collection:
-
Solid this compound Waste:
-
This compound Solutions:
-
Transfer solutions containing this compound into a designated liquid hazardous waste container.[5]
-
Do not dispose of this compound solutions down the drain.[1][8] this compound is sparingly soluble in aqueous buffers and should not enter sewer systems.[1][4]
-
Ensure that incompatible chemicals are not mixed in the same waste container. For instance, store acids and bases separately.[7]
-
3. Container Labeling and Storage:
-
Properly label the hazardous waste container with the words "Hazardous Waste."[6]
-
The label must include:
-
The full chemical name: "this compound".[6]
-
A list of all chemical constituents in the container, including solvents.[6]
-
The date when waste was first added to the container.[6]
-
The name and contact information of the principal investigator or responsible person.[6]
-
Applicable hazard warnings (e.g., "Harmful if Swallowed," "Skin Sensitizer").[6]
-
-
Store the sealed waste container in a designated satellite accumulation area (SAA).[7] This area should be under the direct supervision of laboratory personnel and clearly marked.[9]
-
Ensure secondary containment for liquid waste containers to prevent spills.[9][10]
4. Final Disposal:
-
Once the waste container is full, or within the time limits specified by your institution and local regulations (e.g., 90 days), arrange for pickup by a licensed hazardous waste disposal service.[5][9]
-
Follow your institution's procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acs.org [acs.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Wedelolactone
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for the handling and disposal of Wedelolactone, a naturally derived coumestan (B1194414) with known biological activities. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To protect eyes from potential splashes or airborne particles of the compound. |
| Skin and Body Protection | - Chemical-resistant gloves (e.g., nitrile or neoprene).[4] - Impervious disposable gown or lab coat.[2][4] | To prevent skin contact, which can cause allergic reactions.[1][2][3] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded, irritation is experienced, or when handling powder outside of a fume hood.[2] | To avoid inhalation of the powder, which is harmful if ingested.[1][5] |
Note: The selection of suitable gloves depends on the material and manufacturer. The exact breakthrough time must be confirmed with the protective glove manufacturer.[1]
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to use and storage, is crucial for laboratory safety.
Preparation and Handling Protocol
-
Work Area Preparation :
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure the work area is clean and uncluttered.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Donning PPE :
-
Before handling the compound, put on all required PPE as detailed in Table 1. This includes eye protection, a lab coat or gown, and gloves.
-
-
Compound Handling :
-
This compound is typically supplied as a crystalline solid.[6] Avoid generating dust when handling the powder.[5]
-
For creating stock solutions, this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[6] These solvents should be purged with an inert gas.[6]
-
When dissolving, add the solvent slowly to the solid to prevent splashing.
-
-
After Handling :
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[6]
-
Keep it away from incompatible materials and sources of ignition.[1]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Segregation of Waste :
-
All disposable materials that have come into contact with this compound, including gloves, wipes, and pipette tips, should be considered chemical waste.
-
Segregate this waste into a clearly labeled, sealed, and leak-proof container.
-
-
Disposal of Unused Compound :
-
Container Disposal :
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
Dispose of the rinsed container in accordance with institutional and local regulations.
-
-
Final Disposal :
-
All this compound waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[5]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
